Diallylmethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESLFUSXZBFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55553-13-4 | |
| Record name | Poly(methyldiallylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2062402 | |
| Record name | N-Methyldiallylamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-01-3 | |
| Record name | Diallylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylmethylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |
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| Record name | N-Methyldiallylamine | |
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| Record name | N-methyldiallylamine | |
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| Record name | DIALLYLMETHYLAMINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diallylmethylamine: A Technical Guide for Chemical and Pharmaceutical Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diallylmethylamine (CAS No. 2424-01-3) is a tertiary amine that serves as a versatile and crucial building block in synthetic chemistry. Characterized by a central methylamino group flanked by two reactive allyl functionalities, this compound is a key precursor in the synthesis of various downstream products, including polymers and quaternary ammonium (B1175870) salts. Its unique structure allows for a range of chemical modifications, making it a valuable intermediate in the development of new materials and potential therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and polymerization, its primary applications, and essential safety and handling information.
Chemical Identity and Properties
This compound, also known as N,N-Di(2-propenyl)-N-methylamine, is a colorless to yellow liquid. Its fundamental identifiers and properties are summarized below for quick reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2424-01-3[1] |
| Molecular Formula | C₇H₁₃N[2] |
| Molecular Weight | 111.18 g/mol [2] |
| IUPAC Name | N-methyl-N-prop-2-enylprop-2-en-1-amine |
| Synonyms | N-Methyldiallylamine, N,N-Di(2-propenyl)-N-methylamine[2] |
| InChI Key | WGESLFUSXZBFQF-UHFFFAOYSA-N |
| SMILES | CN(CC=C)CC=C |
| EC Number | 219-354-4 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless to Yellow Liquid |
| Boiling Point | 111-112 °C (lit.) |
| Density | 0.789 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.43 (lit.) |
| Flash Point | 7.2 °C (45.0 °F) - closed cup |
| Assay | ≥97% |
Synthesis and Reactivity
This compound is a tertiary amine featuring two allyl groups, which are the primary sites of its chemical reactivity. These double bonds can undergo a variety of addition reactions, and the nitrogen atom's lone pair of electrons allows for quaternization.
General Synthesis Protocol
This compound can be synthesized via the reaction of aqueous methylamine (B109427) with allyl chloride. This nucleophilic substitution is often facilitated by a phase transfer catalyst to improve the reaction between the aqueous and organic phases.
Reaction: CH₃NH₂(aq) + 2(CH₂=CHCH₂Cl) --(Phase Transfer Catalyst)--> (CH₂=CHCH₂)₂NCH₃ + 2HCl
Methodology:
-
Reaction Setup: An aqueous solution of methylamine is charged into a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.
-
Catalyst Addition: A phase transfer catalyst, such as polyglycol-400, is added to the methylamine solution.
-
Allyl Chloride Addition: Allyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic, and the addition rate may need to be controlled to maintain a desired temperature.
-
Reaction: The mixture is heated under reflux for several hours to drive the reaction to completion.
-
Workup and Purification: Upon cooling, the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by fractional distillation to yield pure this compound.
Key Applications in Research and Development
The bifunctional nature of this compound makes it a valuable monomer and intermediate in polymer chemistry and in the synthesis of specialized molecules.
Polymer Chemistry
This compound is a key monomer used in radical cyclopolymerization to produce high-molecular-weight poly(N,N-diallyl-N-methylamine).[3] This process typically involves the polymerization of a protonated form of the monomer, such as its trifluoroacetate (B77799) salt, in an aqueous solution.[1][3] The resulting polymers are water-soluble polyamines with a repeating pyrrolidinium (B1226570) structure, which have applications in various fields, including as flocculants in water treatment and as components for functional materials.[4]
Synthesis of Quaternary Ammonium Salts (QAS)
The tertiary amine group in this compound can be readily alkylated in a Menschutkin reaction to form a variety of quaternary ammonium salts (QAS).[5] These compounds have a permanent positive charge and are widely studied for their biological activity.
This compound can be used to synthesize:
-
Diallyldimethylammonium iodide
-
Diallylethylmethylammonium bromide
-
Diallylbenzylmethylammonium chloride
These QAS derivatives are investigated for applications as antimicrobial agents, surfactants, and phase transfer catalysts.[6][7] The biological activity of QAS is often linked to their ability to disrupt the cell membranes of bacteria and fungi. While this compound itself is not a primary therapeutic, the compounds derived from it hold potential in drug development, particularly in the antimicrobial space.[8]
Relevance in Drug Development
While direct applications of this compound in pharmaceuticals are not widespread, its derivatives are of significant interest. The diallyl moiety is present in various biologically active natural compounds, such as diallyl disulfide from garlic, which has been studied for its anticancer potential.[9][10] This suggests that incorporating the diallyl structure into novel molecules could be a strategy for modulating biological activity. Furthermore, the synthesis of novel QAS from this compound provides a platform for developing new antimicrobial drugs to combat resistant pathogens.[6][8]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Safety Information
| Category | Information |
| Pictograms | GHS02 (Flame), GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Classifications | Flammable Liquid 2; Skin Corrosion 1B |
| Hazard Statements | H225: Highly flammable liquid and vapor.[11] H314: Causes severe skin burns and eye damage.[11] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage Class Code | 3 (Flammable liquids) |
| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US), or suitable respirator. |
Conclusion
This compound is a chemical intermediate with significant utility, particularly in polymer science and the synthesis of quaternary ammonium compounds. For researchers in drug development, its value lies in its role as a versatile scaffold for creating novel molecules with potential biological activity. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. Future research may further unlock the potential of this compound-derived compounds in materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyldiallylamine (CAS 2424-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 11. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of N-Methyldiallylamine from Methylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-methyldiallylamine, a tertiary amine with applications in various chemical syntheses, starting from the primary amine, methylamine (B109427). The primary pathway detailed is the sequential N-alkylation of methylamine with an allyl halide, such as allyl chloride or allyl bromide. This document outlines the reaction mechanism, provides detailed experimental protocols for each step, and presents key quantitative data in a structured format. Visual diagrams of the synthesis pathway and experimental workflow are included to enhance understanding.
Introduction
N-methyldiallylamine is a valuable building block in organic synthesis, utilized in the preparation of quaternary ammonium (B1175870) compounds, which have applications as phase-transfer catalysts, biocides, and in materials science. The synthesis of N-methyldiallylamine from readily available methylamine is a key process for its production. The most common and direct laboratory-scale synthesis involves the nucleophilic substitution reaction between methylamine and an allyl halide. This guide will focus on a two-step alkylation process, proceeding through the intermediate N-allylmethylamine.
Reaction Mechanism: Nucleophilic Alkylation
The synthesis of N-methyldiallylamine from methylamine and an allyl halide is a classic example of nucleophilic aliphatic substitution (SN2). The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the allyl halide, which is bonded to the halogen. This process occurs in two successive alkylation steps.
Step 1: Mono-alkylation to form N-Allylmethylamine Methylamine reacts with one equivalent of allyl halide. The nitrogen atom attacks the methylene (B1212753) carbon of the allyl group, displacing the halide ion as a leaving group. This results in the formation of N-allylmethylammonium halide, which is then deprotonated by a base (such as excess methylamine or an added inorganic base) to yield the secondary amine, N-allylmethylamine.
Step 2: Di-alkylation to form N-Methyldiallylamine The resulting N-allylmethylamine, being more nucleophilic than methylamine, then reacts with a second equivalent of the allyl halide. The nitrogen atom of N-allylmethylamine attacks the allyl halide in another SN2 reaction to form N-methyldiallylammonium halide. Subsequent deprotonation yields the final tertiary amine product, N-methyldiallylamine.
A general challenge in this synthesis is controlling the degree of alkylation, as the reaction can produce a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium salt) products. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired N-methyldiallylamine.
Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and a typical experimental workflow for the synthesis of N-methyldiallylamine from methylamine.
Caption: Synthesis pathway of N-methyldiallylamine from methylamine.
Caption: Experimental workflow for the two-step synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for the N-alkylation of primary amines.
Step 1: Synthesis of N-Allylmethylamine
This procedure is based on the synthesis of N-allylmethylamine from methylamine and allyl chloride.[1]
Materials:
-
40% aqueous solution of methylamine
-
Allyl chloride
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (B78521) (KOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the 40% aqueous solution of methylamine.
-
Cool the flask in an ice bath.
-
Slowly add allyl chloride dropwise to the stirred methylamine solution. A 4:1 molar ratio of methylamine to allyl chloride is recommended to favor mono-alkylation.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Transfer the acidified mixture to a separatory funnel and extract with diethyl ether to remove any unreacted allyl chloride.
-
Transfer the aqueous layer to a flask. For isolation, a highly concentrated solution of potassium hydroxide is slowly added to the heated mixture in a distillation apparatus.
-
Collect the fraction boiling between 40-70°C.
-
Dry the collected fraction over anhydrous magnesium sulfate.
-
Decant the dried amine and distill to obtain pure N-allylmethylamine.
Step 2: Synthesis of N-Methyldiallylamine
This is a general procedure for the second alkylation, which can be adapted for the synthesis of N-methyldiallylamine from N-allylmethylamine.
Materials:
-
N-Allylmethylamine (from Step 1)
-
Allyl bromide or allyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Suitable solvent (e.g., acetonitrile (B52724) or aqueous medium with a phase-transfer catalyst)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-allylmethylamine (1.0 eq.) in a suitable solvent.
-
Add a base, such as sodium bicarbonate (approximately 2.0 eq.), to the solution to neutralize the hydrohalic acid formed during the reaction.
-
Add allyl bromide or allyl chloride (1.0-1.2 eq.) dropwise to the stirred mixture.
-
Heat the reaction mixture, for example, to 80°C, and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter it off.
-
If the reaction was performed in an organic solvent, wash the filtrate with water and brine. If in an aqueous medium, extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure N-methyldiallylamine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-allylmethylamine, the intermediate in the synthesis of N-methyldiallylamine. Data for the second alkylation step is based on general N-alkylation procedures and may require optimization.
| Parameter | Step 1: N-Allylmethylamine Synthesis[1] | Step 2: N-Methyldiallylamine Synthesis (General) |
| Starting Materials | Methylamine (40% aq.), Allyl Chloride | N-Allylmethylamine, Allyl Halide |
| Molar Ratio | Methylamine : Allyl Chloride (4:1) | N-Allylmethylamine : Allyl Halide (1:1 to 1:1.2) |
| Base | Excess Methylamine / KOH for workup | Sodium Bicarbonate |
| Solvent | Water | Acetonitrile or Water |
| Reaction Temperature | Room Temperature | Room Temperature to 80°C |
| Reaction Time | 3-4 hours | 1-24 hours |
| Product Yield | ~65% | Typically good to high, requires optimization |
| Boiling Point | 64-66°C (N-Allylmethylamine) | 111°C (N-Methyldiallylamine) |
| ¹H NMR (δ, ppm) | 1.28 (br.s, 1H, NH), 2.32 (s, 3H, CH₃), 3.11 (dt, 2H, CH₂), 5.01-5.11 (m, 2H, =CH₂), 5.81 (m, 1H, =CH) | - |
| ¹³C NMR (δ, ppm) | 35.2 (CH₃), 53.7 (CH₂), 114.6 (=CH₂), 136.8 (=CH) | - |
Conclusion
The synthesis of N-methyldiallylamine from methylamine via a two-step N-alkylation with an allyl halide is a feasible and well-established method in organic chemistry. The key to a successful synthesis lies in the careful control of reaction conditions, particularly stoichiometry, to manage the sequential alkylations and maximize the yield of the desired tertiary amine. The provided protocols offer a solid foundation for researchers to produce N-methyldiallylamine for further applications in drug development and chemical synthesis. Optimization of the second alkylation step may be necessary to achieve high yields and purity.
References
Diallylmethylamine functional groups and reactivity
An In-depth Technical Guide to Diallylmethylamine: Functional Groups and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a tertiary amine featuring two allyl groups, is a versatile chemical intermediate with significant applications ranging from polymer science to the synthesis of pharmaceuticals.[1][2] Its unique structure, combining the nucleophilic and basic properties of a tertiary amine with the reactivity of two carbon-carbon double bonds, makes it a valuable building block for creating complex molecular architectures.[3] In the pharmaceutical industry, the allylamine (B125299) scaffold is a key component in various therapeutic agents, notably antifungal drugs like Naftifine, where the tertiary allylamine function is a prerequisite for biological activity.[4] This guide provides a comprehensive overview of the functional groups, reactivity, and synthetic utility of this compound, with a focus on its application in research and drug development.
Molecular Structure and Properties
This compound's chemical structure, (CH₂=CHCH₂)₂NCH₃, is defined by two key functional groups: a tertiary amine and two allyl groups .[1] The tertiary amine nitrogen atom is sp³-hybridized, possessing a lone pair of electrons that imparts basicity and nucleophilicity. The allyl groups consist of a vinyl group attached to a methylene (B1212753) group, providing sites for a wide range of reactions, particularly those involving the double bond or the allylic C-H bonds.[3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-methyl-N-prop-2-enylprop-2-en-1-amine | [5] |
| CAS Number | 2424-01-3 | |
| Molecular Formula | C₇H₁₃N | [5] |
| Molecular Weight | 111.18 g/mol | |
| Boiling Point | 111 °C | [1] |
| Density | 0.789 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.43 | [1] |
| Flash Point | 7.2 °C (45.0 °F) - closed cup | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Reference |
| ¹³C NMR | Spectra available, recorded on Jeol FX-90. | [5] |
| ¹H NMR | Spectra available. | [5] |
| IR Spectra | FTIR spectra available (Capillary Cell: Neat). | [5] |
| Mass Spec. | GC-MS data available from NIST Mass Spectrometry Data Center. | [5] |
| Raman | Spectra available. | [5] |
Synthesis of this compound
This compound is typically synthesized via the nucleophilic substitution reaction between methylamine (B109427) and allyl chloride. This reaction is often facilitated by a phase transfer catalyst to improve the reaction rate and yield between the aqueous and organic phases.[1]
Experimental Protocol: Synthesis by Phase Transfer Catalysis
This protocol is based on the established synthesis of this compound.[1]
Materials:
-
Aqueous methylamine
-
Allyl chloride
-
Polyglycol-400 (Phase transfer catalyst)
-
Sodium hydroxide (B78521)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.
-
Reaction Mixture: Charge the flask with aqueous methylamine solution and the phase transfer catalyst (e.g., polyglycol-400). Add a base such as sodium hydroxide to neutralize the HCl formed during the reaction.
-
Addition of Allyl Chloride: Begin stirring and gently heat the mixture. Add allyl chloride dropwise from the dropping funnel over a period of 1-2 hours, controlling the rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to heat the mixture under reflux for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude this compound can be purified by fractional distillation under atmospheric pressure to yield the final product.
Synthesis Workflow Diagram
Caption: Figure 1: this compound Synthesis Workflow.
Reactivity and Key Reactions
The reactivity of this compound is dominated by its two distinct functional groups. The tertiary amine acts as a base and a nucleophile, while the allyl groups undergo reactions typical of alkenes and allylic systems.
Reactions of the Tertiary Amine Group
Quaternization (N-Alkylation): The lone pair on the nitrogen atom readily attacks electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts.[1] This reaction is fundamental to the synthesis of various monomers and ionic liquids.
Example Reaction: (CH₂=CHCH₂)₂NCH₃ + CH₃I → [(CH₂=CHCH₂)₂N(CH₃)₂]⁺I⁻ (Diallyldimethylammonium iodide)
Experimental Protocol: Synthesis of Diallyldimethylammonium Iodide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in a suitable solvent like acetone (B3395972) or acetonitrile.
-
Addition of Alkyl Halide: Cool the solution in an ice bath. Add methyl iodide dropwise with stirring. An exothermic reaction may occur.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of the quaternary ammonium salt will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and then dry it under a vacuum to yield the pure diallyldimethylammonium iodide.
Reactions of the Allyl Groups
The two allyl groups are sites of rich reactivity, enabling C-H functionalization, addition reactions, and metal-catalyzed cross-coupling.[6][7]
Palladium-Catalyzed Allylic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of allylic C-H bonds. While challenging with basic tertiary amines due to potential catalyst inhibition, strategies using specific ligands or amine-complexing agents can enable reactions like allylic C-H amination or arylation.[6][8] These methods are critical for late-stage functionalization in drug discovery.[7]
Generalized Protocol: Palladium-Catalyzed Allylic Arylation (Mizoroki-Heck Type) Note: This is a generalized protocol, as specific conditions are highly substrate and catalyst-dependent.
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base (e.g., Cs₂CO₃ or Et₃N).
-
Reagents: Add this compound, the aryl halide (e.g., iodobenzene), and an anhydrous solvent (e.g., DMF or dioxane).
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Polymerization: this compound hydrochloride can undergo radical polymerization to form poly(N,N-diallyl-N-methylamine hydrochloride), a water-soluble polyelectrolyte.[9] The cyclopolymerization mechanism involves an intramolecular cyclization step followed by intermolecular propagation, leading to polymers containing five-membered pyrrolidinium (B1226570) rings.[9]
Diagram of Reactivity Pathways
References
- 1. This compound 97 2424-01-3 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-Stage Intermolecular Allylic C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
IUPAC name and common synonyms for Diallylmethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diallylmethylamine, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, particularly its role as a versatile chemical intermediate in the synthesis of polymers and quaternary ammonium (B1175870) compounds.
Chemical Identity and Synonyms
This compound is a tertiary amine characterized by the presence of a methyl group and two allyl groups attached to a central nitrogen atom.
-
IUPAC Name: N-methyl-N-prop-2-enylprop-2-en-1-amine[1]
-
Common Synonyms:
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.
| Property | Value | References |
| Molecular Formula | C₇H₁₃N | [4] |
| Molecular Weight | 111.18 g/mol | [4][5][6] |
| CAS Number | 2424-01-3 | [4][5][6] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 111 °C | [2][5][6] |
| Density | 0.789 g/mL at 25 °C | [2][5][6] |
| Refractive Index | n20/D 1.43 | [5][6] |
| Flash Point | 7.2 °C (45.0 °F) - closed cup | [5][6] |
| Purity | >97% | [5][6] |
| Storage | Store at 2-8°C, sealed, away from moisture. | [2] |
Experimental Protocols
This compound serves as a crucial starting material in various synthetic procedures. Below are detailed methodologies for its synthesis and its subsequent conversion into quaternary ammonium salts.
3.1. Synthesis of this compound via Phase Transfer Catalysis
This protocol describes a common method for the preparation of this compound from methylamine (B109427) and allyl chloride.[5]
-
Materials:
-
Aqueous methylamine
-
Allyl chloride
-
Polyglycol-400 (Phase Transfer Catalyst)
-
Sodium hydroxide (B78521)
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation.
-
-
Procedure:
-
Combine aqueous methylamine and polyglycol-400 in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add allyl chloride to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).
-
Add a concentrated solution of sodium hydroxide to the mixture to neutralize the formed hydrochloride and to separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
-
3.2. Synthesis of Diallylmethylalkyl Quaternary Ammonium Salts
This compound is a precursor for various quaternary ammonium salts, which have applications as monomers and biologically active agents.[5][6]
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)
-
A suitable solvent (e.g., acetone, acetonitrile)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the alkyl halide to the solution. The molar ratio of the alkyl halide to the amine is typically 1:1 or with a slight excess of the alkyl halide.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.
-
If the product precipitates, collect it by filtration. If not, add diethyl ether to the reaction mixture to induce precipitation.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified quaternary ammonium salt under vacuum.
-
Visualized Workflows and Relationships
4.1. Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound using phase transfer catalysis.
References
- 1. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyldiallylamine | 2424-01-3 [chemicalbook.com]
- 3. This compound | 2424-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of Diallylmethylamine
This technical guide provides a comprehensive overview of the key physical properties of diallylmethylamine, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established physical constants and details the experimental methodologies for their determination.
Core Physical Properties
This compound, a tertiary amine, possesses distinct physical characteristics that are crucial for its handling, application, and the design of synthetic routes. The primary physical constants are summarized below.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Conditions |
| Boiling Point | 111 °C | at standard atmospheric pressure |
| Density | 0.789 g/mL | at 25 °C |
Note: The presented values are based on literature data.[1][2]
Experimental Protocols for Determination of Physical Properties
The following sections describe the standard laboratory protocols for determining the boiling point and density of a liquid chemical such as this compound.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, the Thiele tube method is commonly employed due to its efficiency and requirement for a small sample volume.[3]
Methodology: Thiele Tube Method [3]
-
Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the oil level is above the sample level.
-
Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles. Upon further heating, the sample will start to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: At this point, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube. This is the temperature where the vapor pressure of the sample equals the atmospheric pressure.
-
Recording Data: The temperature is recorded. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.
2.2. Determination of Density
The density of a substance is its mass per unit volume. For liquids, this is typically determined using a pycnometer or a graduated cylinder and a balance for less precise measurements.[4][5] The pycnometer method provides higher accuracy.[5]
Methodology: Pycnometer Method [5]
-
Initial Measurement: A clean and dry pycnometer (a glass flask with a specific, known volume) is weighed accurately on an analytical balance. This mass is recorded as m₁.
-
Sample Filling: The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are trapped inside. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Second Measurement: The filled pycnometer is weighed again, and this mass is recorded as m₂.
-
Temperature Control: The temperature of the sample is measured and recorded, as density is temperature-dependent. The standard temperature for density measurement is often 25 °C.[1][2]
-
Calculation: The mass of the this compound is calculated by subtracting the initial mass from the final mass (m₂ - m₁). The density (ρ) is then calculated using the formula:
ρ = (m₂ - m₁) / V
where V is the known volume of the pycnometer.
-
Data Reliability: For increased accuracy, the procedure should be repeated multiple times, and the average density should be reported.[4]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound 97 2424-01-3 [sigmaaldrich.com]
- 2. This compound 97 2424-01-3 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. mt.com [mt.com]
An In-depth Technical Guide to Diallylmethylamine
This guide provides a comprehensive overview of the chemical properties of diallylmethylamine, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound, also known as N-methyl-N,N-diallylamine, is a tertiary amine with the chemical formula C7H13N.[1] It is characterized by a methyl group and two allyl groups attached to a central nitrogen atom.
A summary of its key molecular and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H13N | PubChem[1] |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| Alternate Molecular Weight | 111.19 g/mol | CymitQuimica[2], Cheméo[3] |
| Appearance | Colorless to Yellow liquid | CymitQuimica[2] |
| CAS Number | 2424-01-3 | PubChem[1] |
Synthesis of this compound
This reaction would typically proceed as a nucleophilic substitution, where the nitrogen atom of methylamine (B109427) attacks the electrophilic carbon of the allyl halide. The reaction would be carried out in the presence of a base to neutralize the hydrohalic acid byproduct. To achieve diallylation, a molar excess of the allyl halide would be used.
A logical workflow for such a synthesis is depicted in the following diagram:
It is important to note that this represents a theoretical pathway, and optimization of reaction conditions, including temperature, reaction time, and choice of base and solvent, would be necessary to achieve a high yield and purity of the final product.
References
Solubility Profile of Diallylmethylamine in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diallylmethylamine is a tertiary amine with applications in organic synthesis, including the preparation of quaternary ammonium (B1175870) salts.[1][2] A thorough understanding of its solubility in various laboratory solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound. Due to a scarcity of publicly available experimental quantitative data, this guide combines calculated values, qualitative predictions based on chemical principles, and a detailed, generalized experimental protocol for determining solubility.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [3][4] |
| Molecular Weight | 111.18 g/mol | [1][2][3] |
| Boiling Point | 111-112 °C | [1][2] |
| Density | 0.789 g/mL at 25 °C | [1][2] |
| Appearance | Colorless to yellow clear liquid |
Solubility Data
Quantitative experimental solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. However, a calculated water solubility value is available, and qualitative solubility can be predicted based on the principle of "like dissolves like."[5] this compound, with its alkyl groups and a tertiary amine functional group, is expected to be miscible with a wide range of organic solvents.
Quantitative Solubility in Water
The sole available quantitative measure is a computationally derived value for its solubility in water.
| Solvent | log₁₀WS (mol/L) | Method |
| Water | -1.03 | Calculated |
This calculated value suggests that this compound has limited solubility in water.
Qualitative Solubility in Common Organic Solvents
The following table provides a qualitative prediction of this compound's solubility based on solvent polarity and the chemical structure of this compound.
| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The nonpolar allyl and methyl groups outweigh the polarity of the tertiary amine, limiting miscibility with water. |
| Methanol | Polar Protic | Miscible | The alcohol's polarity is balanced by its alkyl chain, allowing for miscibility. |
| Ethanol (B145695) | Polar Protic | Miscible | Similar to methanol, ethanol is expected to be a good solvent. |
| Acetone (B3395972) | Polar Aprotic | Miscible | The polarity and aprotic nature of acetone make it a suitable solvent. |
| Dichloromethane | Polar Aprotic | Miscible | Dichloromethane is a versatile solvent for many organic compounds. |
| Chloroform (B151607) | Polar Aprotic | Miscible | Similar to dichloromethane, chloroform is expected to be a good solvent. |
| Ethyl Acetate (B1210297) | Polar Aprotic | Miscible | The ester functionality and alkyl chain of ethyl acetate are compatible with this compound. |
| Hexane (B92381) | Nonpolar | Miscible | The nonpolar nature of hexane aligns well with the alkyl groups of this compound. |
| Toluene (B28343) | Nonpolar | Miscible | The aromatic and nonpolar characteristics of toluene favor miscibility. |
Experimental Protocol for Solubility Determination
The following is a generalized, detailed methodology for the experimental determination of the solubility of a liquid amine, such as this compound, in various organic solvents. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
Procedure
a. Preparation of Saturated Solutions
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
b. Sample Collection and Preparation
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of this compound.
c. Quantification
-
Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.
-
Analyze the diluted solution using a calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.
d. Data Analysis
-
Calculate the solubility of this compound in the solvent, expressed in g/100 mL, mg/mL, or mol/L, based on the concentration determined in the analysis and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound, from initial theoretical predictions to quantitative experimental determination.
Caption: Logical workflow for determining the solubility of a chemical compound.
This guide provides a framework for understanding and determining the solubility of this compound. While experimental data is limited, the provided predictions and methodologies offer a solid foundation for researchers and professionals in the field.
References
- 1. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 2424-01-3 [sigmaaldrich.com]
- 3. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyldiallylamine (CAS 2424-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to the Chemical Reactions of Diallylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallylmethylamine [(CH₂=CHCH₂)₂NCH₃], a tertiary amine, serves as a versatile building block in organic synthesis and polymer chemistry. Its reactivity is primarily centered around the nucleophilic nitrogen atom and the two allylic double bonds. This guide provides a comprehensive overview of the core chemical reactions of this compound, presenting quantitative data in structured tables, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows.
Synthesis of this compound
This compound is typically synthesized via the nucleophilic substitution of allyl chloride with methylamine (B109427). The use of phase transfer catalysis can enhance the reaction efficiency.
General Reaction Scheme
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis via Phase Transfer Catalysis
A general method for the synthesis of this compound involves the reaction of aqueous methylamine with allyl chloride in the presence of a phase transfer catalyst like polyglycol-400.
Materials:
-
Aqueous methylamine solution
-
Allyl chloride
-
Polyglycol-400 (phase transfer catalyst)
-
Appropriate organic solvent (e.g., dichloromethane)
-
Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
Procedure:
-
Combine the aqueous methylamine solution and polyglycol-400 in a round-bottom flask equipped with a stirrer, condenser, and dropping funnel.
-
Slowly add allyl chloride to the stirred mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Separate the organic layer and wash it with water and then with a dilute sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation to obtain the final product.
Quaternization Reactions
The lone pair of electrons on the nitrogen atom of this compound makes it a good nucleophile, readily reacting with alkyl halides to form quaternary ammonium (B1175870) salts. These salts are valuable as monomers for polymerization and as antimicrobial agents.
General Reaction Scheme
Figure 2: General Quaternization Reaction.
Data Presentation: Quaternization Reactions
| Alkylating Agent (R-X) | Product Name | Typical Solvent | Typical Conditions |
| Methyl Iodide (CH₃I) | Diallyldimethylammonium iodide | Acetone (B3395972), Ethanol | Room temperature |
| Ethyl Bromide (C₂H₅Br) | Diallylethylmethylammonium bromide | Acetone, Ethanol | Reflux |
| Benzyl Chloride (BnCl) | Diallylbenzylmethylammonium chloride | Acetone, Ethanol | Reflux |
Experimental Protocol: Synthesis of Diallyldimethylammonium Iodide
This protocol is a general procedure for the quaternization of a tertiary amine with methyl iodide[1].
Materials:
-
This compound
-
Methyl iodide
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Slowly add methyl iodide (1.1-1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.
-
If precipitation is slow, the reaction mixture can be gently warmed or allowed to stand for a longer period.
-
Once the reaction is complete, the precipitated solid is collected by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield diallyldimethylammonium iodide as a white crystalline solid.
Radical Polymerization
This compound, particularly in its protonated salt form (e.g., trifluoroacetate (B77799) salt), can undergo radical cyclopolymerization to form high-molecular-weight polymers. This process is significant for the synthesis of polyamines with applications in various fields, including as gene delivery vectors and antimicrobial agents. The protonation of the amine is crucial to prevent degradative chain transfer, a common issue in the polymerization of allyl monomers[2][3].
General Reaction Scheme
Figure 3: Radical Polymerization.
Data Presentation: Polymerization Conditions
| Polymerization Type | Initiator | Solvent | Temperature/Condition | Molecular Weight (Mw) |
| Thermal | Ammonium persulfate (APS) | Aqueous solution | 30-50 °C | (3-6) x 10⁴ g/mol |
| Photoinduced | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Aqueous solution | 21 °C (UV irradiation) | (3-6) x 10⁴ g/mol |
Experimental Protocol: Thermal Radical Polymerization of N,N-Diallyl-N-methylammonium trifluoroacetate
This protocol is based on the general procedures described for the radical polymerization of diallylammonium salts[2][4].
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Ammonium persulfate (APS)
-
Deionized water
-
Dialysis tubing
-
Freeze-dryer
-
Standard glassware for polymerization
Procedure:
-
Monomer Salt Preparation: In a flask, dissolve this compound (1.0 eq) in deionized water. Cool the solution in an ice bath and slowly add an equimolar amount of trifluoroacetic acid (1.0 eq) with stirring.
-
Polymerization: To the aqueous solution of the N,N-diallyl-N-methylammonium trifluoroacetate monomer, add the desired amount of ammonium persulfate initiator (e.g., 1-5 mol% relative to the monomer).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) under an inert atmosphere and stir for the specified reaction time (e.g., 24 hours).
-
Purification: After the polymerization, cool the reaction mixture to room temperature.
-
Transfer the polymer solution to a dialysis tube and dialyze against deionized water for several days to remove unreacted monomer, initiator fragments, and low-molecular-weight oligomers.
-
Lyophilize (freeze-dry) the purified polymer solution to obtain the final polymer as a white, fluffy solid.
Other Potential Reactions
While less commonly reported specifically for this compound, its structure suggests the potential for other transformations characteristic of tertiary allylic amines.
Ring-Closing Metathesis (RCM)
The two allyl groups in this compound make it a suitable substrate for ring-closing metathesis to form a five-membered nitrogen-containing heterocycle, 1-methyl-3,4-dihydro-1H-pyrrole. This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts.
References
- 1. US3903135A - Method for methylating and quaternizing - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Antibacterial Activity of Protonated Diallylammonium Polymers: Influence of End Groups and Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
Diallylmethylamine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Diallylmethylamine (C₇H₁₃N), a tertiary amine, is a versatile reagent in organic synthesis. However, its utility is matched by its significant hazardous properties, necessitating strict adherence to safety protocols. This in-depth guide provides critical safety information, handling precautions, and emergency procedures to ensure the well-being of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a highly flammable, corrosive, and toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[1][2]
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[1][2]
-
Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)[1]
-
Acute Toxicity (Dermal): Category 3 (H311: Toxic in contact with skin)[3]
-
Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)[1]
-
Hazardous to the aquatic environment, long-term hazard: Category 3 (H412: Harmful to aquatic life with long lasting effects)[1]
Primary Hazards: Flammable, Corrosive, Irritant[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [2] |
| Appearance | Clear, colorless to yellow liquid | [3][4] |
| Odor | Disagreeable, characteristic odor | [4][5] |
| Boiling Point | 111-112 °C | [2][3] |
| Melting Point | -88 °C | [3][4] |
| Flash Point | 7 °C / 44.6 °F (closed cup) | [3][6] |
| Density | 0.789 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.43 | [2] |
Safe Handling and Storage
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[3][6].
-
Use explosion-proof electrical, ventilating, and lighting equipment[3][6].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6].
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient[7].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use[8].
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit may be necessary[7].
-
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is essential[6][9].
Handling Procedures
-
Avoid contact with skin, eyes, and clothing[8].
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking[3][6][8].
-
Use only non-sparking tools to prevent ignition of vapors[3][6].
-
Ground and bond containers and receiving equipment to prevent static discharge[3][6].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[3].
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3][8].
-
Keep away from heat and sources of ignition[3].
-
Store in a corrosives area[3].
-
Store locked up[3].
-
Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide[6].
Emergency Procedures
First Aid Measures
Immediate medical attention is required for all routes of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][6].
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of water for at least 15 minutes. Seek immediate medical attention. A 2% acetic acid solution may be used to help neutralize the amine, followed by copious water rinsing[10].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3][6][8].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray to cool containers[3][6][8].
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[3][6].
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[3][6].
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Remove all sources of ignition. Ensure adequate ventilation[3][6].
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[8].
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment[3][6].
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
Signaling Pathways of Toxicity (Conceptual)
While detailed molecular pathways of this compound toxicity are not extensively elucidated in readily available safety literature, a conceptual diagram can illustrate the logical progression from exposure to adverse effects based on its known corrosive and toxic properties.
References
- 1. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Management of Firefighters’ Chemical & Cardiovascular Exposure Risks on the Fireground - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemical.kao.com [chemical.kao.com]
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Diallylmethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for Diallylmethylamine (CAS No. 2424-01-3). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and safety protocols.
Chemical and Physical Properties
This compound is a tertiary amine that is highly flammable and corrosive.[1] Understanding its physical and chemical properties is crucial for its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Boiling Point | 111-112 °C | [3] |
| Density | 0.789 g/mL at 25 °C | |
| Flash Point | 7.2 °C (45.0 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.43 (lit.) | |
| Solubility | Soluble in water, alcohol, ether, and benzene.[3] | |
| Vapor Pressure | 18 mm Hg (20 °C) (for Diallylamine) | [3] |
| Vapor Density | 3.35 (vs air) (for Diallylamine) | [3] |
Toxicological Information
Exposure to this compound can be harmful. The following table summarizes the available toxicological data. Note that some data is for the related compound diallylamine (B93489) and should be considered indicative.
| Hazard | Data | Source |
| GHS Classification | Flammable liquids (Category 2), Skin corrosion/irritation (Category 1B), Serious eye damage/eye irritation (Category 1) | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | [1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) | [1] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | [1][2] |
| Human Exposure (Diallylamine) | Lowest toxic concentration (TCLo) via inhalation for 5 minutes is 5 ppm (20 mg/m³).[5] | |
| LD50 (Dermal, Rabbit - Diallylamine) | 562 mg/kg | [6] |
| LC50 (Inhalation, Rat - Diallylamine) | 10.95 mg/L (4 h) | [6] |
Safety and Handling
Proper handling and storage of this compound are critical to ensure personnel safety and prevent accidents.
3.1. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be used:
-
Eye Protection: Eyeshields, Goggles.[4]
-
Hand Protection: Protective gloves.[4]
-
Respiratory Protection: Dust mask type N95 (US) or type ABEK (EN14387) respirator filter.[4]
-
Skin and Body Protection: Suitable protective clothing.[3]
3.2. Handling Procedures
-
Work under a chemical fume hood.[7]
-
Avoid breathing mist, vapors, or spray.[7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[7]
-
Take precautionary measures against static discharge.[7]
-
Wash hands and any exposed skin thoroughly after handling.
3.3. Storage Procedures
-
Store in a dry, cool, and well-ventilated place.[7]
-
Keep container tightly closed.[7]
-
Store in a corrosives area.[7]
-
Keep away from heat, sparks, and flame.[7]
The logical workflow for safe handling of this compound is illustrated in the diagram below.
Caption: A diagram illustrating the safe handling workflow for this compound.
First Aid Measures
In case of exposure to this compound, immediate medical attention is required.[7] The following first aid measures should be taken.
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice. | [7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | [7][8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. | [6][7][8] |
The decision-making process for first aid in response to this compound exposure is outlined in the diagram below.
Caption: A flowchart of first aid procedures for this compound exposure.
Experimental Protocols
The Material Safety Data Sheets reviewed for this compound do not contain detailed experimental protocols for the toxicological or physical property measurements. These documents typically summarize the results from standardized testing methodologies (e.g., OECD, EPA guidelines). For detailed experimental protocols, it is recommended to consult the specific scientific literature or the guidelines from regulatory bodies that are referenced in the source MSDS.
Conclusion
This compound is a hazardous chemical that requires strict adherence to safety protocols. This guide provides essential information from its MSDS to aid researchers, scientists, and drug development professionals in its safe handling and use. Always refer to the most current and complete MSDS provided by the supplier before working with this chemical.
References
- 1. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2424-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Diallylmethylamine Cyclopolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and kinetics of diallylmethylamine (DAMA) cyclopolymerization. Detailed experimental protocols and data are presented to guide researchers in the synthesis and characterization of poly(this compound) and its derivatives, which have applications in areas such as drug delivery and flocculation.[1]
Mechanism of this compound Cyclopolymerization
The free-radical polymerization of this compound, a 1,6-diene, proceeds via a cyclopolymerization mechanism, which involves alternating intramolecular cyclization and intermolecular propagation steps.[1] This process leads to the formation of polymer chains containing cyclic repeating units.
Key Mechanistic Features:
-
Initiation: The polymerization is typically initiated by the thermal or photochemical decomposition of a free-radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), to generate primary radicals.
-
Propagation and Cyclization: The initiator radical adds to one of the allyl double bonds of the this compound monomer to form a linear radical. This radical can then undergo an intramolecular cyclization to form a more stable five- or six-membered ring. The five-membered pyrrolidinium (B1226570) ring is generally favored kinetically, while the six-membered piperidinium (B107235) ring is thermodynamically more stable.[2][3] The predominant formation of five-membered rings is often observed in the cyclopolymerization of diallylamines. Following cyclization, the cyclic radical propagates by adding to another monomer molecule.
-
Chain Transfer: A significant challenge in the polymerization of allyl monomers is degradative chain transfer to the monomer. This occurs when a propagating radical abstracts an allylic hydrogen from a monomer molecule, forming a stable and less reactive allyl radical, which can lead to the formation of low molecular weight oligomers.[4]
-
Protonation Strategy: To overcome degradative chain transfer and achieve high molecular weight polymers, the polymerization of diallylamines is often carried out in the presence of an acid, such as trifluoroacetic acid (TFA).[1][5] Protonation of the amine nitrogen reduces the electron-donating character of the nitrogen atom, which in turn decreases the stability of the allylic radical, thus suppressing degradative chain transfer and promoting propagation.[1]
-
Termination: The polymerization is terminated by conventional radical-radical recombination or disproportionation reactions.[5]
Below is a diagram illustrating the proposed mechanism for the free-radical cyclopolymerization of this compound.
Kinetics of this compound Cyclopolymerization
The kinetics of this compound cyclopolymerization are influenced by several factors, including monomer concentration, initiator concentration, temperature, and the presence of additives such as acids.
General Kinetic Observations:
-
Rate of Polymerization: The rate of polymerization (Rp) is generally proportional to the monomer concentration and the square root of the initiator concentration, which is typical for free-radical polymerizations. For the related monomer N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), a rate equation of Rp = k[M]2.6[I]0.6 has been reported, indicating a more complex dependence on monomer concentration.[6]
-
Effect of Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization but a lower average molecular weight of the resulting polymer. This is because a higher concentration of initiator generates more polymer chains simultaneously.
-
Effect of Temperature: The rate of polymerization typically increases with temperature due to the increased rate of initiator decomposition and propagation. However, very high temperatures can also increase the rate of side reactions, such as chain transfer, and may lead to a broader molecular weight distribution.[7]
-
Effect of Protonation: The addition of an acid to protonate the this compound monomer has a significant effect on the polymerization kinetics. Protonation reduces degradative chain transfer, leading to an increase in the polymerization rate and the formation of higher molecular weight polymers.[1][5]
Quantitative Data:
While specific kinetic data for this compound is not extensively tabulated in the literature, the following tables provide representative data for the polymerization of diallylamine (B93489) and related monomers, illustrating the general trends.
Table 1: Effect of Initiator (Dibenzoyl Peroxide) Concentration on the Polymerization of Diallylamine *
| Initiator Concentration (% of monomer weight) | Polymer Yield (%) | Intrinsic Viscosity (dL/g) |
| 0.05 | 60 | 0.15 |
*Data adapted from a study on the polymerization of diallylamine in dioxane at 90°C for 4 hours.[8]
Table 2: Polymerization of N,N-diallyl-N-methylamine (DAMA) in the Presence of Trifluoroacetic Acid (TFA) *
| Polymerization Conditions | Monomer Concentration (mol/L) | Initiator (AIBN) (mol/L) | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) |
| DAMA + TFA (1:1) in H₂O | 1.0 | 0.01 | 50 | >90 | 30,000 - 60,000 |
*Representative data based on studies showing the successful synthesis of high molecular weight poly(this compound) via protonation.[1][5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of poly(this compound).
Protocol for Free-Radical Polymerization of this compound
Materials:
-
This compound (DAMA), CH₂=CHCH₂N(CH₃)CH₂CH=CH₂
-
Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Dioxane or another suitable solvent
-
Diethyl ether
-
Nitrogen gas
-
Schlenk flask or polymerization tube
-
Magnetic stirrer and hot plate or oil bath
-
Vacuum oven
Procedure:
-
Monomer Purification: If necessary, purify the this compound monomer by distillation under reduced pressure to remove any inhibitors.
-
Reaction Setup: In a clean, dry Schlenk flask or polymerization tube equipped with a magnetic stir bar, dissolve a known amount of this compound in the chosen solvent (e.g., dioxane). A typical monomer concentration is in the range of 1-5 M.
-
Initiator Addition: Add the desired amount of the free-radical initiator. The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.
-
Degassing: Seal the flask and degas the solution by several freeze-pump-thaw cycles or by bubbling with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath or place it on a hot plate set to the desired reaction temperature (e.g., 60-90°C). Stir the reaction mixture for the specified time (e.g., 4-24 hours).
-
Isolation of Polymer: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(this compound) using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to determine the chemical structure, molecular weight, and molecular weight distribution.
Protocol for High Molecular Weight Poly(this compound) via Protonation
Materials:
-
This compound (DAMA)
-
Trifluoroacetic acid (TFA)
-
Azobisisobutyronitrile (AIBN)
-
Deionized water
-
Nitrogen gas
-
Schlenk flask
-
Magnetic stirrer and hot plate or oil bath
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Monomer Salt Formation: In a Schlenk flask, dissolve this compound in deionized water. Cool the solution in an ice bath and slowly add an equimolar amount of trifluoroacetic acid with stirring.
-
Initiator Addition: To the aqueous solution of the diallylmethylammonium trifluoroacetate (B77799) salt, add the desired amount of AIBN (typically 0.1-1.0 mol% relative to the monomer).
-
Degassing: Degas the solution by bubbling with nitrogen for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and stir for the required reaction time (e.g., 8-24 hours) under a nitrogen atmosphere.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the polymer solution into dialysis tubing and dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted monomer, initiator fragments, and the counter-ion.
-
Alternatively, the polymer can be precipitated by pouring the aqueous solution into a large excess of acetone.
-
-
Isolation: Recover the purified polymer by lyophilization (freeze-drying) of the aqueous solution or by filtration of the acetone precipitate.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer for its structure, molecular weight, and polydispersity using FTIR, NMR, and GPC.
Experimental Workflow and Logical Relationships
The following diagram outlines the general workflow for the synthesis and characterization of poly(this compound).
References
Application Notes and Protocols: Synthesis of Quaternary Ammonium Salts from Diallylmethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of quaternary ammonium (B1175870) salts derived from diallylmethylamine, detailing their potential applications, particularly as antimicrobial and antileishmanial agents. The following sections include detailed experimental protocols for synthesis and antimicrobial evaluation, a summary of relevant quantitative data, and graphical representations of the synthetic workflow and structure-activity relationships.
Application Notes
Quaternary ammonium salts (QASs) are a versatile class of compounds with a broad spectrum of applications, including as disinfectants, surfactants, and phase transfer catalysts.[1] The synthesis of novel QASs from this compound offers a platform for developing new molecules with tailored biological activities. The quaternization of this compound involves the alkylation of the tertiary amine with an alkyl halide, a reaction commonly known as the Menshutkin reaction.[2] This process yields a quaternary ammonium salt with a positively charged nitrogen atom, which is crucial for its biological activity.
The antimicrobial properties of QASs are well-documented and are attributed to the interaction of the cationic head with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[3][4] The structure of the QAS, particularly the length of the alkyl chain attached to the nitrogen atom, plays a significant role in its antimicrobial efficacy. Generally, QASs with alkyl chains of 10-16 carbons exhibit the highest biocidal activity against both Gram-positive and Gram-negative bacteria.[3]
Recent research has also explored the potential of QASs as antileishmanial agents.[5][6] Certain synthesized N-halomethylated and non-halogenated quaternary ammonium salts have demonstrated activity against Leishmania (Viannia) panamensis.[6] However, this activity is often accompanied by significant cytotoxicity to human cells, a critical consideration in drug development.[5][6]
The diallyl moiety in quaternary ammonium salts derived from this compound also opens up the possibility of polymerization to form polyquaternary ammonium salts. For instance, poly(diallylmethylammonium trifluoroacetate) (PDAMATFA) has been synthesized and has shown high biocidal efficiency against a range of bacteria and fungi.[7] The polymeric nature of these compounds can enhance their antimicrobial activity.[7]
Experimental Protocols
Protocol 1: Synthesis of Diallylmethyl(dodecyl)ammonium Bromide
This protocol describes a general procedure for the quaternization of this compound with dodecyl bromide.
Materials:
-
This compound (≥97%)
-
Dodecyl bromide (≥98%)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard glassware for filtration and washing
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (20 mL).
-
Add dodecyl bromide (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, the mixture can be heated to reflux.[8]
-
Upon completion of the reaction, the quaternary ammonium salt may precipitate out of the solution. If not, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is washed several times with anhydrous diethyl ether to remove any unreacted starting materials.[5]
-
The purified product, a white solid, is then dried under vacuum.
Protocol 2: Evaluation of Antimicrobial Activity using Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized quaternary ammonium salt against bacteria.
Materials:
-
Synthesized diallylmethyl(dodecyl)ammonium bromide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized quaternary ammonium salt in sterile deionized water or an appropriate solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Table 1: Antimicrobial Activity of Quaternary Ammonium Salts
| Compound Class | Alkyl Chain Length | Target Organism | MIC (µg/mL) | Reference |
| Gemini (B1671429) QAS | C10 | Pseudomonas aeruginosa ATCC 27853 | Strongest effect | [9] |
| Gemini QAS | C12 | Staphylococcus aureus ATCC 6538 | Strongest effect | [9] |
| Gemini QAS | C12 | Escherichia coli ATCC 11229 | Strongest effect | [9] |
| Ciprofloxacin/QAS derivative (3e) | N/A | S. aureus | 1.53–9.54 | [10] |
| Ciprofloxacin/QAS derivative (3e) | N/A | Gram-negative bacteria | 1.53–9.54 | [10] |
Table 2: Cytotoxicity and Antileishmanial Activity of Quaternary Ammonium Salts
| Compound Series | Structure Feature | Cell Line / Organism | EC₅₀ / LC₅₀ (µg/mL) | Reference |
| N-Chloromethyl QAS (1a-c) | n=2, 3, 4 | L. (V) panamensis (axenic amastigotes) | 35 - 57 | [5] |
| N-Chloromethyl QAS (1a-c) | n=2, 3, 4 | L. (V) panamensis (intracellular amastigotes) | 38 - 50 | [5] |
| N-Chloromethyl QAS (1a-c) | n=2, 3, 4 | U-937 cells | 21 - 45 | [5] |
| N-Iodomethyl QAS (2a-c) | n=2, 3, 4 | L. (V) panamensis (axenic amastigotes) | 14.0 (for 2c) | [5] |
| N-Iodomethyl QAS (2a-c) | n=2, 3, 4 | L. (V) panamensis (intracellular amastigotes) | 17.6 (for 2c) | [5] |
| N-Iodomethyl QAS (2a-c) | n=2, 3, 4 | U-937 cells | 9 - 46 | [5] |
Visualizations
Caption: Workflow for the synthesis of quaternary ammonium salts.
Caption: Structure-activity relationships of QASs.
References
- 1. Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary and tertiary polydiallylammonium salts: novel polymers with high antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amination [fishersci.co.uk]
- 9. Antibacterial activity of gemini quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Diallylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallylmethylamine (DAMA) is a tertiary amine monomer that undergoes radical polymerization to form poly(this compound) (PDAMA), a cationic polymer with a repeating pyrrolidinium (B1226570) or piperidinium (B107235) ring structure in its backbone. This cyclopolymerization process is crucial for achieving high molecular weight polymers by minimizing degradative chain transfer, a common issue with allyl monomers. The resulting water-soluble polyamine holds significant potential in various biomedical and biotechnological applications, including as a carrier for drug and gene delivery, owing to its cationic nature which facilitates interaction with negatively charged biomolecules like DNA, RNA, and certain drug formulations.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(this compound) from its monomer, this compound.
Key Polymerization Strategy: Protonation for High Molecular Weight
A critical aspect of successfully polymerizing this compound to achieve high molecular weight polymers is the protonation of the amine monomer.[1][2] Polymerization of the neutral DAMA monomer often leads to low molecular weight oligomers due to degradative chain transfer. However, by converting DAMA to its ammonium (B1175870) salt, for instance, by reacting it with an acid like trifluoroacetic acid (TFA), the monomer becomes protonated. This protonation alters the electronic properties of the monomer, suppressing degradative chain transfer and promoting effective chain propagation, leading to the formation of high molecular weight polymers.[2]
Data Presentation: Influence of Reaction Conditions on Polymer Properties
The molecular weight and polydispersity of poly(diallylammonium) salts are significantly influenced by reaction parameters such as initiator concentration and temperature. The following table summarizes the effect of these parameters on the polymerization of a related monomer, diallylammonium trifluoroacetate (B77799) (DAATFA), which serves as a good model for the polymerization of DAMA salts.
| Initiator (APS) Concentration (mol/L) | Temperature (°C) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| 0.01 | 40 | 43,000 | - | [3] |
| 0.02 | 40 | 35,000 | - | [3] |
| 0.04 | 40 | 28,000 | - | [3] |
| 0.01 | 50 | 25,000 | - | [3] |
| 0.02 | 50 | 20,000 | - | [3] |
| 0.04 | 50 | 16,000 | - | [3] |
APS: Ammonium persulfate
Experimental Protocols
Protocol 1: Synthesis of Diallylmethylammonium Trifluoroacetate (DAMA·TFA) Monomer Salt
This protocol describes the preparation of the protonated monomer salt, a crucial precursor for high molecular weight polymer synthesis.
Materials:
-
This compound (DAMA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Place this compound in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Slowly add an equimolar amount of trifluoroacetic acid to the cooled DAMA with continuous stirring.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
The resulting viscous liquid is the Diallylmethylammonium trifluoroacetate salt.
-
For purification, dissolve the salt in a minimal amount of water and precipitate it by adding a large excess of diethyl ether.
-
Decant the ether and dry the salt under vacuum.
Protocol 2: Radical Cyclopolymerization of Diallylmethylammonium Trifluoroacetate
This protocol details the free radical polymerization of the DAMA·TFA salt to yield poly(diallylmethylammonium trifluoroacetate).
Materials:
-
Diallylmethylammonium trifluoroacetate (DAMA·TFA)
-
Ammonium persulfate (APS) or other suitable radical initiator
-
Deionized water
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
-
Water bath or oil bath
Procedure:
-
Dissolve the desired amount of DAMA·TFA monomer salt in deionized water in a Schlenk flask to achieve the target monomer concentration (e.g., 1-2 M).
-
Add the radical initiator (e.g., APS, typically 1-5 mol% relative to the monomer).
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the sealed flask in a preheated water or oil bath at the desired reaction temperature (e.g., 50-70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
Terminate the reaction by cooling the flask and exposing the solution to air.
-
Purify the polymer by dialyzing the reaction mixture against deionized water for 2-3 days, changing the water frequently.
-
Isolate the purified polymer by lyophilization (freeze-drying).
Protocol 3: Characterization of Poly(this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and determine the extent of cyclization.
-
Sample Preparation: Dissolve the lyophilized polymer in a suitable deuterated solvent (e.g., D₂O).
-
Analysis:
-
¹H NMR: The absence of significant signals in the vinyl region (around 5-6 ppm) and the presence of broad peaks corresponding to the saturated polymer backbone confirm successful cyclopolymerization.[2]
-
¹³C NMR: Can provide more detailed information about the presence of five- and six-membered rings in the polymer backbone.[4]
-
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[5]
-
System: An aqueous GPC system equipped with a refractive index (RI) detector is suitable.
-
Eluent: An aqueous buffer, such as 0.5 M acetic acid + 0.1 M - 0.2 M sodium nitrate, is recommended to suppress ionic interactions between the cationic polymer and the column packing material.[6]
-
Calibration: Use appropriate standards for calibration, such as poly(ethylene oxide) or poly(styrene sulfonate) standards.
Applications in Drug and Gene Delivery (Prospective)
While the cationic nature of poly(this compound) suggests its potential in drug and gene delivery, specific research on PDAMA for these applications is limited. The majority of studies in this area have focused on poly(allylamine) (PAA), a primary amine-containing polymer. The protocols and concepts from PAA research can serve as a valuable starting point for investigating the potential of PDAMA.
Conceptual Application: Nanoparticle Formation for Gene Delivery
Cationic polymers like PDAMA can electrostatically interact with negatively charged nucleic acids (plasmid DNA, siRNA) to form nanoparticles called polyplexes.[1][7][8] These polyplexes can protect the nucleic acid from degradation and facilitate its entry into cells.
Workflow for Polyplex Formation and Characterization:
Caption: Workflow for polyplex formation and characterization.
Protocol 4: Preparation and Characterization of PDAMA/DNA Polyplexes (Adapted from PAA Protocols)
Materials:
-
Poly(this compound) solution in nuclease-free water.
-
Plasmid DNA solution in nuclease-free water.
-
Nuclease-free water or buffer (e.g., HEPES).
Procedure:
-
Prepare stock solutions of PDAMA and plasmid DNA.
-
For a desired N/P ratio (ratio of polymer amine groups to DNA phosphate (B84403) groups), dilute the required amount of PDAMA stock solution in buffer.
-
Add the required amount of DNA stock solution to the diluted polymer solution and mix immediately by gentle vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex formation.
-
Characterization:
-
Size and Zeta Potential: Analyze the polyplex solution using Dynamic Light Scattering (DLS) and a zeta potential analyzer.
-
Gel Retardation Assay: To confirm DNA condensation, run the polyplexes on an agarose (B213101) gel. Condensed DNA will be retained in the loading well, while free DNA will migrate through the gel.
-
Conceptual Application: Loading and Release of Anionic Drugs
PDAMA could potentially be used to encapsulate and control the release of anionic drugs through electrostatic interactions.
Logical Relationship for Drug Delivery System Development:
Caption: Factors influencing the development of a PDAMA-based drug delivery system.
Protocol 5: Doxorubicin (B1662922) Loading and Release (Conceptual)
Doxorubicin, a common chemotherapeutic, is cationic. To be loaded into a cationic polymer like PDAMA, a formulation strategy would be required, such as using an anionic linker or co-encapsulating it with an anionic polymer to form a ternary complex.
A potential research direction:
-
Synthesize an anionic derivative of a biodegradable polymer (e.g., hyaluronic acid).
-
Form an ion-pair complex between doxorubicin and the anionic polymer.
-
Encapsulate this complex within PDAMA nanoparticles.
-
Characterize the drug loading content and encapsulation efficiency.
-
Conduct in vitro drug release studies at different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and endosomal conditions, respectively.
Conclusion and Future Directions
This compound is a valuable monomer for the synthesis of well-defined, water-soluble cationic polymers. The ability to control the molecular weight through protonation and adjustment of reaction conditions makes poly(this compound) a promising candidate for various biomedical applications. While direct evidence for its use in drug and gene delivery is currently sparse, the established protocols for similar cationic polymers provide a strong foundation for future research in this area. Further investigation is warranted to explore the full potential of PDAMA in the development of novel therapeutic and diagnostic agents.
References
Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts from Diallylmethylamine and Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of diallylmethylamine, a tertiary amine, with alkyl halides is a fundamental process for the synthesis of a diverse range of quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a type of nucleophilic aliphatic substitution (SN2) where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The resulting quaternary ammonium salts are valuable compounds with applications in various fields, including as phase transfer catalysts, monomers for polymerization, and biologically active molecules. This document provides detailed experimental conditions, protocols, and a summary of quantitative data for the reaction of this compound with various alkyl halides.
Reaction Mechanism and Experimental Workflow
The quaternization of this compound proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the carbon atom bonded to the halogen in the alkyl halide. This is a concerted, one-step process where the C-N bond is formed simultaneously as the C-X (halogen) bond is broken. The reaction rate is influenced by several factors including the nature of the alkyl halide, the solvent, and the reaction temperature.
Reaction Mechanism: SN2 Quaternization
Caption: SN2 mechanism for the quaternization of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for the laboratory-scale synthesis and purification of quaternary ammonium salts from this compound and an alkyl halide.
Caption: General workflow for the synthesis of quaternary ammonium salts.
Experimental Conditions and Data
The choice of experimental conditions is crucial for achieving high yields and purity. The following table summarizes various conditions reported in the literature for the quaternization of this compound and similar tertiary amines.
| Alkyl Halide | Solvent | Temperature (°C) | Reaction Time | Molar Ratio (Amine:Halide) | Yield (%) | Reference |
| Allyl Chloride | Water | 44 | Reflux until pH 6.4 | 1:1.8 | 97.6 | [1] |
| Allyl Chloride | Tetrahydrofuran | 15 | 20 min | 1:1 | High | [2] |
| Methyl Iodide | Dichloromethane (B109758) | Room Temp. | 16 h | 1:4 | N/A | [3] |
| Methyl Iodide | Ethanol | Reflux | 30 min | 1:1.34 | 98-99 | [4] |
| Ethyl Iodide | Toluene | N/A | N/A | N/A | N/A | [5] |
| n-Butyl Iodide | Ethanol | 60 | N/A | N/A | ~88 | [6] |
| Benzyl (B1604629) Bromide | Methanol | N/A | N/A | N/A | N/A | [7] |
| n-Alkyl Bromides | N/A | N/A | N/A | N/A | N/A | [8] |
Note: The reactivity of alkyl halides generally follows the order: Iodide > Bromide > Chloride.[9] Tertiary alkyl halides, such as t-butyl bromide, are generally not suitable for this reaction as they tend to undergo elimination reactions.[10]
Experimental Protocols
The following protocols are generalized procedures based on common laboratory practices for the quaternization of tertiary amines.[3][4] Researchers should optimize these protocols for their specific alkyl halide and desired scale.
Protocol 1: Quaternization of this compound with Methyl Iodide in Dichloromethane
Materials:
-
This compound
-
Methyl Iodide
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask with a stirrer bar
-
Condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane to a concentration of approximately 1 M.
-
To the stirred solution, add methyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A white precipitate may form as the reaction proceeds.
-
Upon completion of the reaction, add diethyl ether to the reaction mixture to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash it with diethyl ether (3 x 10 mL).
-
Dry the resulting white powder under high vacuum to obtain the diallylmethyl(methyl)ammonium iodide salt.
Protocol 2: Quaternization of this compound with an Alkyl Bromide in Ethanol
Materials:
-
This compound
-
Alkyl Bromide (e.g., ethyl bromide, n-butyl bromide, benzyl bromide)
-
Absolute Ethanol
-
Diethyl ether
-
Round-bottom flask with a stirrer bar
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer bar, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the alkyl bromide (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The reaction time will vary depending on the reactivity of the alkyl bromide. Monitor the reaction by TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Safety Precautions
-
Alkyl halides are often volatile, toxic, and may be lachrymators. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a flammable and corrosive liquid. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The reaction of this compound with alkyl halides is a versatile and straightforward method for synthesizing a wide array of quaternary ammonium salts. The experimental conditions can be tailored based on the specific alkyl halide used to optimize the reaction yield and purity. The protocols provided herein serve as a general guide for researchers to develop their specific synthetic procedures. Careful consideration of the reactivity of the alkyl halide and appropriate safety measures are essential for successful and safe synthesis.
References
- 1. Diallyldimethylammonium chloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Sciencemadness Discussion Board - Tert-butyl alkylation with t-BuBr - Powered by XMB 1.9.11 [sciencemadness.org]
Diallylmethylamine as a chemical intermediate in organic synthesis
Introduction
Diallylmethylamine, a tertiary amine with the formula (CH₂=CHCH₂)₂NCH₃, serves as a valuable and versatile chemical intermediate in the landscape of organic synthesis. Its unique structure, featuring two allyl groups and a methyl group attached to a central nitrogen atom, provides multiple reactive sites for a variety of chemical transformations. This allows for its application in the synthesis of a diverse range of molecules, from quaternary ammonium (B1175870) salts with applications in materials science to key precursors for pharmaceutical compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in several key areas of organic synthesis.
Synthesis of Quaternary Ammonium Salts
This compound is a common precursor for the synthesis of quaternary ammonium salts. These salts have a wide array of applications, including as monomers for polymerization, phase transfer catalysts, and components of ionic liquids. The quaternization reaction involves the alkylation of the tertiary amine nitrogen with an alkyl halide.
Application Note:
The synthesis of diallyldimethylammonium chloride, a widely used monomer for the production of poly(diallyldimethylammonium chloride) (polyDADMAC), exemplifies this application. PolyDADMAC is a high-charge-density cationic polymer used extensively in water treatment as a flocculant and coagulant. The two allyl groups on the this compound precursor can also be utilized in subsequent polymerization or ring-closing metathesis reactions.
Experimental Protocol: Synthesis of Diallyldimethylammonium Chloride[1][2][3][4]
Materials:
-
This compound
-
Methyl chloride (or other suitable alkylating agent like methyl iodide)
-
Solvent (e.g., acetone, ethanol, or water)[1]
-
Reaction vessel equipped with a stirrer, thermometer, condenser, and addition funnel
Procedure:
-
In a reaction vessel, dissolve this compound in the chosen solvent.
-
Cool the solution to the desired temperature (e.g., 0-10 °C).
-
Slowly add the alkylating agent (e.g., methyl chloride) to the stirred solution while maintaining the temperature. The molar ratio of this compound to alkylating agent is typically 1:1 to 1:1.2.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Quantitative Data:
| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Chloride | Water | 0 - 44 | Not Specified | 97.65 | [2] |
| Allyl Chloride | Water | 3 - 44 | Not Specified | 97.7 | [3] |
Diagram: Quaternization of this compound
Caption: General workflow for the quaternization of this compound.
Intermediate in the Synthesis of Antifungal Agents
This compound and its derivatives are structurally related to allylamine-based antifungal drugs such as naftifine (B1207962) and butenafine. While direct protocols starting from this compound are not always the primary synthetic route, its structural motif is a key component of intermediates used in their synthesis.
Application Note:
The synthesis of naftifine involves the coupling of N-methyl-1-naphthalenemethylamine with an allyl-like fragment.[4][5][6][7][8] this compound can be a precursor to related structures or used in the development of novel analogues. The allylic functionality is crucial for the antifungal activity of these drugs, which inhibit the enzyme squalene (B77637) epoxidase in fungi.
Experimental Protocol: Synthesis of N-methyl-1-naphthalenemethylamine (Naftifine Intermediate)[5][8]
Materials:
-
1-Chloromethylnaphthalene
-
Methylamine (B109427) solution
-
Solvent (e.g., propionitrile, toluene)
-
Base (e.g., sodium hydroxide)
Procedure:
-
In a reaction vessel, combine 1-chloromethylnaphthalene with an excess of methylamine solution in a suitable solvent.
-
The reaction can be carried out at temperatures ranging from 13-45°C for several hours.[4]
-
After the reaction is complete, the mixture is worked up by washing with water and brine.
-
The organic layer is dried over a drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure.
-
The crude N-methyl-1-naphthalenemethylamine is then purified by distillation or recrystallization.
Quantitative Data for a Related Naftifine Synthesis Step:
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-methyl-1-naphthylmethylamine, Cinnamyl chloride | NaOH | Toluene | Reflux | 55 | [7] |
| N-methyl-1-naphthylmethylamine hydrochloride, Cinnamyl chloride | K₂CO₃, PEG-600 | Ether | Reflux | Not specified | [5] |
Diagram: Synthetic Approach to Naftifine
Caption: Key steps in a synthetic route towards the antifungal agent naftifine.
Ring-Closing Metathesis (RCM)
The two allyl groups of this compound make it a suitable substrate for ring-closing metathesis (RCM), a powerful reaction in organic synthesis for the formation of cyclic compounds.[9][10] RCM of this compound derivatives, typically after N-protection (e.g., with a Boc group), leads to the formation of five-membered nitrogen-containing heterocycles, specifically 2,5-dihydro-1H-pyrrole derivatives.
Application Note:
The resulting dihydropyrroles are valuable building blocks for the synthesis of various alkaloids, pharmaceuticals, and other complex nitrogen-containing molecules. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.[11]
Experimental Protocol: Ring-Closing Metathesis of N-Boc-diallylamine[13]
Materials:
-
N-Boc-diallylamine (prepared from diallylamine, can be adapted for this compound)
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Anhydrous and degassed solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-diallylamine in the anhydrous and degassed solvent.
-
Add the Grubbs' catalyst (typically 0.5-5 mol%) to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the catalyst and substrate.
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the N-Boc-3-pyrroline.
Quantitative Data:
| Substrate | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-Boc-diallylamine | Grubbs' I (0.5) | CH₂Cl₂ | Reflux | 2.5 | 90-94 | [12] |
Diagram: RCM of a this compound Derivative
Caption: General workflow for the ring-closing metathesis of a this compound derivative.
Mannich-Type Reactions
This compound, as a secondary amine, can participate in Mannich-type reactions.[13][14] This three-component condensation reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton (e.g., a ketone, ester, or alkyne). The product is a β-amino-carbonyl compound, known as a Mannich base.
Application Note:
Mannich bases are important intermediates in the synthesis of a wide variety of pharmaceuticals and natural products.[15] The use of this compound in this reaction would introduce the diallylmethylamino group into the target molecule, providing handles for further synthetic transformations via the allyl groups.
Experimental Protocol: General Procedure for Mannich Reaction[14][16]
Materials:
-
This compound
-
Formaldehyde (B43269) (or another non-enolizable aldehyde)
-
Active hydrogen compound (e.g., acetophenone)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., HCl)
Procedure:
-
In a reaction flask, combine the active hydrogen compound, this compound, and formaldehyde in a suitable solvent.
-
An acid catalyst is often added to facilitate the reaction.
-
The mixture is stirred at room temperature or heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or crystallization.
Diagram: Mannich Reaction with this compound
Caption: The three components of a Mannich reaction involving this compound.
This compound is a readily available and highly useful chemical intermediate with a broad range of applications in organic synthesis. Its ability to undergo quaternization, participate in the construction of pharmaceutical precursors, and engage in powerful carbon-carbon and carbon-heteroatom bond-forming reactions like ring-closing metathesis and the Mannich reaction makes it a valuable tool for chemists in academia and industry. The protocols and data presented here provide a foundation for the further exploration and utilization of this versatile building block in the development of novel molecules and synthetic methodologies.
References
- 1. Application and Preparation of Diallyldimethylammonium Chloride (DADMAC) in China | Uses, Benefits, Synthesis Methods, and Industrial Insights [langyou-chem.com]
- 2. Diallyldimethylammonium chloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. adichemistry.com [adichemistry.com]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for the Quantitative Analysis of Diallylmethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of diallylmethylamine in various samples using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection after pre-column derivatization.
Introduction
This compound (C₇H₁₃N) is a tertiary amine that serves as a versatile intermediate in organic synthesis, particularly in the production of polymers, resins, and coatings.[1][2] Its role as a monomer and crosslinking agent necessitates accurate quantification in reaction mixtures and final products to ensure quality control and process optimization. This document outlines two robust analytical methods for the quantification of this compound.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.
| Parameter | GC-FID Method (Direct Analysis) | HPLC-Derivatization Method |
| Limit of Detection (LOD) | 0.001 - 0.002 g/L | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.005 g/L | 0.5 - 5 ng/mL |
| Linearity Range | 0.005 - 1.0 g/L | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Recovery | 90 - 110% | 80 - 110% |
| Precision (%RSD) | < 7% | < 5% |
Note: Data is compiled from studies on similar tertiary and aliphatic amines and serves as a guideline.[3][4]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of this compound in organic solvents and for monitoring its concentration in industrial process streams. The analysis of amines by GC can be challenging due to their polarity, which may cause peak tailing.[5] Therefore, the use of a specialized amine-specific column or a deactivated column is crucial.
Experimental Protocol: GC-FID
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film) or similar amine-specific column. An alternative is a base-deactivated polyethylene (B3416737) glycol stationary phase column like a J&W Scientific DB-CAM.[6]
-
Injector Liner: A deactivated liner is recommended to minimize analyte adsorption.
2. Reagents and Standards:
-
This compound standard: Purity ≥ 97%.
-
Solvent: Acetonitrile, methanol (B129727), or another suitable organic solvent, HPLC grade or higher.
-
Internal Standard (optional): An appropriate internal standard, such as triethylamine (B128534) or another tertiary amine with a distinct retention time, can be used to improve precision.
3. Standard Preparation:
-
Stock Standard Solution (1 g/L): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.005 g/L to 1.0 g/L).
4. Sample Preparation:
-
Liquid Samples: If the sample is a clear liquid and soluble in the chosen solvent, dilute an accurately weighed amount of the sample with the solvent to bring the concentration of this compound within the calibration range.
-
Solid Samples: Extract a known weight of the homogenized solid sample with a suitable solvent. The extraction may be facilitated by sonication or shaking. Centrifuge or filter the extract to remove any particulate matter before dilution.
5. GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on concentration)
6. Data Analysis:
-
Identify the this compound peak based on its retention time from the standard injection.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow Diagram: GC-FID Analysis
Caption: Workflow for this compound Quantification by GC-FID.
Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
For samples where higher sensitivity is required or for aqueous matrices, HPLC with pre-column derivatization is the recommended method. Aliphatic amines like this compound generally lack a UV chromophore, making derivatization necessary for sensitive detection.[7]
Experimental Protocol: HPLC-Derivatization
1. Instrumentation:
-
HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
2. Reagents and Standards:
-
This compound standard: Purity ≥ 97%.
-
Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
-
Solvents: Acetonitrile and methanol (HPLC grade).
-
Buffer: Borate (B1201080) buffer (pH 8-9) for derivatization. Phosphate (B84403) or acetate (B1210297) buffer for the mobile phase.
-
Reagent for stopping the reaction: e.g., an excess of a primary amine like glycine (B1666218) if necessary.
3. Derivatization Procedure (Example with FMOC-Cl):
-
In a vial, mix 100 µL of the standard or sample solution with 200 µL of borate buffer (e.g., 0.1 M, pH 8.5).
-
Add 200 µL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture for 30-60 seconds.
-
Let the reaction proceed at room temperature for 10-20 minutes.
-
To stop the reaction and consume excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 0.1 M glycine).
-
Vortex again and filter the solution through a 0.22 µm syringe filter before injection into the HPLC.
4. Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Prepare a stock solution of this compound in water or a suitable solvent.
-
Working Standard Solutions: Prepare working standards by serial dilution in the same solvent to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Aqueous Samples: If necessary, adjust the pH of the sample to be compatible with the derivatization reaction. Filter the sample to remove particulates.
-
Organic Samples: The solvent of the sample should be compatible with the derivatization reaction. A solvent exchange step may be necessary.
5. HPLC Conditions:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A over 20-30 minutes to elute the derivatized amine. A typical gradient might be from 30% A to 90% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector: Wavelength set according to the absorbance maximum of the derivative (e.g., ~265 nm for FMOC derivatives).
-
Fluorescence Detector: Excitation and emission wavelengths specific to the derivative (e.g., Ex: 265 nm, Em: 315 nm for FMOC derivatives).
-
6. Data Analysis:
-
Follow the same data analysis procedure as described for the GC-FID method, using the peak areas of the derivatized this compound.
Workflow Diagram: HPLC-Derivatization Analysis
Caption: Workflow for this compound Quantification by HPLC.
Concluding Remarks
The choice between the GC-FID and HPLC-derivatization methods will depend on the sample matrix, the required sensitivity, and the available instrumentation. The GC-FID method offers a simpler, direct analysis for less complex samples, while the HPLC method provides higher sensitivity for trace-level quantification in more complex matrices. Both methods, when properly validated, can provide accurate and reliable quantification of this compound for research and quality control purposes.
References
- 1. Actylis - N-Methyl Diallylamine - Intermediate - Amines [solutions.actylis.com]
- 2. This compound | Porphynet [porphyrin.net]
- 3. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: GC-MS Analysis of Diallylmethylamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of diallylmethylamine and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Specifically, it focuses on the analysis of the quaternary ammonium (B1175870) salt formed from the reaction of this compound with propargyl bromide. Due to the non-volatile nature of the quaternary ammonium salt product, a pyrolysis-GC-MS method is employed. This method allows for the in-injector thermal decomposition of the salt into its volatile precursors, which are then separated and identified by the GC-MS system. This protocol provides a robust framework for the qualitative and quantitative analysis of such reaction mixtures, crucial for reaction monitoring and product characterization in synthetic chemistry and drug development.
Introduction
This compound is a tertiary amine that serves as a versatile building block in organic synthesis. Its reactions often lead to the formation of more complex molecules, including quaternary ammonium salts, which have applications in various fields, including as phase-transfer catalysts and biologically active compounds. Accurate and reliable analytical methods are essential for monitoring the progress of these reactions and characterizing the resulting products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of non-volatile and thermally labile compounds such as quaternary ammonium salts requires specialized techniques. Pyrolysis-GC-MS is an effective approach where the sample is thermally fragmented in the GC injector port into smaller, volatile molecules that can be readily analyzed by the GC-MS.
This application note provides a detailed protocol for the synthesis of a model quaternary ammonium salt from this compound and the subsequent analysis of the reaction mixture using both direct GC-MS for the volatile components and pyrolysis-GC-MS for the non-volatile product.
Experimental Protocols
Synthesis of Diallylmethyl(prop-2-yn-1-yl)ammonium Bromide
This procedure outlines the synthesis of a quaternary ammonium salt from this compound and propargyl bromide.
Materials:
-
This compound (>95%)
-
Propargyl bromide (80% in toluene)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Place the flask in an ice bath and slowly add propargyl bromide (1.1 eq) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
A white precipitate of the quaternary ammonium salt should form.
-
Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain the diallylmethyl(prop-2-yn-1-yl)ammonium bromide salt.
GC-MS Analysis Protocol
Two approaches are presented: a direct GC-MS method for analyzing the unreacted this compound and a pyrolysis-GC-MS method for the analysis of the quaternary ammonium salt product.
2.1. Sample Preparation
-
For Direct GC-MS of Volatiles:
-
Take an aliquot of the reaction supernatant (before precipitation of the salt).
-
Dilute the aliquot 1:100 with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Transfer the diluted sample to a GC-MS autosampler vial.
-
-
For Pyrolysis-GC-MS of the Quaternary Ammonium Salt:
-
Prepare a solution of the dried diallylmethyl(prop-2-yn-1-yl)ammonium bromide salt in methanol (B129727) at a concentration of 1 mg/mL.
-
Transfer the solution to a GC-MS autosampler vial.
-
2.2. Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters. These may need to be optimized for your specific instrument.
| Parameter | Direct GC-MS for Volatiles | Pyrolysis-GC-MS for Quaternary Salt |
| Gas Chromatograph | ||
| GC System | Agilent 7890B GC or equivalent | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C | 300°C (for pyrolysis) |
| Injection Mode | Split (50:1) | Splitless |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min | Initial: 50°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min |
| Mass Spectrometer | ||
| MS System | Agilent 5977A MSD or equivalent | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Ion Source Temp. | 230°C | 230°C |
| Quadrupole Temp. | 150°C | 150°C |
| Mass Range | 35 - 400 amu | 35 - 400 amu |
| Solvent Delay | 3 min | 3 min |
Data Presentation
Expected GC-MS Results
-
Direct GC-MS of Reaction Supernatant: The chromatogram is expected to show a peak for the unreacted this compound. The mass spectrum of this peak should match the known spectrum of this compound.
-
Pyrolysis-GC-MS of the Quaternary Ammonium Salt: The high temperature of the injector port will cause the diallylmethyl(prop-2-yn-1-yl)ammonium bromide to decompose into this compound and propargyl bromide. Therefore, the chromatogram will show peaks corresponding to these two compounds.
The following table summarizes the expected retention times and key mass spectral fragments for the compounds of interest.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | ~7.5 | 111 (M+), 96, 82, 70, 57, 41 |
| Propargyl Bromide | ~5.2 | 118/120 (M+), 79/81, 39 |
Note: Retention times are approximate and will vary depending on the specific GC system and conditions.
Mass Spectrum of this compound:
The PubChem database provides a reference mass spectrum for this compound (CID 75501).[1] The spectrum is characterized by the molecular ion peak at m/z 111 and significant fragments at m/z 96, 82, 70, 57, and 41.
Visualizations
Caption: Workflow for the synthesis and GC-MS analysis.
References
NMR Characterization of Poly(diallylmethylamine) and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of poly(diallylmethylamine) (pDAMA) and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. pDAMA and its quaternized forms are cationic polymers with a wide range of applications, including as gene delivery vectors, antimicrobial agents, and components of polyelectrolyte multilayers. Accurate and thorough characterization of their chemical structure, including the degree of derivatization, is crucial for understanding their structure-property relationships and for quality control in various applications. This guide covers sample preparation, NMR data acquisition, and interpretation of ¹H and ¹³C NMR spectra for pDAMA and its N-alkylated derivatives.
Introduction
Poly(this compound) (pDAMA) is a tertiary amine-containing polymer synthesized by the cyclopolymerization of the this compound monomer. The presence of the tertiary amine group in each repeating unit allows for facile modification, most notably through quaternization to form cationic polyelectrolytes. The charge density and the nature of the substituent on the nitrogen atom significantly influence the polymer's properties and performance in biomedical and materials science applications.
NMR spectroscopy is an indispensable tool for the structural elucidation of these polymers. ¹H and ¹³C NMR can provide detailed information on:
-
The successful polymerization of the monomer.
-
The presence of residual monomer or other impurities.
-
The degree of N-alkylation or quaternization.
-
The overall polymer microstructure.
This application note provides standardized protocols and data interpretation guidelines to facilitate the routine and accurate NMR characterization of pDAMA and its derivatives.
Experimental Protocols
Materials and Equipment
-
Poly(this compound) (pDAMA) or its derivatives
-
Deuterated solvents (e.g., D₂O, CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (300 MHz or higher recommended)
Protocol for ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the polymer sample into a clean, dry vial. For polymers, a slightly higher concentration compared to small molecules is often beneficial for achieving a good signal-to-noise ratio.
-
Solvent Selection: Choose a deuterated solvent in which the polymer is fully soluble.
-
For pDAMA base: CDCl₃ or DMSO-d₆ are suitable.
-
For pDAMA hydrochloride salt and quaternized derivatives: D₂O is the solvent of choice.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the sample until the polymer is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation or sample degradation.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to an NMR tube. Avoid transferring any solid particles, as they can adversely affect the magnetic field homogeneity and spectral resolution. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol for NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 10-12 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-250 ppm.
-
-
Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Data Presentation and Interpretation
NMR Spectra of this compound Monomer
The NMR spectra of the this compound monomer serve as a crucial reference for identifying unreacted monomer in the polymer product.
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound Monomer
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~2.2 | ~42 |
| N-CH₂- | ~3.1 | ~58 |
| -CH= | ~5.8 | ~135 |
| =CH₂ | ~5.2 | ~117 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
NMR Spectra of Poly(this compound) (pDAMA)
The polymerization of this compound proceeds via a cyclopolymerization mechanism, leading to a polymer backbone containing five-membered pyrrolidinium (B1226570) rings. This results in a significant change in the NMR spectrum compared to the monomer. The disappearance of the vinyl proton signals (~5-6 ppm) is a clear indication of successful polymerization.
Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) (pDAMA) Backbone
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | 2.0 - 2.5 | 40 - 45 |
| Polymer Backbone (CH, CH₂) | 1.0 - 3.5 (broad signals) | 25 - 65 (multiple signals) |
Note: The polymer spectra exhibit broad signals due to the restricted motion of the polymer chains.
NMR Characterization of pDAMA Derivatives (N-alkylation and Quaternization)
The N-alkylation and quaternization of pDAMA introduce new chemical groups that can be readily identified by NMR. The chemical shifts of the protons on the carbon adjacent to the nitrogen atom are particularly sensitive to these modifications.
Table 3: Approximate ¹H NMR Chemical Shifts for Quaternized Poly(this compound) Derivatives in D₂O
| Assignment | pDAMA Hydrochloride | N-Methylated pDAMA (Quaternary) | N-Ethylated pDAMA (Quaternary) | N-Benzylated pDAMA (Quaternary) |
| N-CH₃ (original) | ~2.8 - 3.2 | ~3.1 - 3.5 | ~3.0 - 3.4 | ~2.9 - 3.3 |
| N⁺-CH₃ (new) | - | ~3.1 - 3.5 | - | - |
| N⁺-CH₂- (ethyl) | - | - | ~3.3 - 3.7 | - |
| -CH₃ (ethyl) | - | - | ~1.2 - 1.5 | - |
| N⁺-CH₂- (benzyl) | - | - | - | ~4.5 - 4.8 |
| Aromatic (benzyl) | - | - | - | ~7.3 - 7.6 |
| Polymer Backbone | 1.5 - 4.0 (broad) | 1.5 - 4.0 (broad) | 1.5 - 4.0 (broad) | 1.5 - 4.0 (broad) |
Calculation of the Degree of Quaternization
The degree of quaternization (DQ) can be calculated from the ¹H NMR spectrum by comparing the integral of the signals corresponding to the newly introduced alkyl group with the integral of a signal from the polymer backbone or the original N-methyl group.
Example Calculation for N-methylation:
DQ (%) = [ (Integral of N⁺-(CH₃)₂ ) / ( (Integral of Backbone Protons) / Number of Backbone Protons per repeat unit) ] * 100
Visualizations
Synthesis of Poly(this compound)
Figure 1: Synthesis of pDAMA
Quaternization of Poly(this compound)
Figure 2: Quaternization of pDAMA
NMR Characterization Workflow
Figure 3: NMR Characterization Workflow
Conclusion
NMR spectroscopy is a powerful and essential technique for the detailed structural characterization of poly(this compound) and its derivatives. By following the protocols outlined in this application note, researchers can obtain high-quality NMR data to confirm the identity and purity of their polymers, and to quantify the degree of chemical modification. This information is critical for establishing structure-activity relationships and ensuring the reproducibility of results in research, development, and quality control settings.
Application Notes and Protocols: Diallylmethylamine in Adhesives and Coatings Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallylmethylamine (DAMA) is a tertiary amine that serves as a versatile monomer and crosslinking agent in the synthesis of polymers for adhesive and coating applications. Its diallyl functionality allows for cyclopolymerization, a process that forms five- or six-membered rings along the polymer backbone, leading to polymers with unique properties. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the manufacturing of adhesives and coatings, with a particular focus on UV-curable formulations.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| CAS Number | 2424-01-3 | [1] |
| Appearance | Colorless to yellow clear liquid | TCI |
| Boiling Point | 111 °C (lit.) | [1] |
| Density | 0.789 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.43 (lit.) | [1] |
Applications in Adhesives and Coatings
This compound and its derivatives are particularly suited for applications requiring rapid curing and strong adhesion, such as in UV-curable adhesives and coatings. The cyclopolymerization of diallylamine (B93489) derivatives can be photoinitiated to produce robust, three-dimensional polymeric networks.
Key Application Areas:
-
UV-Curable Adhesives: DAMA derivatives can be formulated into solvent-free, UV-curable adhesives that offer rapid curing times, strong adhesion to a variety of substrates, and good environmental characteristics (low volatility, no odor). These are particularly useful in laminating applications.
-
UV-Curable Coatings: Photoinitiated cyclopolymerization of DAMA derivatives can form hard, crosslinked coatings suitable for protective and decorative purposes. These coatings can be designed to be tack-free after curing.
-
Polymer Synthesis: this compound can be polymerized to produce high-molecular-weight polymers. These polymers, particularly in their protonated form (e.g., polydiallylammonium salts), exhibit interesting properties and can serve as building blocks for more complex formulations.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the synthesis and application of diallylamine derivatives.
Protocol 1: Synthesis of a UV-Curable this compound-Based Monomer
This protocol describes the synthesis of a quaternary ammonium (B1175870) salt of this compound, which can then be used in UV-curable formulations.
Materials:
-
This compound (DAMA)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous solvent (e.g., diethyl ether, acetone)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Slowly add a stoichiometric equivalent of the alkyl halide to the solution while stirring.
-
The reaction is typically exothermic. Control the temperature as needed with a water bath.
-
After the initial reaction subsides, gently reflux the mixture for 2-4 hours to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature. The quaternary ammonium salt will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold, anhydrous solvent.
-
Dry the product under vacuum to obtain the purified monomer.
Protocol 2: Formulation of a UV-Curable Adhesive
This protocol outlines the preparation of a simple UV-curable adhesive formulation using a this compound derivative.
Materials:
-
This compound-based monomer (from Protocol 1)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, Irgacure series)
-
Reactive diluent (optional, e.g., N-vinylpyrrolidone)
-
Adhesion promoter (optional, e.g., silane (B1218182) coupling agent)
-
UV curing lamp (UVA range, 320-400 nm)
-
Glass slides or other substrates for testing
Procedure:
-
In a light-protected container, dissolve the this compound-based monomer in the reactive diluent (if used).
-
Add the photoinitiator to the mixture at a concentration of 1-5% by weight and stir until completely dissolved.
-
If required, add the adhesion promoter to the formulation.
-
Apply a thin film of the adhesive formulation to a substrate.
-
Place a second substrate on top of the adhesive film.
-
Expose the assembly to a UV lamp for a specified time (typically 10-60 seconds) to cure the adhesive.
-
Evaluate the bond strength after the cured assembly has cooled to room temperature.
Visualization of Key Processes
Synthesis of this compound-Based Monomer
Caption: Synthesis of a quaternary ammonium monomer from this compound.
UV Curing Workflow for an Adhesive Formulation
Caption: Workflow for the formulation, application, and curing of a UV adhesive.
Quantitative Data
The available literature provides limited specific quantitative data for this compound-based adhesive and coating formulations. The following table summarizes general performance characteristics that can be expected, based on related diallylamine chemistries.
| Parameter | Typical Value/Range | Notes |
| Cure Time | 10 - 60 seconds | Dependent on photoinitiator concentration, UV lamp intensity, and film thickness. |
| Adhesion Strength | Good to Excellent | Highly dependent on the substrate and the use of adhesion promoters. |
| Volumetric Shrinkage | Low | Cyclopolymerization is known to result in lower shrinkage compared to traditional acrylate-based systems. |
| Thermal Stability | Moderate to High | The crosslinked polymer network generally exhibits good thermal stability. |
Conclusion
This compound and its derivatives represent a promising class of monomers for the development of high-performance adhesives and coatings, particularly in the area of UV-curable systems. The ability to undergo photoinitiated cyclopolymerization allows for the rapid formation of crosslinked networks with desirable properties such as low shrinkage and strong adhesion. Further research and development in this area are likely to lead to the commercialization of new and improved adhesive and coating products. The protocols and information provided herein serve as a foundation for researchers and scientists to explore the potential of this compound in their specific applications.
References
Standard laboratory procedures for storing and handling Diallylmethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diallylmethylamine (C₇H₁₃N) is a tertiary amine used in various chemical syntheses, including the preparation of quaternary ammonium (B1175870) salts.[1] Due to its chemical properties, it presents significant hazards, including high flammability and corrosivity, necessitating strict adherence to safety protocols in a laboratory setting.[1][2] These application notes provide detailed procedures for the safe storage and handling of this compound to minimize risks to personnel and the environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | PubChem[2] |
| Molecular Weight | 111.18 g/mol | Sigma-Aldrich, PubChem[2] |
| Appearance | Colorless liquid | ChemicalBook[3] |
| Odor | Disagreeable | PubChem[3] |
| Boiling Point | 111 °C | Sigma-Aldrich[1] |
| Density | 0.789 g/mL at 25 °C | Sigma-Aldrich[1] |
| Flash Point | 7.2 °C (45.0 °F) - closed cup | Sigma-Aldrich[1] |
| Refractive Index | n20/D 1.43 | Sigma-Aldrich[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.
| GHS Classification | Hazard Statement | GHS Pictograms |
| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor[2] | 🔥 |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage[2] | corrosive |
| Acute Toxicity, Oral (optional) | H302: Harmful if swallowed[2] | ❗ |
| Acute Toxicity, Dermal (optional) | H312: Harmful in contact with skin[2] | ❗ |
| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage[2] | corrosive |
| Hazardous to the aquatic environment, long-term hazard (optional) | H412: Harmful to aquatic life with long lasting effects[2] | (none) |
Experimental Protocols
Proper PPE is mandatory when handling this compound to prevent exposure.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[4][5][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7][8] If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[7] |
Proper storage is crucial to prevent accidents and maintain the chemical's integrity.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[5][6][7] The storage area should be designated for flammable liquids.[1]
-
Incompatible Materials: Store separately from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[7]
-
Security: Keep locked up or in an area accessible only to qualified or authorized personnel.[5]
Adherence to the following handling procedures is essential for safety.
-
Work Area: Always work in a well-ventilated area, preferably under a chemical fume hood.[5][7][8]
-
Grounding: To avoid ignition from static electricity, ground and bond containers and receiving equipment during transfer.[6][7] Use only non-sparking tools.[7]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[5][6] Wash hands thoroughly after handling.[5][6]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing mist or vapors.[5]
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Control Ignition Sources: Remove all sources of ignition.[6][7]
-
Containment: Use a non-combustible absorbent material (e.g., sand, earth) to soak up the spill.[7]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][7]
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[5][8]
Visualized Workflows
The following diagrams illustrate key workflows for handling this compound.
References
- 1. This compound 97 2424-01-3 [sigmaaldrich.com]
- 2. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Safe Disposal of Diallylmethylamine Waste
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe handling, temporary storage, and ultimate disposal of Diallylmethylamine (CAS No. 2424-01-3) waste. Due to its hazardous properties, strict adherence to these protocols is essential to ensure personnel safety and environmental compliance.
Hazard Profile of this compound
This compound is a hazardous chemical with multiple risk factors. It is crucial to understand its properties before handling. The primary hazards are summarized in the table below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Hazard Code | Description | Source(s) |
| Physical Hazard | H225 | Highly flammable liquid and vapor. | [1][2][3] |
| Health Hazards | H311 | Toxic in contact with skin. | [1] |
| H314 | Causes severe skin burns and eye damage. | [1][2][3] | |
| H302 + H332 | Harmful if swallowed or if inhaled. | [1] | |
| Environmental Hazard | H401 / H412 | Toxic / Harmful to aquatic life with long lasting effects. | [1][2][4] |
| Other Hazards | - | Lachrymator (substance which increases the flow of tears). | [1][4] |
Note: The combustion of this compound can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][5]
Mandatory Personal Protective Equipment (PPE) and Safety
All handling of this compound and its waste must be conducted within a certified chemical fume hood.[4][5] Appropriate PPE is mandatory to prevent exposure.[6][7]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose | Source(s) |
| Eye/Face | Chemical splash goggles and a full-face shield. | Protects against splashes and corrosive vapors. | [6][8] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before each use. | Prevents toxic dermal contact and skin burns. | [6][8][9] |
| Body | Flame-resistant laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Protects skin and personal clothing from contamination. | [6][10][11] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines (e.g., type ABEK) is required if there is any risk of exposure outside a fume hood. | Prevents inhalation of harmful and corrosive vapors. | [6][8] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. | [11] |
Protocol for Waste Collection and Segregation
Proper segregation of this compound waste is critical to prevent dangerous chemical reactions.[12][13] Under no circumstances should laboratory personnel attempt to neutralize this compound waste. Neutralization with acids can cause a vigorous, exothermic reaction.[14]
3.1 Experimental Protocol: Waste Collection
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The original reagent bottle can be reused if it is in good condition.[13][15]
-
Label the Container: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department. Clearly write "Hazardous Waste," "this compound," and list any other chemical constituents and their approximate percentages.[13][16]
-
Transfer Waste: In a chemical fume hood, carefully transfer the waste into the labeled container. Avoid splashing. Do not fill the container beyond 75-90% capacity to allow for vapor expansion.[17][18]
-
Seal the Container: Securely cap the container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[13][16][18]
-
Clean Exterior: Decontaminate the exterior of the container if necessary.
-
Store Safely: Store the sealed container in a designated satellite accumulation area. The storage location must be a well-ventilated, cool area away from heat and ignition sources.[1][5] The container must be kept within secondary containment to control potential leaks.[16]
3.2 Chemical Incompatibility
This compound waste must be segregated from the following materials to prevent hazardous reactions.[5][14][17]
Table 3: Chemical Incompatibility Summary
| Incompatible Class | Examples | Potential Hazard |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Vigorous, exothermic reaction.[14] |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Fire and explosion risk.[5][14] |
| Acid Anhydrides & Acid Chlorides | Acetic anhydride, Acetyl chloride | Vigorous reaction.[5] |
| Nitrites / Nitric Acid | Sodium nitrite | Formation of carcinogenic nitrosamines.[1] |
| **Carbon Dioxide (CO₂) ** | - | Can react with the amine.[5] |
Workflow for Safe Waste Handling and Storage
Caption: Workflow for handling and storing this compound waste.
Protocol for Spill Management
A quick and safe response is critical for any this compound spill. This protocol applies only to minor spills (<500 mL) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team immediately.[19][20]
4.1 Experimental Protocol: Minor Spill Cleanup
-
Alert Personnel: Immediately notify all personnel in the area.[21]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[5][22]
-
Don PPE: Put on the full required PPE as listed in Table 2.
-
Contain the Spill: Create a dike around the spill using a non-flammable absorbent material (e.g., vermiculite, sand, or commercial spill pads). Start from the outside and work inward to prevent the spill from spreading.[19][20]
-
Absorb the Liquid: Cover the spill with the absorbent material. Do not use paper towels, as they are combustible.[21][23]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a heavy-duty plastic bag or a designated hazardous waste container.[5][19]
-
Decontaminate Area: Wipe the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.[19]
-
Seal and Label: Securely seal the container and label it as "Hazardous Waste - this compound Spill Debris."
-
Final Disposal: Arrange for disposal through your institution's EHS department.
-
Restock: Replenish all used items in the spill kit.[22]
Final Disposal Procedure
All this compound waste is classified as hazardous and must be disposed of in accordance with national and local regulations.[1][4] The only acceptable disposal route is through a licensed hazardous waste contractor or your institution's EHS office.[1][4][5][12]
5.1 Protocol: Arranging for Final Disposal
-
Ensure Proper Packaging: Confirm that all waste containers are properly labeled, securely sealed, and stored in the designated satellite accumulation area.[13][16]
-
Request Pickup: Contact your institution's EHS department or hazardous waste management provider to schedule a waste pickup.[13] Provide them with the exact details from the waste label.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department. Maintain records of waste disposal as required by regulations.[12]
-
Contaminated Containers: Empty containers that held this compound must be treated as hazardous waste.[1][4] They should be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[15] The defaced, rinsed container can then be disposed of according to institutional policy.
Logical Flow for this compound Waste Management
Caption: Decision-making workflow for the final disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. benchchem.com [benchchem.com]
- 8. velsafe.com [velsafe.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. benchchem.com [benchchem.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. vumc.org [vumc.org]
- 17. nipissingu.ca [nipissingu.ca]
- 18. ethz.ch [ethz.ch]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 21. - Division of Research Safety | Illinois [drs.illinois.edu]
- 22. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 23. acs.org [acs.org]
Troubleshooting & Optimization
How to improve the yield of Diallylmethylamine polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of diallylmethylamine polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Polymer Yield
-
Question: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the likely causes?
Answer: Low to no yield in this compound polymerization is a common issue, primarily due to degradative chain transfer.[1][2] This process prematurely terminates growing polymer chains, resulting in the formation of oligomers instead of high-molecular-weight polymers. Other contributing factors can include the purity of your reagents and the reaction conditions.
-
Degradative Chain Transfer: The primary cause of low yield is the abstraction of a hydrogen atom from the allylic position of the monomer, which forms a stable, non-propagating radical.[1]
-
Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization process. It is crucial to use a purified monomer.
-
Initiator Issues: The choice and concentration of the initiator are critical. An inappropriate initiator or an insufficient concentration may not generate enough radicals to sustain the polymerization.
-
Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization.[3] Ensure your reaction setup is properly deoxygenated.
-
Issue 2: Obtaining Only Low Molecular Weight Oligomers
-
Question: I am getting some product, but it consists of low molecular weight oligomers. How can I increase the molecular weight of my polymer?
Answer: The formation of oligomers is a direct consequence of degradative chain transfer.[1][2] To achieve a higher molecular weight, you must suppress this side reaction. The most effective strategy is the protonation of the this compound monomer.
-
Monomer Protonation: By reacting this compound with an acid, such as trifluoroacetic acid (TFA), to form the corresponding ammonium (B1175870) salt, the degradative chain transfer can be converted into an effective chain transfer, leading to the formation of high-molecular-weight polymers.[1][4]
-
Choice of Acid: The use of an equimolar amount of a strong acid like TFA in an aqueous solution has been shown to be effective.[1][4]
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) can also be employed to better control the polymerization and achieve higher molecular weights.[4]
-
Issue 3: Inconsistent or Poorly Reproducible Results
-
Question: My polymerization yields are inconsistent between batches. How can I improve the reproducibility of my experiments?
Answer: Inconsistent results often stem from variations in experimental conditions and reagent quality.
-
Strict Control of Reaction Conditions: Maintain consistent monomer and initiator concentrations, temperature, and reaction time across all experiments. Temperature control is particularly important as it affects the rate of initiator decomposition and propagation.
-
Inert Atmosphere: Ensure a consistently oxygen-free environment for every reaction by thoroughly degassing your monomer and solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization.[3]
-
Reagent Purity: Use monomers and initiators from the same batch or ensure they are of the same high purity for all experiments.
-
Frequently Asked Questions (FAQs)
Q1: Why is the protonation of this compound crucial for achieving a high polymer yield?
A1: The nitrogen atom in this compound can be protonated by an acid. This protonation alters the electronic structure of the monomer, which in turn changes the mechanism of chain transfer. In the unprotonated form, chain transfer is "degradative," meaning the new radical formed is unreactive and terminates the polymer chain. In the protonated form, the chain transfer becomes "effective," where the new radical is reactive and can initiate a new polymer chain, thus leading to a higher overall yield and molecular weight.[1][4]
Q2: What is the recommended initiator system for this compound polymerization?
A2: A common and effective initiator for the polymerization of protonated this compound is a water-soluble radical initiator. Ammonium persulfate (APS) is frequently used.[5][6] The choice of solvent is also important, with aqueous solutions being suitable for the polymerization of the monomer salt.[1][4]
Q3: How can I monitor the progress of the polymerization?
A3: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the monomer conversion by observing the disappearance of the monomer's vinyl proton signals.[4]
-
Gravimetric Analysis: To determine the polymer yield by precipitating the polymer from the reaction mixture, drying it, and weighing the product.
Q4: What are the typical reaction temperatures for this compound polymerization?
A4: The optimal reaction temperature depends on the initiator used. For thermally initiated polymerization with ammonium persulfate, temperatures in the range of 30-50°C have been reported to be effective for the polymerization of this compound trifluoroacetate.[1][4]
Data Presentation
The following table summarizes the significant impact of monomer protonation on the yield of this compound polymerization.
| Monomer System | Initiator | Solvent | Temperature (°C) | Polymerization Time (h) | Yield (%) | Molecular Weight ( g/mol ) |
| This compound | Dibenzoyl Peroxide | Dioxane | 90 | 4 | ~60 | Low (Oligomers) |
| This compound Trifluoroacetate | Ammonium Persulfate | Water | 50 | 24 | > 80 | High (>10,000) |
This table presents representative data based on findings in the cited literature.[1][4]
Experimental Protocols
Protocol 1: Synthesis of this compound Trifluoroacetate (DAMA·TFA) Salt
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of trifluoroacetic acid (TFA) dropwise with constant stirring.
-
A precipitate of the DAMA·TFA salt will form.
-
Collect the precipitate by filtration.
-
Wash the salt with cold diethyl ether to remove any unreacted starting materials.
-
Dry the DAMA·TFA salt under vacuum.
Protocol 2: Radical Polymerization of this compound Trifluoroacetate
-
Dissolve the this compound Trifluoroacetate (DAMA·TFA) salt in deionized water in a reaction vessel to the desired monomer concentration.
-
Add the desired amount of ammonium persulfate (APS) as the initiator. A typical initiator concentration is 1-3 mol% relative to the monomer.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes.[3]
-
Place the sealed reaction vessel in a preheated water or oil bath at the desired temperature (e.g., 50°C).
-
Maintain the reaction under an inert atmosphere with constant stirring for the desired duration (e.g., 24 hours).
-
To isolate the polymer, precipitate the reaction mixture in a non-solvent such as acetone (B3395972) or methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final polymer product under vacuum to a constant weight.
Mandatory Visualization
Caption: Mechanism of yield improvement via monomer protonation.
Caption: Experimental workflow for this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4092467A - Controlled polymerization of dimethyldiallylammonium halides by the use of alkali metal or ammonium bisulfites or metabisulfites - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. researchgate.net [researchgate.net]
Identifying side products in Diallylmethylamine quaternization reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quaternization of diallylmethylamine.
Troubleshooting Guides
This guide addresses specific issues you might encounter during your quaternization experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using techniques like ¹H NMR spectroscopy to follow the disappearance of the this compound starting material. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for product formation and potential side product increases. - Extend the reaction time. |
| Reagent Reactivity: The alkylating agent (e.g., alkyl halide) may be old, degraded, or not reactive enough under the chosen conditions. | - Use a fresh or purified alkylating agent. - Consider a more reactive alkylating agent (e.g., iodide > bromide > chloride). | |
| Steric Hindrance: Bulky alkylating agents may react slowly. | - If possible, select a less sterically hindered alkylating agent. - Increase the reaction temperature to overcome the activation energy barrier. | |
| Formation of a Sticky, Viscous Oil or "Goo" Instead of a Crystalline Product | Oligomerization/Polymerization: The allyl groups of this compound or the resulting quaternary salt can undergo side reactions to form short polymer chains. | - Lower the reaction temperature to disfavor polymerization pathways. - Use a more dilute reaction mixture. - Ensure the absence of radical initiators or light that might promote polymerization. - Analyze the product using Size Exclusion Chromatography (SEC) or Mass Spectrometry (MS) to confirm the presence of higher molecular weight species.[1] |
| Hygroscopic Product: The quaternary ammonium (B1175870) salt is absorbing moisture from the air. | - Dry the crude product under high vacuum. - Handle the product in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. | - Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, acetone). - Purify the product by recrystallization from a suitable solvent system. | |
| Presence of Unexpected Peaks in Analytical Spectra (NMR, GC-MS) | Unreacted Starting Materials: this compound or the alkylating agent may be present. | - Improve the purification process (e.g., washing, recrystallization). - Adjust the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
| Partially Reacted Intermediates: For example, if starting from a different amine, this compound could be an intermediate. | - Increase reaction time or temperature to drive the reaction to completion. | |
| Side Products from Allyl Group Reactions: The allyl groups can isomerize or undergo other reactions. | - Characterize the byproducts using techniques like GC-MS and 2D NMR. - Adjust reaction conditions (e.g., temperature, solvent) to minimize these side reactions. | |
| Hofmann Elimination Products: At elevated temperatures, the quaternary ammonium salt can degrade to form an alkene and a tertiary amine. | - Avoid excessive heating during the reaction and work-up. - Use milder reaction conditions if possible. | |
| Degradation during Analysis: Quaternary ammonium salts can degrade in the high temperatures of a GC injection port. | - Use analytical techniques that do not require high temperatures, such as HPLC or direct-infusion mass spectrometry. - If using GC-MS, consider derivatization or pyrolysis-GC-MS methods. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound quaternization reactions?
A1: Based on analogous reactions, the most common side products and impurities include:
-
Unreacted Starting Materials: this compound and the alkylating agent.
-
Partially Quaternized Species: This is more relevant if the starting amine is not this compound.
-
Products of Allyl Group Reactions: The double bonds of the allyl groups can potentially lead to oligomerization or polymerization, especially at higher temperatures or in the presence of radical initiators.
-
Hofmann Elimination Products: At elevated temperatures, the formed quaternary ammonium salt can undergo Hofmann elimination to yield this compound and an alkene.
-
Byproducts from Impurities in Starting Materials: Impurities in the starting this compound or alkylating agent can lead to corresponding side products.
Q2: How can I minimize the formation of side products?
A2: To minimize side product formation, consider the following:
-
Use High-Purity Reagents: Ensure your this compound and alkylating agent are free from impurities.
-
Control Reaction Temperature: Use the lowest effective temperature to avoid degradation and polymerization side reactions.
-
Optimize Stoichiometry: Use a slight excess of the alkylating agent to ensure complete quaternization of the amine, but be mindful that a large excess can complicate purification.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the allyl groups.
-
Solvent Choice: Use a dry, appropriate solvent. The choice of solvent can influence reaction rate and side product formation.
Q3: What is a general experimental protocol for the quaternization of this compound with methyl iodide?
A3: The following is a general laboratory-scale protocol:
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous solvent (e.g., acetone, acetonitrile, or tetrahydrofuran)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
With stirring, add methyl iodide (1.05-1.2 equivalents) dropwise to the solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to control the temperature.
-
After the addition is complete, continue stirring at room temperature or gently heat to reflux (depending on the solvent and desired reaction rate) for a period of 2 to 24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy until the this compound is consumed.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with a solvent in which it is insoluble (e.g., cold diethyl ether or acetone) to remove unreacted starting materials and other soluble impurities.
-
Dry the purified triallylmethylammonium iodide under vacuum.
Q4: How can I identify and quantify the main product and side products?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired quaternary ammonium salt and identifying the structure of any major side products. The degree of quaternization can also be determined by comparing the integrals of specific proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying and quantifying volatile impurities and side products. However, be aware that quaternary ammonium salts can degrade at the high temperatures used in GC. A method involving liquid-liquid extraction of the reaction mixture can be employed to analyze for volatile components.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can be used to analyze the non-volatile quaternary ammonium salt and any non-volatile byproducts without the risk of thermal degradation.
Quantitative Data Summary
The following table summarizes potential volatile impurities that may be identified and quantified by GC-MS analysis of the reaction mixture after a liquid-liquid extraction.
| Compound | Potential Source | Typical Retention Time Range (min) | Key Mass Fragments (m/z) |
| This compound | Unreacted starting material | 5 - 7 | 111, 96, 70, 42 |
| Alkyl Halide (e.g., Methyl Iodide) | Unreacted starting material | 2 - 4 | 142, 127, 15 |
| Allyl Alcohol | Hydrolysis of allyl halide | 3 - 5 | 58, 57, 41, 31 |
| Diallyl Ether | Side reaction of allyl groups | 6 - 8 | 98, 83, 69, 41 |
| Oligomers/Polymers | Polymerization of allyl groups | Varies (often not volatile enough for GC) | N/A for standard GC-MS |
Note: Retention times and mass fragments are indicative and can vary depending on the specific GC-MS instrument and conditions used.
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating key processes in this compound quaternization and analysis.
Caption: A general workflow for the synthesis, purification, and analysis of this compound quaternization products.
Caption: A decision-making diagram for troubleshooting low yields in this compound quaternization reactions.
References
Technical Support Center: Purification of Crude Diallylmethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude diallylmethylamine after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from methylamine (B109427) and allyl chloride?
A1: The primary impurities often include unreacted starting materials such as methylamine and allyl chloride. Additionally, side-reactions can lead to the formation of monoallylamine and triallylamine.[1] The presence of these impurities can affect the purity and yield of the final product.
Q2: What are the recommended primary purification methods for crude this compound?
A2: The most effective and commonly used purification methods for crude this compound are fractional distillation and acid-base extraction. For achieving very high purity, especially on a smaller scale, column chromatography can also be employed.
Q3: What is the boiling point of this compound, and why is it important for purification?
A3: The boiling point of this compound is approximately 111 °C at atmospheric pressure.[2] Knowing the boiling point is crucial for purification by fractional distillation, as it allows for the separation of this compound from impurities with different boiling points.
Q4: How can I remove acidic or neutral impurities from my crude this compound?
A4: Acid-base extraction is a highly effective method for removing acidic or neutral impurities.[3] By dissolving the crude mixture in an organic solvent and washing it with an acidic aqueous solution, the basic this compound will be protonated and move to the aqueous layer, leaving neutral and acidic impurities in the organic layer. The this compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q5: I am observing peak tailing during the chromatographic purification of this compound on a silica (B1680970) gel column. What could be the cause and how can I resolve it?
A5: Peak tailing is a common issue when purifying amines on silica gel. This is due to the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[4] To mitigate this, you can add a small amount of a competing base, such as triethylamine (B128534) (typically 0.1-1%), to your mobile phase.[5][6] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using an amine-functionalized silica column can also prevent this issue.[4]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Components | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heat input. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.- Ensure a steady and consistent heat source. Insulate the distillation column to minimize heat loss. |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar.- Superheating of the liquid. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure smooth and controlled heating. |
| Product Yield is Low | - Significant hold-up in the distillation column.- Loss of product as vapor.- Inefficient condensation. | - Use a smaller distillation apparatus for smaller quantities to minimize surface area.- Ensure the condenser is properly cooled and that there are no leaks in the system.- Check the flow rate and temperature of the cooling water. |
| Product is Contaminated with Higher-Boiling Impurities | - Distillation carried out for too long or at too high a temperature. | - Monitor the temperature at the collection head closely and stop the distillation when the temperature starts to rise significantly above the boiling point of this compound. |
| No Distillate is Collected | - Thermometer placed incorrectly.- Insufficient heating. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Gradually increase the heat input until distillation begins. |
Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation at the Interface | - Vigorous shaking of the separatory funnel.- High concentration of the amine. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- If the emulsion persists, filtration through a pad of celite may be necessary. |
| Low Recovery of this compound | - Incomplete extraction from the organic layer.- Incomplete back-extraction after basification.- Amine salt is partially soluble in the organic solvent. | - Perform multiple extractions with the acidic solution to ensure complete transfer to the aqueous phase.- Ensure the aqueous layer is sufficiently basic (pH > 12) before back-extraction.- Use a more polar organic solvent for the initial dissolution if possible. Perform multiple back-extractions. |
| Product is Contaminated with Starting Materials | - Inefficient washing of the organic layer. | - After the initial acid extraction, wash the organic layer with fresh aqueous acid to remove any remaining basic impurities. |
| Product is Wet (Contains Water) | - Inadequate drying of the final organic extract. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate).- Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify crude this compound by separating it from components with different boiling points.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Thermometer
Procedure:
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently.
-
Observe the temperature and collect the fraction that distills over at approximately 111 °C at atmospheric pressure.
-
Collect any lower-boiling impurities as a forerun fraction and discard.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
-
Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary:
| Parameter | Value |
| Boiling Point | 111 °C (at 1 atm) |
| Expected Purity | >98% (after a single fractional distillation) |
| Typical Yield | 70-85% |
Acid-Base Extraction of this compound
Objective: To separate this compound from acidic and neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude this compound in diethyl ether (e.g., 50 mL of ether for 5 g of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release pressure.
-
Allow the layers to separate. The top layer is the organic phase, and the bottom is the aqueous phase containing the protonated amine.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 2 M NaOH with stirring until the solution is strongly basic (pH > 12).
-
Add fresh diethyl ether to the separatory funnel and transfer the basified aqueous solution into it.
-
Shake the funnel to extract the free this compound into the ether layer.
-
Separate the ether layer.
-
Repeat the extraction of the aqueous layer with fresh ether.
-
Combine the ether extracts and wash with brine.
-
Dry the ether solution over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the ether by rotary evaporation to obtain the purified this compound.
Quantitative Data Summary:
| Parameter | Value/Ratio |
| Solvent to Crude Ratio | ~10:1 (v/w) Diethyl ether to crude this compound |
| Acid Concentration | 1 M HCl |
| Base Concentration | 2 M NaOH |
| Expected Purity | >95% |
| Typical Yield | 80-90% |
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
How to prevent premature polymerization of Diallylmethylamine monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the premature polymerization of Diallylmethylamine (DAMA) monomer during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAMA) and why is it prone to premature polymerization?
This compound is a tertiary amine containing two reactive allyl groups.[1] These allyl groups make the monomer susceptible to free-radical polymerization, a chain reaction that can be initiated by factors such as heat, light, oxygen, and contaminants. This unwanted polymerization can lead to increased viscosity, formation of solids, and a decrease in monomer purity, impacting experimental outcomes.
Q2: What are the visible signs of DAMA polymerization?
Indicators of premature polymerization include:
-
An increase in the viscosity of the liquid monomer.
-
The formation of solid precipitates or a gel-like substance.
-
A noticeable change in color, often to yellow or brown.
-
Generation of heat (exothermic reaction) in the storage container.
Q3: What are the primary triggers for the premature polymerization of DAMA?
The main factors that can initiate polymerization are:
-
Heat: Elevated temperatures accelerate the rate of free-radical formation.
-
Light: Exposure to UV light can provide the energy needed to initiate polymerization.
-
Oxygen: While some inhibitors require oxygen to be effective, oxygen can also form peroxide initiators, especially in the absence of appropriate inhibitors. Therefore, storage under an inert atmosphere is generally recommended.
-
Contamination: Contact with incompatible materials such as strong acids, bases, metals, or other reactive species can catalyze polymerization.
Q4: What is a polymerization inhibitor and why is it essential for storing DAMA?
A polymerization inhibitor is a chemical compound added to a monomer to quench free radicals and prevent the initiation of a polymerization chain reaction.[][3] For a reactive monomer like DAMA, an inhibitor is crucial for maintaining its chemical integrity and ensuring a viable shelf life during storage and transport.
Troubleshooting Guide: Preventing Premature Polymerization
If you encounter issues with your this compound monomer, this step-by-step guide will help you diagnose and resolve the problem.
| Problem | Potential Cause | Recommended Action |
| Monomer appears viscous or contains solid particles. | Premature polymerization has occurred. | 1. Isolate: Carefully separate the liquid portion from the solid polymer if possible. The salvaged liquid may have a higher concentration of inhibitor but should be tested for purity before use.2. Disposal: Dispose of the solidified or highly viscous monomer according to your institution's hazardous waste guidelines. |
| Monomer has turned yellow or brown. | Onset of polymerization or degradation. | 1. Evaluate: Assess the viscosity. If it is still low, the monomer may be usable for non-critical applications, but a purity check is recommended.2. Inhibitor Check: Consider adding a small amount of a suitable inhibitor if you plan to store it for a longer period. |
| Container is warm to the touch. | Runaway polymerization is in progress. | 1. IMMEDIATE ACTION: This is a hazardous situation. If safe to do so, move the container to a well-ventilated area (fume hood) and cool it with an ice bath.2. Evacuate: If the container is bulging or making noise, evacuate the immediate area and contact your institution's safety officer. |
Experimental Protocols
Protocol 1: Visual Inspection and Viscosity Check
Objective: To quickly assess the quality of the this compound monomer.
Materials:
-
This compound monomer in its original container.
-
Clean glass pipette or rod.
Procedure:
-
Visual Inspection: In a well-ventilated fume hood, carefully open the container. Observe the color of the monomer. It should be a colorless to pale yellow liquid. A significant darkening may indicate degradation or polymerization.
-
Check for Solids: Tilt the container and look for any solid particles or gel-like consistency.
-
Viscosity Check: Dip a clean glass rod or pipette into the monomer and withdraw it. Observe the flow of the liquid. The monomer should have a low viscosity, similar to water. Increased resistance to flow suggests that polymerization has begun.
Protocol 2: Addition of a Polymerization Inhibitor
Objective: To stabilize this compound monomer for prolonged storage.
Disclaimer: The following are general recommendations for common inhibitors used with similar allyl monomers. The optimal inhibitor and concentration for your specific application should be determined experimentally.
Recommended Inhibitors and Concentrations:
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Notes |
| Hydroquinone (B1673460) | HQ | 100 - 1000 | A common and effective free-radical scavenger. |
| 4-Methoxyphenol | MEHQ | 10 - 200 | Also known as hydroquinone monomethyl ether. |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Often requires the presence of a small amount of oxygen to be effective. |
| Phenothiazine | PTZ | 100 - 500 | Effective at higher temperatures. |
Materials:
-
This compound monomer.
-
Selected polymerization inhibitor.
-
Analytical balance.
-
Clean, dry, and inert storage container (amber glass is recommended).
-
Stirring equipment (magnetic stirrer and stir bar).
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
Preparation: In a well-ventilated fume hood, place the this compound monomer into the clean, dry storage container.
-
Inhibitor Calculation: Calculate the required amount of inhibitor based on the desired ppm concentration. For example, for 200 ppm of MEHQ in 100 g of monomer, you would need 0.02 g of MEHQ.
-
Inhibitor Addition: While gently stirring the monomer, add the calculated amount of the inhibitor. It is recommended to perform this step under a gentle stream of inert gas to minimize exposure to oxygen.
-
Mixing and Dissolution: Continue to stir the mixture until the inhibitor is completely dissolved. Avoid vigorous stirring that could introduce excessive air into the mixture.
-
Storage: Seal the container tightly, preferably under an inert gas atmosphere, and store it in a cool, dark place as recommended in the storage conditions table.
Storage and Handling Summary
Proper storage is the most critical factor in preventing premature polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Recommended <15°C. | Reduces the rate of thermal decomposition and polymerization. |
| Light | Store in a dark or amber/opaque container. | Prevents light-induced (photochemical) polymerization. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Minimizes oxidation and reactions with atmospheric oxygen. |
| Container | Tightly sealed, chemically inert (e.g., glass). | Prevents contamination and leakage. |
| Purity | Ensure the monomer is free from contaminants. | Contaminants can act as initiators for polymerization. |
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
References
Technical Support Center: Optimizing Catalyst Concentration for Diallylmethylamine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diallylmethylamine, with a focus on optimizing catalyst concentration.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: this compound is commonly synthesized through the reaction of aqueous methylamine (B109427) with allyl chloride. This reaction is often facilitated by a phase transfer catalyst (PTC), such as polyglycol-400, to enhance the reaction rate and yield by enabling the transport of reactants across the phase boundary between the aqueous and organic layers. Other catalytic systems, including transition metal catalysts, may also be employed depending on the specific synthetic route.[1][2]
Q2: Why is optimizing catalyst concentration crucial for this reaction?
A2: Optimizing the catalyst concentration is critical for several reasons:
-
Maximizing Yield and Selectivity: Both insufficient and excessive catalyst loading can lead to lower yields or the formation of unwanted byproducts.[3]
-
Reaction Rate: The catalyst concentration directly influences the reaction kinetics. Proper optimization ensures a reasonable reaction time without compromising selectivity.[4]
-
Process Efficiency and Cost: Using the minimum effective amount of catalyst reduces costs and simplifies post-reaction purification by minimizing catalyst residue in the final product.[4]
-
Avoiding Side Reactions: High local concentrations of catalyst can sometimes promote side reactions or catalyst decomposition.[3][4]
Q3: What is a typical starting concentration for a phase transfer catalyst in this compound synthesis?
A3: A typical starting point for a phase transfer catalyst like polyglycol-400 or a quaternary ammonium (B1175870) salt is in the range of 1-5 mol% relative to the limiting reagent (e.g., methylamine). The optimal concentration should be determined empirically by screening a range of loadings.
Q4: How can I monitor the progress of my this compound reaction?
A4: Reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5] For GC analysis, a Flame Ionization Detector (FID) or a Nitrogen-Specific Detector (NPD) can be used for enhanced sensitivity.[5] These methods allow for the quantification of reactants, the this compound product, and any potential byproducts. NMR spectroscopy can also be used to analyze the product structure.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, focusing on catalyst-related problems.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Insufficient Catalyst Concentration.
-
Suggested Solution: The catalyst loading may be too low to effectively drive the reaction. Incrementally increase the catalyst concentration (e.g., in steps of 1-2 mol%) to see if the yield improves. Be sure to monitor for an increase in byproducts.[3]
-
-
Possible Cause 2: Catalyst Deactivation or Poisoning.
-
Suggested Solution: Impurities in reactants or solvents (e.g., sulfur or other nucleophilic compounds) can poison the catalyst.[7][8] Ensure all starting materials and the solvent are of high purity and are properly dried. If using a heterogeneous catalyst, consider a regeneration step or using a fresh batch.[7]
-
-
Possible Cause 3: Poor Mixing in Biphasic Reactions.
-
Suggested Solution: For phase transfer catalysis, vigorous stirring is essential to create a large interfacial area for the reaction to occur.[4] Ensure your stirring rate is adequate to create a fine emulsion.
-
Problem 2: Reaction is Slow or Stalled
-
Possible Cause 1: Low Catalyst Loading.
-
Suggested Solution: A low catalyst concentration might result in slow kinetics. Consider a modest increase in the catalyst loading or extending the reaction time.[3]
-
-
Possible Cause 2: Suboptimal Temperature.
-
Suggested Solution: The reaction temperature may be too low. A moderate increase in temperature can enhance the reaction rate. However, be cautious, as excessively high temperatures can lead to catalyst decomposition or increased byproduct formation.[8]
-
Problem 3: Formation of Significant Byproducts (e.g., Triallylmethylamine)
-
Possible Cause 1: Excessive Catalyst Concentration.
-
Suggested Solution: High catalyst loading can sometimes decrease selectivity by promoting further reactions.[3] Screen a range of lower catalyst concentrations to find a balance between reaction rate and selectivity.
-
-
Possible Cause 2: Incorrect Stoichiometry.
-
Suggested Solution: Ensure the molar ratios of your reactants (methylamine and allyl chloride) are correct. An excess of allyl chloride, for instance, could lead to over-alkylation, forming quaternary ammonium salts.
-
Data Presentation
The following tables present hypothetical data to illustrate the effect of catalyst concentration on reaction parameters.
Table 1: Effect of Catalyst Concentration on Yield and Reaction Time
| Catalyst Loading (mol%) | Reaction Time (hours) | This compound Yield (%) | Byproduct Formation (%) |
| 1.0 | 24 | 65 | < 2 |
| 2.5 | 12 | 88 | 3 |
| 5.0 | 6 | 95 | 4 |
| 7.5 | 5 | 92 | 8 |
| 10.0 | 5 | 89 | 14 |
This data illustrates a hypothetical optimization where 5.0 mol% provides the best balance of high yield and minimal reaction time before significant byproduct formation occurs.
Diagrams and Workflows
Visual aids can clarify complex processes. Below are diagrams illustrating the experimental workflow and troubleshooting logic.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Experimental Protocols
Protocol 1: General Synthesis of this compound via Phase Transfer Catalysis
-
Materials:
-
40% Aqueous Methylamine solution
-
Allyl Chloride
-
Polyglycol-400 (Phase Transfer Catalyst)
-
Toluene (Solvent)
-
Sodium Hydroxide (for quenching)
-
Deionized Water
-
Magnesium Sulfate (Drying agent)
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the aqueous methylamine solution and the phase transfer catalyst (e.g., 5 mol% relative to methylamine).
-
Begin vigorous stirring to ensure good mixing between the aqueous and organic phases.
-
Slowly add allyl chloride dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature between 30-40°C using a water bath if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.
-
Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them via GC (as described in Protocol 2).
-
Once the reaction is complete, cool the flask in an ice bath and slowly add a 10% NaOH solution to quench any unreacted allyl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
-
Objective: To quantify the consumption of allyl chloride and the formation of this compound.
-
Instrumentation & Conditions:
-
Instrument: Gas Chromatograph with FID.
-
Column: A suitable capillary column for amine analysis (e.g., a DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 15°C/min.
-
-
Procedure:
-
Prepare a standard solution of pure this compound and allyl chloride in the reaction solvent to determine their retention times.
-
Carefully withdraw ~0.1 mL of the organic layer from the reaction mixture at specified time points (e.g., every hour).
-
Quench the aliquot immediately with a small amount of water.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC analysis.
-
Inject 1 µL of the prepared sample into the GC.
-
Analyze the resulting chromatogram to determine the relative peak areas of the reactant and product, thereby monitoring the reaction's conversion over time.
-
References
- 1. Catalysts [sigmaaldrich.com]
- 2. A general nickel-catalyzed hydroamination of 1,3-dienes by alkylamines: Catalyst selection, scope, and mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method [keikaventures.com]
- 6. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
Controlling molecular weight in the radical polymerization of Diallylmethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight in the radical polymerization of Diallylmethylamine (DAMA).
Troubleshooting Guide
This guide addresses common issues encountered during the radical polymerization of DAMA, with a focus on controlling the molecular weight of the resulting poly(this compound) (PDAMA).
| Problem | Potential Cause | Suggested Solution |
| Low Molecular Weight Polymer | Degradative Chain Transfer: Diallylamine monomers are prone to degradative chain transfer to the monomer, which terminates the growing polymer chain and results in oligomeric products.[1][2] | Monomer Protonation: Perform the polymerization in the presence of an equimolar amount of a strong acid, such as trifluoroacetic acid (TFA). This protonates the amine group, which decreases the competitiveness of chain transfer to the monomer and allows for the synthesis of high molecular weight polymers.[1][2][3][4] |
| High Initiator Concentration: A higher concentration of initiator generates more radical species, leading to the initiation of more polymer chains and consequently, shorter average chain lengths.[5][6] | Optimize Initiator Concentration: Decrease the initiator concentration. The degree of polymerization is significantly dependent on the initiator concentration.[3] See Table 1 for typical initiator concentration ranges. | |
| High Temperature: Higher reaction temperatures can increase the rate of chain transfer reactions, leading to lower molecular weights.[3] | Lower Reaction Temperature: Conduct the polymerization at a lower temperature. For example, photoinduced polymerization can be carried out at 21°C.[4] | |
| Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination. | Purify Monomer and Solvent: Ensure the DAMA monomer and any solvents used are of high purity. | |
| Broad Molecular Weight Distribution (High Polydispersity) | Inefficient Chain Transfer: The inherent chain transfer to the monomer, even when effective, can contribute to a broader molecular weight distribution.[3] | Controlled Radical Polymerization (CRP) Techniques: Employ CRP techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT agents, such as xanthates, can be suitable for controlling the radical cyclopolymerization of protonated diallylammonium monomers.[3][7] |
| Non-uniform Reaction Conditions: Temperature or concentration gradients within the reaction mixture can lead to variations in polymerization rates and chain lengths. | Ensure Homogeneous Reaction Conditions: Use efficient stirring and a temperature-controlled reaction setup to maintain uniform conditions throughout the polymerization. | |
| Inconsistent Results Between Batches | Variability in Monomer Quality: The purity of the DAMA monomer can vary between batches. | Standardize Monomer Purity: Use DAMA from a reliable source and consider purification before use. |
| Inaccurate Reagent Measurement: Small variations in the amounts of monomer, initiator, or acid can significantly impact the final molecular weight. | Precise Measurement: Use calibrated equipment for all measurements. | |
| Atmospheric Oxygen Inhibition: Oxygen can inhibit radical polymerization, leading to an induction period and potentially affecting the molecular weight. | Deoxygenate the Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to obtain high molecular weight poly(this compound) via conventional radical polymerization?
A1: The primary challenge is the prevalence of degradative chain transfer to the monomer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a DAMA monomer. This terminates the growing chain and forms a stable allylic radical that is slow to re-initiate polymerization, leading to the formation of low molecular weight oligomers.[1][2]
Q2: How does protonating the this compound monomer help in achieving higher molecular weights?
A2: Protonating the nitrogen atom of DAMA with a strong acid, such as trifluoroacetic acid, to form a diallylmethylammonium salt is a crucial strategy. This protonation alters the electronic structure of the monomer, which in turn reduces the rate of the degradative chain transfer reaction. It transforms the process into an effective chain transfer, allowing for the formation of high molecular weight polymers.[1][2][3][4]
Q3: What is the effect of initiator concentration on the molecular weight of PDAMA?
A3: The molecular weight of the polymer is inversely related to the initiator concentration. A higher initiator concentration leads to a greater number of initiated polymer chains, which consume the available monomer more quickly, resulting in shorter polymer chains and lower average molecular weight.[5][6][9] Conversely, decreasing the initiator concentration will lead to higher molecular weight polymers.[9]
Q4: How does monomer concentration influence the molecular weight?
A4: Generally, a higher monomer concentration can lead to a higher molecular weight, as it increases the rate of propagation relative to the rate of termination.[9][10] However, the specific relationship can be complex and may also depend on other reaction conditions.
Q5: Can chain transfer agents (CTAs) be used to control the molecular weight of PDAMA?
A5: Yes, chain transfer agents (CTAs) are commonly used to control molecular weight in radical polymerizations.[11][] Thiols, such as dodecyl mercaptan, are effective CTAs.[11][] The CTA introduces a new pathway for chain termination and re-initiation, and the ratio of CTA to monomer can be adjusted to target a specific molecular weight.
Q6: What are the typical reaction conditions for the radical polymerization of protonated DAMA?
A6: The polymerization is often carried out in an aqueous solution with an equimolar amount of an acid like trifluoroacetic acid.[4] A water-soluble radical initiator, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025), is typically used.[13] The reaction can be initiated thermally (e.g., at 30-50°C) or photochemically at lower temperatures (e.g., 21°C).[4] It is crucial to perform the reaction under an inert atmosphere to prevent oxygen inhibition.[8]
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(this compound) via Radical Polymerization of its Trifluoroacetate (B77799) Salt
This protocol describes the synthesis of high molecular weight PDAMA by polymerizing the trifluoroacetate salt of DAMA.
Materials:
-
N,N-Diallyl-N-methylamine (DAMA)
-
Trifluoroacetic acid (TFA)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or another suitable water-soluble initiator
-
Deionized water
-
Methanol
-
Reaction vessel (e.g., three-necked flask) with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Monomer Salt Preparation: In the reaction vessel, dissolve a known amount of DAMA in deionized water. While stirring, slowly add an equimolar amount of trifluoroacetic acid. The reaction is exothermic, so it may be necessary to cool the vessel in an ice bath.
-
Initiator Addition: Add the desired amount of the radical initiator to the solution.
-
Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.[8]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50°C) under a continuous nitrogen atmosphere with constant stirring.[4]
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired reaction time (e.g., 24 hours), cool the reactor to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent like methanol.[8]
-
Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.[8]
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on Molecular Weight
| Parameter | Effect on Molecular Weight | Typical Range/Condition |
| Monomer Protonation | Crucial for high molecular weight | Equimolar ratio of DAMA to a strong acid (e.g., TFA)[4] |
| Initiator Concentration | Inverse relationship | 0.1 - 2 mol% relative to the monomer[8] |
| Monomer Concentration | Direct relationship | 1 - 3 mol/L |
| Temperature | Inverse relationship | 21°C (photoinitiated) to 50°C (thermally initiated)[4] |
| Chain Transfer Agent | Inverse relationship | Varies depending on the desired molecular weight and the CTA's transfer constant. |
Visualizations
Caption: Troubleshooting logic for low molecular weight in DAMA polymerization.
Caption: General experimental workflow for the radical polymerization of DAMA.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chain transfer - Wikipedia [en.wikipedia.org]
- 13. Free radical polymerization of allylamine in different acidic media | Semantic Scholar [semanticscholar.org]
Techniques for removing impurities from Diallylmethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallylmethylamine. Our aim is to offer practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
When synthesizing this compound, typically from the reaction of methylamine (B109427) with allyl chloride, several impurities can arise. These include:
-
Unreacted Starting Materials: Residual methylamine and allyl chloride.
-
Over-alkylation Products: Triallylamine and the quaternary ammonium (B1175870) salt, tetraallylammonium chloride. This occurs when the tertiary amine product reacts further with the alkylating agent (allyl chloride).
-
Under-alkylation Products: Allylamine and diallylamine (B93489) may be present if the reaction does not go to completion or if there are impurities in the starting materials.
-
Hydrolysis Products: Allyl alcohol can be formed from the hydrolysis of allyl chloride, especially if water is present in the reaction mixture.[1][2][3]
-
Byproducts from Side Reactions: Diallyl ether can form from the reaction of allyl alcohol with allyl chloride.[3]
Q2: What are the primary methods for purifying crude this compound?
The most common and effective methods for purifying this compound are:
-
Fractional Distillation: This is a highly effective technique for separating this compound (boiling point: 111 °C) from impurities with significantly different boiling points, such as allyl alcohol (97 °C), diallyl ether (94 °C), and higher boiling point over-alkylation products.[4][5][6]
-
Column Chromatography: This method is useful for removing impurities with similar boiling points or non-volatile substances like quaternary ammonium salts. Both normal-phase (silica gel, alumina) and reversed-phase chromatography can be employed.[7][8]
-
Acid-Base Extraction: This technique can be used to separate the basic this compound from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. After separation, the aqueous layer is basified to regenerate the free amine, which can then be extracted with an organic solvent.[9]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your product:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent method for quantifying volatile impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by comparing the integration of signals from the product and the impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for less volatile impurities. Derivatization of the amine may be necessary for UV detection.[12]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Components | The boiling points of the components are too close (less than 25 °C difference).[6] | Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.[4] |
| The distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[4] | |
| Bumping or Uneven Boiling | The liquid is being superheated. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Product is Contaminated with Water | Incomplete drying of the crude product before distillation. | Dry the crude this compound over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) before distillation. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking or Tailing of the Amine on a Silica (B1680970) Gel Column | Strong acid-base interaction between the basic amine and the acidic silica gel.[8] | Add a small amount of a competing base, such as triethylamine (B128534) (0.5-2%) or ammonia (B1221849) in methanol (B129727), to the eluent to neutralize the acidic sites on the silica.[7][8] |
| The sample is overloaded on the column. | Use a larger column or reduce the amount of sample loaded. | |
| Poor Separation of this compound from Similar Impurities | The chosen solvent system has inadequate selectivity. | Perform a systematic TLC analysis with different solvent systems to find an eluent with optimal separation. A gradient elution may be necessary. |
| Product Does Not Elute from the Column | The eluent is not polar enough to displace the highly polar amine from the stationary phase. | Gradually increase the polarity of the eluent. A common flushing solvent for strongly adsorbed amines is a mixture of dichloromethane (B109758) and methanol (e.g., 9:1) with 1% triethylamine.[8] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Anhydrous potassium carbonate (or sodium sulfate) for drying
-
Boiling chips or magnetic stir bar
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Thermometer
Procedure:
-
Drying the Crude Product:
-
To the flask containing the crude this compound, add a sufficient amount of anhydrous potassium carbonate.
-
Swirl the flask and let it stand for at least one hour to allow for complete drying. The drying agent should no longer clump together when the product is dry.
-
Filter or decant the dried this compound into a clean, dry round-bottom flask suitable for distillation.
-
-
Setting up the Apparatus:
-
Add boiling chips or a magnetic stir bar to the distillation flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]
-
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents or allyl alcohol.
-
When the temperature stabilizes at the boiling point of this compound (approximately 111 °C), switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired product has been collected.
-
Stop the distillation and allow the apparatus to cool.
-
Protocol 2: Purification by Column Chromatography
This protocol is designed to remove impurities that are difficult to separate by distillation.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with 1% triethylamine)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Start with a less polar eluent and gradually increase the polarity if a gradient elution is required.
-
Collect the eluate in a series of fractions.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
To aid in optimizing your purification process, we recommend recording your experimental data in a structured format. Below is a template table for comparing the efficiency of different purification techniques.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed | Notes |
| Fractional Distillation | e.g., Column length, reflux ratio | ||||
| Column Chromatography | e.g., Stationary phase, eluent | ||||
| Acid-Base Extraction | e.g., Acids/bases used, number of extractions |
Purity can be determined by GC-MS or NMR analysis.
Visualizations
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemcess.com [chemcess.com]
- 4. Purification [chem.rochester.edu]
- 5. chembam.com [chembam.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting degradative chain transfer in diallylamine polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of diallylamine (B93489), with a focus on overcoming degradative chain transfer.
Frequently Asked Questions (FAQs)
Q1: What is degradative chain transfer in diallylamine polymerization and why is it a problem?
A1: Degradative chain transfer is a dominant side reaction in the radical polymerization of allyl monomers like diallylamine. It involves the abstraction of a hydrogen atom from an allylic position on a monomer molecule by the propagating polymer radical. This terminates the growing polymer chain and creates a stable, less reactive allyl radical. This new radical is slow to initiate a new polymer chain, which significantly reduces the overall rate of polymerization and, most critically, results in the formation of only low molecular weight polymers or oligomers.[1][2][3]
Q2: My diallylamine polymerization resulted in a very low yield. What are the likely causes?
A2: Low yields in diallylamine polymerization are often linked to:
-
Degradative Chain Transfer: As explained above, this is the primary cause of premature termination of polymer chains.[1][2]
-
Inhibitors: The presence of oxygen or other impurities can inhibit the polymerization process.[3][4]
-
Low Initiator Concentration: An insufficient amount of initiator will generate too few radicals to start the polymerization effectively.[5][6]
-
Inappropriate Reaction Temperature: The temperature needs to be optimal for the chosen initiator to decompose and generate radicals at a suitable rate.[3]
Q3: The molecular weight of my polydiallylamine is consistently low. How can I increase it?
A3: Low molecular weight is a direct consequence of degradative chain transfer.[1][2] To obtain higher molecular weight polymers, you need to suppress this side reaction. The most effective strategies include:
-
Monomer Protonation: Polymerizing the salt form of diallylamine (e.g., diallylamine hydrochloride or trifluoroacetate) can significantly reduce degradative chain transfer. Protonation of the amine group is thought to decrease the stability of the resulting allyl radical, making hydrogen abstraction less favorable.[1][7][8]
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of challenging monomers like diallylamine, leading to higher molecular weight polymers with a narrower molecular weight distribution.[9]
Q4: What is the effect of pH on diallylamine polymerization?
A4: The pH of the reaction medium is a critical parameter. For diallylamine, which is a basic monomer, polymerization is often more successful in an acidic medium.[8][10] At low pH, the diallylamine monomer is protonated, which, as mentioned, helps to suppress degradative chain transfer and allows for the formation of higher molecular weight polymers.[1][7][8]
Troubleshooting Guide
Issue 1: Low Polymer Molecular Weight
| Possible Cause | Troubleshooting Steps | Explanation |
| Dominant Degradative Chain Transfer | 1. Acidify the reaction medium: Add an equimolar amount of a strong acid (e.g., HCl, trifluoroacetic acid) to protonate the diallylamine monomer.[1][7][8] 2. Use a Controlled Radical Polymerization (CRP) technique: Employ methods like RAFT polymerization to better control the process.[9] | Protonation of the monomer reduces the rate of degradative chain transfer, allowing for the formation of longer polymer chains.[1][7] CRP techniques maintain a low concentration of active radicals, which also helps to minimize termination reactions.[9] |
| High Initiator Concentration | 1. Reduce the initiator concentration: A higher initiator concentration can lead to the formation of many short polymer chains.[3] | The rate of polymerization is proportional to the square root of the initiator concentration. |
| High Reaction Temperature | 1. Lower the reaction temperature: While a higher temperature increases the rate of initiation, it can also favor chain transfer reactions. | The activation energy for chain transfer may be higher than for propagation. |
Issue 2: Low Polymer Yield
| Possible Cause | Troubleshooting Steps | Explanation |
| Presence of Inhibitors | 1. Purify the monomer: Remove any storage inhibitors before use. 2. Deoxygenate the reaction mixture: Purge the reaction vessel with an inert gas (e.g., nitrogen, argon) before and during the polymerization.[3][4] | Oxygen and other impurities can react with and consume the free radicals, preventing them from initiating polymerization.[3][4] |
| Insufficient Initiator Concentration | 1. Increase the initiator concentration: Ensure you are using an adequate amount of a suitable initiator for your reaction conditions.[5][6] | A certain concentration of radicals is necessary to overcome the effects of any residual inhibitors and to initiate polymerization at a reasonable rate.[5][6] |
| Inappropriate Reaction Conditions | 1. Optimize the reaction temperature and time: Ensure the temperature is appropriate for the chosen initiator's half-life and that the reaction is allowed to proceed for a sufficient amount of time.[3] | The rate of initiator decomposition and radical generation is highly dependent on temperature.[3] |
Quantitative Data Summary
Table 1: Effect of Initiator Concentration on Polydiallylamine Hydrochloride Synthesis
| Initiator Concentration (mol % based on monomer) | Yield (%) | Weight Average Molecular Weight (Mw) |
| 3.3 | 81 | 1,200 |
| 3.0 (added in two portions) | 91 | Not Reported |
Data adapted from a patent describing the polymerization of monoallylamine hydrochloride, which serves as a related reference system.[11]
Table 2: Polymerization of Diallylamine in the Presence of Different Acids
| Acid | Polymerization Conversion (%) | Molecular Weight (Mw) |
| HCl | High | 12,000 - 16,000 |
| H₂SO₄ | Higher than HCl and H₃PO₄ | Insoluble polymer formed |
| H₃PO₄ | Lower than H₂SO₄ | Insoluble polymer formed |
These results highlight that while sulfuric and phosphoric acids can promote polymerization, they may lead to insoluble products due to crosslinking. Hydrochloric acid provides a water-soluble polymer with a significant molecular weight.[8][12]
Experimental Protocols
Protocol 1: Free Radical Polymerization of Diallylamine Hydrochloride
This protocol is a general guideline for the free-radical polymerization of diallylamine in an acidic medium to favor the formation of a higher molecular weight polymer.
Materials:
-
Diallylamine
-
Concentrated Hydrochloric Acid (HCl)
-
2,2'-Azobis(2-methylpropanediamine) dihydrochloride (B599025) (or another suitable water-soluble initiator)
-
Deionized water
-
Methanol (B129727) (for precipitation)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add diallylamine.
-
Cool the vessel in an ice bath and slowly add an equimolar amount of concentrated HCl while stirring.
-
Add deionized water to achieve the desired monomer concentration.
-
Add the initiator (e.g., 2-5 mol% relative to the monomer).
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) under a nitrogen atmosphere and stir for the desired reaction time (e.g., 24-48 hours).[8]
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Protocol 2: RAFT Polymerization of a Diallylamine Derivative (General Procedure)
This protocol provides a general framework for the RAFT polymerization of a diallylamine-based monomer. The specific RAFT agent, initiator, solvent, and reaction conditions should be optimized for the specific monomer.
Materials:
-
Diallylamine monomer (or its salt)
-
RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate suitable for the monomer)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., dioxane, water, or another suitable solvent)
-
Anhydrous inhibitor remover column (if necessary)
Procedure:
-
Purify the diallylamine monomer by passing it through an inhibitor remover column if necessary.
-
In a Schlenk flask equipped with a magnetic stir bar, combine the diallylamine monomer, the RAFT agent, and the initiator in the chosen solvent.[13]
-
Seal the flask with a rubber septum.
-
Deoxygenate the reaction mixture by performing at least three freeze-pump-thaw cycles.[13][14]
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.[14]
-
Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR (for monomer conversion) and GPC (for molecular weight and polydispersity).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol, diethyl ether).
-
Isolate the polymer by filtration and dry it under vacuum.
Visualizations
Caption: Mechanism of degradative chain transfer in diallylamine polymerization.
Caption: Troubleshooting workflow for diallylamine polymerization.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wlv.openrepository.com [wlv.openrepository.com]
- 10. pcimag.com [pcimag.com]
- 11. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
Overcoming common issues in Diallylmethylamine distillation
Welcome to the technical support center for the distillation of Diallylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The atmospheric boiling point of this compound is cited as 111 °C.[1][2]
Q2: My this compound sample is turning viscous and yellow upon heating. What is happening?
A2: This is a strong indication of polymerization. This compound, like many other allyl-containing compounds, is susceptible to thermally initiated polymerization. The double bonds in the allyl groups can react with each other, especially at elevated temperatures, to form oligomers and polymers, which increases the viscosity and often leads to discoloration. It is crucial to take measures to prevent this during distillation.
Q3: How can I prevent the polymerization of this compound during distillation?
A3: To prevent polymerization, it is highly recommended to use a polymerization inhibitor. Phenolic compounds, such as hydroquinone (B1673460) or p-tert-butylcatechol, are commonly used for vinyl and allyl monomers. Certain aromatic amines can also act as inhibitors.[3] The effectiveness of these inhibitors can sometimes be enhanced by the presence of a small amount of air, as oxygen can play a role in the inhibition mechanism for some stabilizer types. Additionally, keeping the distillation temperature as low as possible by using vacuum distillation is a key strategy to minimize polymerization.
Q4: Should I perform an atmospheric or vacuum distillation to purify this compound?
A4: Vacuum distillation is strongly recommended for the purification of this compound.[4] Its atmospheric boiling point of 111 °C is high enough to potentially induce thermal decomposition and polymerization. By reducing the pressure, the boiling point is lowered, which allows for a gentler distillation process, minimizing these side reactions.[4]
Q5: I am observing significant bumping in my distillation flask. How can I resolve this?
A5: Bumping is a common issue in vacuum distillation. To ensure smooth boiling, it is essential to use a magnetic stir bar and a stir plate. Boiling chips are not effective under vacuum. Additionally, using a Claisen adapter in your distillation setup can help prevent any bumped material from contaminating your distillate.[4]
Q6: Does this compound form an azeotrope with water?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No distillate is being collected at the expected temperature. | 1. The vacuum is not low enough. 2. The heating temperature is too low. 3. There is a leak in the distillation apparatus. 4. The thermometer is placed incorrectly. | 1. Check your vacuum pump and ensure it is pulling a sufficient vacuum. 2. Gradually and carefully increase the heating mantle temperature. 3. Ensure all glass joints are properly sealed and greased.[4] 4. The top of the thermometer bulb should be level with the side arm of the distillation head. |
| The distillate is impure or has a wide boiling range. | 1. Inefficient fractionation. 2. The distillation is proceeding too quickly. 3. The crude material contains impurities with close boiling points. | 1. For better separation, use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. 3. Consider pre-purification steps such as extraction to remove impurities before distillation. |
| The material in the distillation pot has solidified or become a thick tar. | 1. Extensive polymerization has occurred. 2. Thermal decomposition. | 1. Use a suitable polymerization inhibitor (e.g., hydroquinone) in the distillation flask.[3] 2. Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high. |
| The color of the this compound darkens during storage after distillation. | 1. Oxidation of the amine. | 1. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, dark container, and refrigerate if possible.[9] |
Experimental Protocols
Protocol 1: Laboratory-Scale Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of crude this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., hydroquinone)
-
Drying agent (e.g., anhydrous potassium hydroxide (B78521) pellets)
-
Vacuum grease
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Heating mantle with a controller
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
Procedure:
-
Drying (Optional but Recommended): If the crude this compound is suspected to contain water, add a suitable drying agent (e.g., KOH pellets) and stir for several hours. Filter the this compound to remove the drying agent.
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased to ensure a good seal.[4]
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Use a Claisen adapter to provide an extra neck for a capillary leak or to prevent bumping.[4]
-
-
Distillation:
-
Begin stirring the this compound.
-
Turn on the vacuum pump and allow the pressure in the system to stabilize. A cold trap (e.g., with dry ice/acetone) should be placed between the apparatus and the vacuum pump to protect the pump.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
Increase the temperature gradually until the this compound begins to distill. Collect the main fraction at a constant temperature and pressure.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
-
Shutdown:
-
Turn off the heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Store the purified this compound under an inert atmosphere.
-
Quantitative Data Summary:
| Property | Value |
| Molecular Weight | 111.18 g/mol [2] |
| Boiling Point (Atmospheric) | 111 °C[1][2] |
| Density | 0.789 g/mL at 25 °C[1] |
| Flash Point | 7.2 °C[2] |
Note: The boiling point will be significantly lower under vacuum. A precise boiling point will depend on the achieved pressure. For example, a rough estimation using a nomograph would predict a boiling point of ~50-60 °C at around 20 mmHg.
Visualizations
Caption: Troubleshooting workflow for common distillation issues.
Caption: Workflow for this compound purification.
References
- 1. This compound 97 2424-01-3 [sigmaaldrich.com]
- 2. This compound 97 2424-01-3 [sigmaaldrich.com]
- 3. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. Azeotrope_(data) [chemeurope.com]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. researchgate.net [researchgate.net]
Selecting appropriate inhibitors for long-term Diallylmethylamine storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of inhibitors for the long-term storage of Diallylmethylamine (DAMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAMA) and why is proper storage critical?
A1: this compound (CAS RN 2424-01-3) is a tertiary amine containing two reactive allyl groups.[1][2][3] This structure makes it susceptible to degradation, particularly through free-radical polymerization, which can be initiated by exposure to heat, light, oxygen, and contaminants. Improper storage can lead to increased viscosity, color change, and the formation of oligomers and polymers, rendering the material unsuitable for use.
Q2: What are the primary signs of DAMA degradation?
A2: Visual indicators of DAMA degradation and polymerization include:
-
An increase in viscosity.
-
The formation of solid precipitates or gels.
-
A noticeable darkening or change in color from colorless/pale yellow to brown.
-
In some cases, an exothermic reaction (heat generation) may be observed.
Q3: What are the recommended general storage conditions for DAMA?
A3: To minimize degradation, DAMA should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated).[4]
-
Light: In an amber or opaque container to protect from light.[4]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2] DAMA is known to be air-sensitive.[1]
-
Container: In a tightly sealed, chemically inert container (e.g., glass).[4]
Q4: Why is an inhibitor necessary for the long-term storage of DAMA?
A4: An inhibitor is a chemical compound added in small quantities to a monomer to quench free radicals and prevent the initiation of a polymerization chain reaction.[4][5] For a reactive monomer like DAMA, an inhibitor is crucial for maintaining its chemical integrity and ensuring a viable shelf life during storage and transport.[4]
Q5: What types of inhibitors are suitable for DAMA?
A5: Given DAMA's structure as an unsaturated amine, inhibitors that are effective for other allyl-containing monomers are recommended. Phenolic compounds are a common and effective class of free-radical scavengers. Aromatic amines can also be used as polymerization inhibitors.[6]
Q6: Can I use the same inhibitor for all my applications?
A6: Not necessarily. The choice of inhibitor and its concentration may need to be optimized based on the specific downstream application. Some inhibitors might interfere with subsequent reactions or processes. It is crucial to evaluate the compatibility of the inhibitor with your experimental conditions.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve common issues related to DAMA storage and stability.
Problem: The DAMA stock shows increased viscosity and a yellow/brown discoloration.
-
Possible Cause: Premature polymerization due to inhibitor depletion, exposure to heat, light, or oxygen.
-
Solution:
-
Verify Storage Conditions: Ensure the material has been consistently stored at 2-8°C, in the dark, and under an inert atmosphere.
-
Check Inhibitor Concentration: If possible, analytically determine the remaining inhibitor concentration.
-
Consider Material Quarantine: The material may no longer be suitable for your application. It is advisable to use a fresh, un-degraded lot of DAMA for critical experiments.
-
Future Prevention: For new batches of DAMA, add an appropriate inhibitor upon receipt and ensure strict adherence to recommended storage conditions.
-
Problem: A white precipitate has formed in the DAMA.
-
Possible Cause: This could be a polymerized product or a precipitated inhibitor.
-
Solution:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity.
-
Evaluate Solubility: Check if the precipitate dissolves upon warming; however, be cautious as heat can accelerate polymerization.
-
Filter with Caution: Filtration might remove the precipitate, but the soluble oligomers will remain. The stability of the filtered material is likely compromised.
-
Recommended Inhibitors for DAMA Storage
The selection of an appropriate inhibitor and its optimal concentration is critical for maximizing the shelf life of DAMA. The following table provides a starting point for common free-radical inhibitors based on their effectiveness with structurally similar compounds.[4]
| Inhibitor | Abbreviation | Recommended Starting Concentration (ppm) | Notes |
| Hydroquinone (B1673460) | HQ | 100 - 1000 | A common and effective free-radical scavenger. |
| 4-Methoxyphenol | MEHQ | 10 - 200 | Also known as hydroquinone monomethyl ether. |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Often requires the presence of a small amount of oxygen to be effective. |
| Phenothiazine | PTZ | 100 - 500 | Effective at higher temperatures. |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage duration.
Experimental Protocols
Protocol 1: Screening and Selection of an Appropriate Inhibitor
Objective: To determine the most effective inhibitor and its optimal concentration for the long-term storage of DAMA under defined conditions.
Materials:
-
High-purity this compound (DAMA)
-
Selected inhibitors (e.g., HQ, MEHQ, TBC, PTZ)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Pipettes and syringes
-
Incubators or ovens for accelerated stability testing
-
Instrumentation for analysis (e.g., GC-MS or HPLC)
Methodology:
-
Preparation of Inhibitor Stock Solutions: Prepare stock solutions of each inhibitor in a small amount of a compatible, volatile solvent or directly in DAMA if solubility allows.
-
Sample Preparation:
-
Dispense equal aliquots of uninhibited DAMA into a series of amber glass vials.
-
Add the inhibitor stock solution to each vial to achieve a range of final concentrations (e.g., 50, 100, 200, 500 ppm). Include a control sample with no inhibitor.
-
Blanket the headspace of each vial with an inert gas and seal tightly.
-
-
Stability Study Design:
-
Long-Term Stability: Store the vials at the recommended temperature (2-8°C) for the desired duration (e.g., 6, 12, 24 months).
-
Accelerated Stability: To obtain predictive data more quickly, store a parallel set of vials at elevated temperatures (e.g., 40°C).[4]
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 6, 12, 24 months for long-term), remove one vial for each condition.
-
Analysis:
-
Visually inspect for any changes in color or viscosity and the formation of precipitates.
-
Quantify the remaining DAMA concentration and the formation of any degradation products (oligomers) using a suitable analytical method (see Protocol 2).
-
-
Data Evaluation: Compare the rate of DAMA degradation and oligomer formation across the different inhibitors and concentrations. The most effective inhibitor system will show the least change from the initial time point.
Protocol 2: Analytical Method for Monitoring DAMA Stability
Objective: To quantify the purity of this compound and detect the presence of degradation products (oligomers).
A. Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Rationale: GC-MS is well-suited for the analysis of volatile amines and can separate DAMA from lower molecular weight impurities and potentially some dimers or trimers.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is a good starting point.
-
Carrier Gas: Helium.
-
Injection: A split injection is typically used to avoid overloading the column.
-
Temperature Program:
-
Initial Oven Temperature: 50-70°C.
-
Ramp: 10-20°C per minute to a final temperature of 250-280°C.
-
Hold at the final temperature to elute any higher-boiling oligomers.
-
-
MS Detection: Operate in full scan mode to identify potential degradation products. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity.
-
Sample Preparation: Dilute the DAMA sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) before injection.
B. High-Performance Liquid Chromatography (HPLC) Method
-
Rationale: HPLC is effective for separating a wider range of oligomers that may not be volatile enough for GC analysis.
-
Instrumentation: HPLC with a UV or Mass Spectrometry (MS) detector.
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for the amine.
-
Detection:
-
UV: DAMA has a weak chromophore, so UV detection may have limited sensitivity.
-
MS: An MS detector (LC-MS) provides superior sensitivity and selectivity and can help in the identification of oligomers by their mass-to-charge ratio.
-
-
Sample Preparation: Dilute the DAMA sample in the mobile phase or a compatible solvent.
Visualizations
Caption: Overview of the free-radical polymerization pathway of DAMA and the role of inhibitors.
Caption: Experimental workflow for selecting and validating an appropriate inhibitor for DAMA.
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. lnct.ac.in [lnct.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Diallylmethylamine Reaction Scale-Up: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of diallylmethylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Exothermic Reaction and Thermal Runaway
The alkylation of amines is an exothermic process, and scaling up the synthesis of this compound presents a significant risk of thermal runaway if not properly managed. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in equipment failure and safety hazards.[1][2][3]
FAQs on Exothermic Reaction and Thermal Runaway
Q1: What are the primary signs of a potential thermal runaway reaction during this compound synthesis?
A1: Key indicators include a sudden and rapid increase in the reactor temperature that is difficult to control with the cooling system, a significant rise in reactor pressure, an increase in the rate of gas evolution, and changes in the physical appearance of the reaction mixture, such as vigorous boiling or color change.
Q2: How can the risk of a thermal runaway be minimized during scale-up?
A2: Several strategies can be employed:
-
Semi-batch process: Instead of adding all reactants at once, use a semi-batch approach where one of the reactants (e.g., allyl chloride) is added gradually to control the reaction rate and heat generation.[3]
-
Effective heat removal: Ensure the reactor has a sufficiently large surface area-to-volume ratio for efficient heat transfer. Use a reliable cooling system with a high heat removal capacity.[1]
-
Dilution: Conducting the reaction in a suitable solvent can help to absorb the heat generated and moderate the temperature increase.
-
Monitoring and control: Implement a robust monitoring system with alarms for temperature and pressure deviations. Automated control systems can adjust reactant feed rates or cooling based on real-time data.
Q3: What should be done in the event of a suspected thermal runaway?
A3: In case of a suspected thermal runaway, immediate action is crucial. Emergency procedures should include stopping the addition of reactants, maximizing cooling to the reactor, and if necessary, activating an emergency quenching or venting system. All personnel should evacuate to a safe distance.
Troubleshooting Guide: Managing Exothermic Reactions
| Issue | Possible Cause | Solution |
| Rapid, uncontrolled temperature increase | Reactant addition rate is too high. | Immediately stop the addition of the limiting reactant. Reduce the feed rate for future runs. |
| Inadequate cooling. | Ensure the cooling system is functioning at full capacity. Check for any blockages or issues with the heat transfer fluid flow. | |
| Insufficient mixing. | Verify that the agitator is working correctly and at an appropriate speed to ensure uniform temperature distribution. | |
| Localized "hot spots" in the reactor | Poor mixing leading to uneven reactant concentration. | Increase the agitation speed. Consider using a different type of impeller for better mixing efficiency at a larger scale. |
| Pressure buildup in the reactor | Formation of gaseous byproducts or boiling of the solvent. | Ensure the reactor's vent line is not blocked. If the pressure continues to rise, it may be a sign of a runaway reaction; follow emergency procedures. |
Workflow for Thermal Hazard Assessment
The following diagram outlines a logical workflow for assessing and mitigating thermal hazards during the scale-up of this compound synthesis.
References
Validation & Comparative
Reactivity in Cyclopolymerization: A Comparative Guide to Diallylmethylamine and Diallylamine
For researchers and professionals in polymer chemistry and drug development, understanding the nuances of monomer reactivity is paramount for designing novel materials with tailored properties. This guide provides an objective comparison of the cyclopolymerization reactivity of diallylmethylamine and diallylamine (B93489), supported by available experimental and theoretical data. While both are structurally similar diallyl monomers, the presence of a methyl group on the nitrogen atom in this compound introduces significant differences in their polymerization behavior.
Unraveling the Mechanism and the Challenge of Chain Transfer
The free-radical polymerization of 1,6-dienes like diallylamine and this compound proceeds through a cyclopolymerization mechanism, which involves alternating intramolecular cyclization and intermolecular propagation steps. This process leads to the formation of polymers containing five-membered (pyrrolidinium) or six-membered (piperidinium) rings within the polymer backbone.[1][2]
A significant challenge in the polymerization of allyl monomers is the high propensity for degradative chain transfer.[3] This occurs when a propagating radical abstracts an allylic hydrogen from a monomer molecule, forming a resonance-stabilized allylic radical. This new radical is less reactive and less likely to initiate a new polymer chain, thus terminating the kinetic chain and resulting in low molecular weight oligomers.[3]
The Influence of N-Substitution: this compound vs. Diallylamine
The primary difference between this compound and diallylamine is the substitution on the nitrogen atom. In its neutral form, the lone pair of electrons on the nitrogen in diallylamine can influence the reactivity of the allylic hydrogens. The methyl group in this compound, being electron-donating, can slightly increase the electron density on the nitrogen.
However, the most significant impact on reactivity comes from the steric hindrance and the electronic effects when the amine is protonated. For both monomers, polymerization is dramatically more efficient in an acidic medium, where the nitrogen atom is protonated.[1][4] This protonation withdraws electron density from the allyl groups, which is believed to decrease the rate of degradative chain transfer.[4]
Comparative Performance Data
Direct comparative studies on the cyclopolymerization of neutral this compound and diallylamine under identical conditions are scarce in the literature. However, data from different studies illustrate the general performance of each monomer.
| Monomer | Form | Polymerization Conditions | Result | Reference |
| Diallylamine | Neutral | Dibenzoyl peroxide (0.05 wt%), Dioxane, 90°C, 4h | Yield: 60%, Intrinsic Viscosity: 0.15 dL/g | |
| This compound | Protonated (TFA salt) | Thermal (30-50°C) or Photoinduced (21°C) | High Molecular Weight (Mw): 30,000-60,000 g/mol | [3] |
| Diallylamine | Protonated (HCl salt) | 2,2′-azobis(2-methylpropanediamine)dihydrochloride, 50°C, water | Molecular Weight (viscometry): 12,000 g/mol , Molecular Weight (¹H NMR): 16,000 g/mol | [2] |
Note: The data presented is from different sources with varying experimental conditions and should not be used for a direct quantitative comparison.
The data clearly indicates that high molecular weight polymers are primarily achieved when the monomers are in their protonated forms. The neutral diallylamine yields a polymer with a relatively low intrinsic viscosity, indicative of a low molecular weight.
Experimental Protocols
Cyclopolymerization of Diallylamine (Neutral)
The following protocol is based on a published procedure for the free-radical cyclopolymerization of diallylamine.
-
Monomer Solution Preparation: Dissolve 5.0 g of diallylamine in 20 mL of dioxane in a screw-capped polymerization bottle.
-
Initiator Addition: Add 0.0025 g (0.05% of the monomer weight) of dibenzoyl peroxide to the solution.
-
Inerting: Flash the bottle with nitrogen for a few minutes to remove oxygen.
-
Polymerization: Maintain the solution at 90°C using a water bath for 4 hours.
-
Isolation: Evaporate the solvent under vacuum.
-
Purification: Wash the resulting brown polymer three times with ether.
-
Drying: Dry the polymer in a vacuum oven at 50°C.
References
A Comparative Analysis of Tertiary Amine Reactivity in Quaternization Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of quaternization reactions is crucial for optimizing synthetic routes and designing novel molecules. This guide provides an objective comparison of the reaction rates of different tertiary amines, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.
The quaternization of tertiary amines, a fundamental SN2 reaction, is significantly influenced by the steric and electronic properties of the amine. This comparison focuses on three representative tertiary amines: triethylamine, a commonly used aliphatic amine; quinuclidine (B89598), a bicyclic amine with reduced steric hindrance; and N,N-diisopropylethylamine (Hünig's base), a highly sterically hindered non-nucleophilic base.
Factors Influencing Quaternization Rates
The rate of a quaternization reaction is primarily governed by the accessibility of the nitrogen's lone pair of electrons to the electrophilic carbon of the alkylating agent. Key factors influencing this include:
-
Steric Hindrance: Bulky substituents on the tertiary amine can shield the nitrogen atom, impeding the approach of the alkylating agent and slowing down the reaction rate.
-
Nucleophilicity: The inherent ability of the amine to donate its lone pair of electrons. While related to basicity, nucleophilicity is more sensitive to steric effects in the context of SN2 reactions.
-
Alkylating Agent: The structure of the alkylating agent also plays a role. Less sterically hindered alkyl halides (e.g., methyl iodide) react faster than more hindered ones.
-
Solvent: Polar aprotic solvents generally favor SN2 reactions by solvating the cation without strongly solvating the nucleophile.
Comparative Reaction Rate Data
To illustrate the impact of amine structure on quaternization rates, the following table summarizes the relative rate constants for the reaction of various tertiary amines with butyl iodide in acetonitrile (B52724) at 40°C.
| Tertiary Amine | Structure | Relative Rate Constant (k/kBu3N) |
| Trimethylamine | (CH₃)₃N | 584 |
| Triethylamine | (C₂H₅)₃N | 1.30 |
| Tripropylamine | (C₃H₇)₃N | ~1 |
| Tributylamine | (C₄H₉)₃N | 1 |
Data sourced from a study on the structural effect of tertiary amines on their quaternization with butyl iodide in acetonitrile[1].
Experimental Protocols
The determination of reaction rates for quaternization reactions can be achieved through various analytical techniques. The two most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and conductometry.
Kinetic Monitoring by ¹H NMR Spectroscopy
This method follows the progress of the reaction by monitoring the change in concentration of reactants and products over time.
Procedure:
-
Sample Preparation: A reaction mixture is prepared directly in an NMR tube by adding the tertiary amine, the alkylating agent, a suitable deuterated solvent (e.g., acetonitrile-d₃), and an internal standard (e.g., tetramethylsilane) of known concentration.
-
Data Acquisition: The NMR spectrometer is set to acquire ¹H NMR spectra at regular time intervals. It is crucial to ensure the temperature is stable throughout the experiment.
-
Data Analysis: The concentration of a reactant (e.g., a specific proton signal on the alkylating agent) or a product (e.g., a proton signal on the newly formed quaternary ammonium (B1175870) salt) is determined at each time point by integrating the respective signal relative to the internal standard.
-
Rate Constant Calculation: The data is then used to plot concentration versus time, and the rate constant is determined by fitting the data to the appropriate rate law (typically second-order for this reaction).
Kinetic Monitoring by Conductometry
This technique is suitable for quaternization reactions as they involve the formation of ionic products from neutral reactants, leading to an increase in the conductivity of the solution over time.
Procedure:
-
Setup: A conductivity cell connected to a conductometer is placed in a thermostated reaction vessel containing a solution of the tertiary amine in a suitable solvent (e.g., acetone).
-
Initiation of Reaction: A solution of the alkylating agent is added to the amine solution with stirring to initiate the reaction.
-
Data Collection: The conductivity of the reaction mixture is recorded at regular time intervals.
-
Rate Constant Determination: The rate of the reaction is proportional to the rate of change of conductance. The second-order rate constant can be calculated from the slope of a plot of 1/(C∞ - Ct) versus time, where C∞ is the conductance at the completion of the reaction and Ct is the conductance at time t.[2]
Logical Relationship of Factors Affecting Quaternization Rates
The interplay of various factors determining the rate of a quaternization reaction can be visualized as follows:
Caption: Factors influencing the rate of quaternization reactions.
References
A Comparative Performance Evaluation of Diallylmethylamine as a Polymer Crosslinking Agent
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design of polymer networks for applications ranging from drug delivery to tissue engineering. The crosslinker dictates the structural integrity, degradation kinetics, and mechanical properties of the final material. This guide provides a framework for the performance evaluation of Diallylmethylamine (DAMA) as a polymer crosslinking agent, comparing its potential attributes against established alternatives.
This compound is a tertiary amine with two reactive allyl groups, making it a candidate for radical polymerization and the formation of crosslinked polymer networks. Research has demonstrated the synthesis of high-molecular-weight polymers from N,N-diallyl-N-methylamine, confirming its reactivity and potential to be incorporated into polymer chains.[1][2] Patents have also cited the use of this compound in the creation of polymeric materials for various applications, suggesting its utility in forming stable networks.[3][4][5]
This guide outlines the necessary experimental protocols to quantitatively assess the performance of DAMA and presents a template for comparing its efficacy against common crosslinking agents such as N,N'-methylenebisacrylamide (MBAA) and triallyl isocyanurate (TAIC).
Comparative Data Presentation
To facilitate an objective comparison, the following tables summarize key performance indicators for crosslinked polymers. The data for MBAA and TAIC are illustrative examples based on typical findings in scientific literature and should serve as a benchmark for the evaluation of DAMA.
Table 1: Swelling Behavior and Gel Fraction of Crosslinked Hydrogels
| Crosslinking Agent | Concentration (mol% to monomer) | Swelling Ratio (%) | Gel Fraction (%) |
| This compound (DAMA) | 1.0 | Data to be determined | Data to be determined |
| 2.0 | Data to be determined | Data to be determined | |
| 5.0 | Data to be determined | Data to be determined | |
| N,N'-methylenebisacrylamide (MBAA) | 1.0 | 1250 ± 80 | 96 ± 2 |
| 2.0 | 850 ± 60 | 98 ± 1 | |
| 5.0 | 450 ± 40 | 99 ± 1 | |
| Triallyl Isocyanurate (TAIC) | 1.0 | 900 ± 70 | 97 ± 2 |
| 2.0 | 600 ± 50 | 98 ± 1 | |
| 5.0 | 300 ± 30 | 99 ± 1 |
Table 2: Mechanical and Thermal Properties of Crosslinked Polymers
| Crosslinking Agent | Concentration (mol% to monomer) | Tensile Strength (MPa) | Young's Modulus (MPa) | Decomposition Temp. (TGA, °C) |
| This compound (DAMA) | 2.0 | Data to be determined | Data to be determined | Data to be determined |
| N,N'-methylenebisacrylamide (MBAA) | 2.0 | 0.8 ± 0.1 | 1.5 ± 0.2 | 380 ± 5 |
| Triallyl Isocyanurate (TAIC) | 2.0 | 1.2 ± 0.2 | 2.5 ± 0.3 | 410 ± 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted to evaluate polymers crosslinked with DAMA.
Protocol 1: Synthesis of a Crosslinked Hydrogel (Example: Poly(acrylamide-co-DAMA))
-
Monomer Solution Preparation: Prepare a 1 M aqueous solution of acrylamide (B121943).
-
Crosslinker and Initiator Addition: To 10 mL of the acrylamide solution, add the desired molar percentage of this compound (DAMA). For a 2 mol% crosslinked gel, add the corresponding amount of DAMA. Stir until fully dissolved.
-
Initiation: Add 50 µL of a 10% (w/v) aqueous solution of ammonium (B1175870) persulfate (APS) and 5 µL of N,N,N',N'-tetramethylethylenediamine (TEMED) to the monomer-crosslinker solution.
-
Polymerization: Mix the solution thoroughly and immediately pour it into a mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for 4 hours.
-
Purification: After polymerization, immerse the resulting hydrogel in deionized water for 72 hours, changing the water every 12 hours to remove unreacted monomers and initiator.
Protocol 2: Determination of Gel Fraction
-
Drying: Cut a sample of the purified hydrogel and weigh it (W_initial). Lyophilize or dry the sample in a vacuum oven at 60°C until a constant weight is achieved (W_dried).
-
Extraction: Immerse the dried sample in a suitable solvent (e.g., deionized water for a hydrophilic polymer) for 48 hours to extract any soluble, uncrosslinked polymer.
-
Final Drying: Remove the sample from the solvent and dry it again in a vacuum oven at 60°C to a constant weight (W_final).
-
Calculation: The gel fraction is calculated using the following formula: Gel Fraction (%) = (W_final / W_dried) * 100
Protocol 3: Measurement of Swelling Ratio
-
Equilibrium Swelling: Place a pre-weighed, dried sample of the crosslinked polymer (W_dry) in a large volume of deionized water (or other suitable solvent) at room temperature.
-
Weight Measurement: At regular intervals, remove the sample, gently blot the surface with filter paper to remove excess water, and weigh it (W_swollen).
-
Equilibrium Point: Continue until the weight of the swollen sample remains constant, indicating that equilibrium swelling has been reached.
-
Calculation: The swelling ratio is calculated as follows: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100
Protocol 4: Mechanical Testing (Tensile Strength)
-
Sample Preparation: Prepare dumbbell-shaped samples of the hydrogel at equilibrium swelling using a standard die cutter.
-
Tensile Testing: Use a universal testing machine equipped with a suitable load cell. Clamp the sample and apply a uniaxial tensile force at a constant strain rate (e.g., 10 mm/min) until the sample breaks.
-
Data Analysis: Record the stress-strain curve. The tensile strength is the maximum stress the sample can withstand, and Young's modulus is calculated from the initial linear portion of the curve.
Visualizations
Proposed Crosslinking Mechanism of this compound
Caption: Proposed radical polymerization mechanism involving DAMA.
Experimental Workflow for Performance Evaluation
Caption: Workflow for synthesis and characterization of polymers.
Logical Flow for Crosslinker Comparison
Caption: Logical flow for comparing crosslinking agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US7767229B1 - Use of poly diallyamine polymers - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2001036510A2 - Use of poly(diallylamine) polymers - Google Patents [patents.google.com]
A Comparative Guide to the ¹H NMR Spectrum of Diallylmethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of diallylmethylamine, a tertiary amine with applications in polymer synthesis and as a precursor in the synthesis of various organic compounds. To provide a comprehensive understanding, its spectral data is compared with that of diallylamine (B93489), a closely related secondary amine. This comparison highlights the effect of the N-methyl group on the chemical shifts of adjacent protons.
Predicted ¹H NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra for this compound in public databases, this guide presents a predicted ¹H NMR data table based on established chemical shift ranges for analogous protons.[1][2][3][4][5] This predicted data is then compared with the experimental data for diallylamine.
| Compound | Proton Environment (Label) | Predicted/Observed Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| This compound | N-CH ₃ (a) | 2.2 - 2.4 | 3H | s (singlet) | N/A |
| N-CH ₂-CH=CH₂ (b) | 3.0 - 3.2 | 4H | d (triplet) | ~6-7 | |
| N-CH₂-CH =CH₂ (c) | 5.7 - 5.9 | 2H | m (multiplet) | - | |
| N-CH₂-CH=CH ₂ (d, cis) | 5.1 - 5.2 | 2H | d (quartet) | ~10 | |
| N-CH₂-CH=CH ₂ (e, trans) | 5.2 - 5.3 | 2H | d (quartet) | ~17 | |
| Diallylamine | N-H | 1.4 (variable) | 1H | br s (broad singlet) | N/A |
| N-CH ₂-CH=CH₂ | ~3.2 | 4H | d (triplet) | ~6 | |
| N-CH₂-CH =CH₂ | ~5.9 | 2H | m (multiplet) | - | |
| N-CH₂-CH=CH ₂ | ~5.1-5.2 | 4H | m (multiplet) | - |
Note: The predicted values for this compound are estimations based on typical chemical shift ranges. Actual experimental values may vary.
Interpretation of the Spectra
This compound:
-
N-CH₃ (a): The methyl protons directly attached to the nitrogen atom are expected to appear as a singlet in the range of 2.2-2.4 ppm.[6] The singlet multiplicity is due to the absence of adjacent protons.
-
Allylic Protons (N-CH₂-) (b): These protons are on the carbons directly bonded to the nitrogen and adjacent to the double bond. They are expected to resonate as a doublet of triplets (or a complex multiplet) around 3.0-3.2 ppm.[1] The primary splitting would be a triplet due to coupling with the adjacent vinyl proton (-CH=), and further smaller couplings may occur.
-
Vinyl Proton (-CH=) (c): This proton, part of the double bond, is expected to be the most deshielded of the vinyl group, appearing as a multiplet in the range of 5.7-5.9 ppm. Its complex multiplicity arises from coupling to the geminal vinyl protons (=CH₂) and the vicinal allylic protons (-CH₂-).
-
Terminal Vinyl Protons (=CH₂) (d, e): The two terminal vinyl protons are diastereotopic and thus have slightly different chemical shifts, typically between 5.1 and 5.3 ppm. They will appear as complex multiplets (often doublet of doublets or quartets) due to geminal coupling with each other and cis/trans coupling with the other vinyl proton (-CH=). The trans coupling constant is typically larger (~17 Hz) than the cis coupling constant (~10 Hz).[7]
Comparison with Diallylamine:
-
N-H Proton: Diallylamine, being a secondary amine, exhibits a broad singlet for the N-H proton, the chemical shift of which can vary depending on solvent and concentration. This signal is absent in the tertiary amine, this compound.
-
Allylic Protons (N-CH₂-): The allylic protons in diallylamine are observed at approximately 3.2 ppm.[8] In this compound, the replacement of the N-H with an N-CH₃ group is predicted to cause a slight upfield shift for these protons due to the electron-donating nature of the methyl group.
-
Vinyl Protons: The chemical shifts of the vinyl protons are expected to be similar in both compounds as they are further from the nitrogen atom and less influenced by the substitution on it.
Experimental Protocols
The following describes a general procedure for obtaining a ¹H NMR spectrum.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is typically used to acquire the spectrum.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
The acquired data is then Fourier transformed and phase corrected to obtain the final spectrum.
Proton Environments in this compound
The following diagram illustrates the distinct proton environments in the this compound molecule, which give rise to the different signals in the ¹H NMR spectrum.
Caption: Proton environments in this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diallylamine(124-02-7) 1H NMR [m.chemicalbook.com]
Comparative Analysis of 13C NMR Chemical Shifts for Diallylmethylamine and Related Allylic Amines
A detailed guide for researchers, scientists, and drug development professionals on the assignment of 13C NMR chemical shifts for diallylmethylamine, supported by comparative data from analogous amines.
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. To facilitate accurate spectral assignment, a direct comparison is made with the structurally related compounds: allylamine, diallylamine, and triallylamine. The data presented is compiled from experimental sources and is intended to serve as a valuable reference for researchers working with these and similar molecular structures.
13C NMR Chemical Shift Data Comparison
The following table summarizes the experimental 13C NMR chemical shifts for this compound and its analogues. The data has been collected from various spectral databases to provide a reliable basis for comparison.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | N-C H₃ | 41.9 |
| N-C H₂-CH=CH₂ | 57.8 | |
| N-CH₂-C H=CH₂ | 135.2 | |
| N-CH₂-CH=C H₂ | 116.8 | |
| Allylamine | H₂N-C H₂-CH=CH₂ | 44.7 |
| H₂N-CH₂-C H=CH₂ | 137.8 | |
| H₂N-CH₂-CH=C H₂ | 115.9 | |
| Diallylamine | HN(-C H₂-CH=CH₂)₂ | 51.6 |
| HN(-CH₂-C H=CH₂)₂ | 136.2 | |
| HN(-CH₂-CH=C H₂)₂ | 116.5 | |
| Triallylamine | N(-C H₂-CH=CH₂)₃ | 55.8 |
| N(-CH₂-C H=CH₂)₃ | 135.0 | |
| N(-CH₂-CH=C H₂)₃ | 116.0 |
Assignment of Chemical Shifts for this compound
The assignment of the 13C NMR chemical shifts for this compound is based on established trends in chemical environments and a comparative analysis with allylamine, diallylamine, and triallylamine.
-
N-CH₃ (41.9 ppm): This peak is unique to this compound in this series. The chemical shift is in the typical range for a methyl group attached to a nitrogen atom. The electron-withdrawing effect of the nitrogen deshields the methyl carbon, shifting it downfield from a standard alkane methyl group.
-
N-CH₂-CH=CH₂ (57.8 ppm): This signal corresponds to the allylic methylene (B1212753) carbon directly bonded to the nitrogen atom. As the degree of alkylation on the nitrogen increases from a primary amine (allylamine, 44.7 ppm) to a secondary amine (diallylamine, 51.6 ppm) and a tertiary amine (triallylamine, 55.8 ppm), this carbon becomes progressively more deshielded, resulting in a downfield shift. The value of 57.8 ppm for this compound is consistent with this trend for a tertiary amine.
-
N-CH₂-CH=CH₂ (135.2 ppm): This peak is assigned to the internal sp² hybridized carbon of the allyl group. Its chemical shift is influenced by its position in the double bond and its proximity to the nitrogen atom. This value is comparable to the corresponding carbons in the other allylic amines in the table.
-
N-CH₂-CH=CH₂ (116.8 ppm): This signal is attributed to the terminal sp² hybridized carbon of the allyl group. Generally, terminal carbons in a double bond are more shielded than internal carbons, and this is reflected in its upfield chemical shift relative to the other sp² carbon. This assignment is also consistent across the compared series of allylic amines.
Experimental Protocols
The 13C NMR data for this compound was obtained using a Jeol FX-90 spectrometer.[1] While the specific concentration and temperature were not detailed in the available record, standard NMR practices for small organic molecules are typically employed. This usually involves dissolving the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and acquiring the spectrum at room temperature. For the comparative compounds, the data was also sourced from established spectral databases where similar standard procedures are used.
Logical Relationship of Chemical Shift Assignments
The following diagram illustrates the logical workflow for assigning the 13C NMR peaks of this compound based on its structure and comparison with related compounds.
References
A Comparative FTIR-Based Functional Group Analysis of Diallylmethylamine
A detailed comparison of the vibrational spectra of Diallylmethylamine and analogous amines for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectral features of this compound, a tertiary amine containing two allyl groups, with other relevant amines: triallylamine, diethylallylamine, and allylamine (B125299). This analysis is crucial for identifying and differentiating these compounds based on their unique vibrational modes, which is of significant interest in synthetic chemistry and drug development.
Comparative Analysis of Key Vibrational Modes
The FTIR spectrum of this compound is characterized by the absence of N-H stretching and bending vibrations, a key feature that distinguishes it from primary and secondary amines. The most prominent absorption bands are attributed to the C-H and C=C bonds of the allyl groups and the C-N bond of the tertiary amine. The table below summarizes the key spectral features of this compound and compares them with those of triallylamine, diethylallylamine (represented by the structurally similar triethylamine), and allylamine.
| Vibrational Mode | This compound (cm⁻¹) | Triallylamine (cm⁻¹) | Triethylamine (B128534) (cm⁻¹) | Allylamine (cm⁻¹) | Functional Group Assignment |
| N-H Stretch | Absent | Absent | Absent | ~3300-3400 (two bands) | Primary Amine |
| =C-H Stretch | ~3080 | ~3080 | Absent | ~3080 | Alkene |
| C-H Stretch (sp³) | ~2800-3000 | ~2800-3000 | ~2800-3000 | ~2850-2960 | Alkane/Alkyl |
| C=C Stretch | ~1645 | ~1645 | Absent | ~1640 | Alkene |
| N-H Bend | Absent | Absent | Absent | ~1600 | Primary Amine |
| C-N Stretch | ~1150-1250 | ~1150-1250 | ~1070-1225 | ~1070 | Aliphatic Amine |
| =C-H Bend (out-of-plane) | ~915 and ~995 | ~915 and ~995 | Absent | ~915 and ~995 | Alkene |
Note: The spectral data for this compound, triallylamine, and allylamine are based on typical values found in spectral databases. The data for triethylamine is used as a representative example for a simple tertiary aliphatic amine without allyl groups.
Experimental Protocols
FTIR Spectroscopy of Liquid Amines
Objective: To obtain the infrared spectrum of a liquid amine sample for functional group identification.
Materials:
-
FTIR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
-
The liquid amine sample (e.g., this compound).
-
Infrared transparent windows (e.g., NaCl or KBr plates) for transmission measurements, or a clean ATR crystal (e.g., diamond or ZnSe).
-
A suitable solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Pipettes.
-
Lens paper.
Procedure using a liquid sample cell (Transmission):
-
Ensure the FTIR spectrometer is powered on and has been adequately warmed up.
-
Clean the infrared transparent windows with a suitable solvent and dry them completely using lens paper.
-
Place a drop of the liquid amine sample onto one of the windows.
-
Carefully place the second window on top of the first, creating a thin liquid film between them.
-
Mount the sample cell in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the liquid amine sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum by performing a background subtraction.
Procedure using an ATR accessory:
-
Ensure the ATR crystal is clean and free of any residues.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small drop of the liquid amine sample directly onto the ATR crystal.
-
Acquire the spectrum of the sample. The instrument software will automatically perform the background correction.
Workflow for Comparative FTIR Analysis
The following diagram illustrates the logical workflow for the comparative FTIR analysis of this compound and its alternatives.
Caption: Workflow for Comparative FTIR Analysis of Amines.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Diallylmethylamine
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of molecules is paramount for their identification and structural elucidation. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of Diallylmethylamine (DAMA), a tertiary amine with applications in synthesis. We present its characteristic fragmentation data, a detailed experimental protocol for its analysis, and a comparison with related aliphatic amines.
Elucidating the Fragmentation Pathway of this compound
This compound (C₇H₁₃N), with a molecular weight of 111.18 g/mol , undergoes characteristic fragmentation upon electron ionization.[1] The resulting mass spectrum displays a series of fragment ions that provide a unique fingerprint for this molecule. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species, with α-cleavage being a dominant pathway for aliphatic amines.[2][3][4] This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative abundances of these ions are crucial for identification. The data presented below is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Relative Abundance (%) | Proposed Fragment Ion | Fragmentation Pathway |
| 111 | ~5 | [C₇H₁₃N]⁺• | Molecular Ion (M⁺•) |
| 96 | ~20 | [C₆H₁₀N]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |
| 84 | ~30 | [C₅H₈N]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 70 | ~40 | [C₄H₈N]⁺ | Loss of a propyl radical (•C₃H₇) or rearrangement and loss of propene |
| 56 | ~60 | [C₃H₆N]⁺ | Further fragmentation |
| 41 | 100 | [C₃H₅]⁺ | Allyl cation (Base Peak) |
| 42 | ~80 | [C₃H₆]⁺• or [C₂H₄N]⁺ | Propene radical cation or iminium ion |
| 39 | ~50 | [C₃H₃]⁺ | Propargyl cation |
Deciphering the Fragmentation Logic
The fragmentation of this compound can be visualized as a series of competing and sequential reactions initiated by the removal of an electron to form the molecular ion.
Figure 1. Proposed fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis of Volatile Amines
The following protocol provides a general framework for the analysis of this compound and similar volatile amines using Gas Chromatography-Mass Spectrometry (GC-MS).[5]
1. Sample Preparation:
-
For liquid samples, a "dilute and shoot" approach is often sufficient. Dilute the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1-10 µg/mL.
-
For complex matrices, headspace analysis is recommended to minimize matrix effects.[5] Place the sample in a headspace vial and heat to an appropriate temperature (e.g., 80-120°C) to allow the volatile amines to partition into the headspace.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overload.
-
Inlet Temperature: 250°C.
-
Column: A base-deactivated column is crucial for good peak shape and to prevent analyte adsorption.[5] A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
Comparative Analysis with Alternative Amines
The fragmentation pattern of this compound can be compared with other tertiary amines to highlight structural differences.
| Compound | Molecular Formula | Molecular Weight | Base Peak (m/z) | Key Fragments (m/z) |
| This compound | C₇H₁₃N | 111.18 | 41 | 96, 70, 56, 42 |
| Allyldiethylamine | C₇H₁₅N | 113.20 | 98 | 84, 70, 56, 42 |
| N-Allyl-N,N-dimethylamine | C₅H₁₁N | 85.15 | 70 | 58, 42, 41 |
The comparison reveals distinct differences in the base peaks and the overall fragmentation patterns, allowing for the unambiguous identification of these structurally similar compounds. For instance, the base peak of Allyldiethylamine at m/z 98 corresponds to the loss of a methyl group, a classic α-cleavage. In contrast, the base peak of this compound at m/z 41, the allyl cation, indicates that cleavage of the C-N bond is a highly favorable process in this molecule, likely due to the stability of the resulting allyl cation.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols can be readily adapted by researchers for the identification and characterization of this and other volatile amines in various scientific and industrial applications.
References
The Diallylmethylamine Advantage: A Comparative Guide to Quaternary Ammonium Salts for Advanced Biomedical Applications
For researchers, scientists, and drug development professionals, the choice of reagents in the synthesis of cationic polymers for biomedical applications is a critical determinant of final product performance. This guide provides a comprehensive comparison of quaternary ammonium (B1175870) salts synthesized using diallylmethylamine versus those prepared from common alternatives like trimethylamine (B31210) and triethylamine. The primary advantage of employing this compound lies not in the kinetics of the quaternization reaction itself, but in the unique functionality of the resulting monomer, which enables the formation of versatile polymeric structures crucial for innovative drug delivery and gene therapy platforms.
Performance Comparison: The Power of Polymerization
The key differentiator for this compound-derived quaternary ammonium salts is their ability to form high-molecular-weight polymers. This feature is essential for applications requiring long-chain cationic structures, such as in the formulation of nanoparticles for drug and gene delivery, and in the creation of hydrogels and other functional biomaterials.
| Feature | This compound-based Salts | Trimethylamine/Triethylamine-based Salts |
| Polymerizability | Excellent, via cyclopolymerization | Not polymerizable through this mechanism |
| Resulting Structure | Linear polymers with pyrrolidinium (B1226570) rings | Small molecule quaternary ammonium salts |
| Key Applications | Drug/gene delivery vehicles, flocculants, hydrogels, functional coatings | Small molecule antimicrobials, phase transfer catalysts |
| Biomedical Relevance | High, due to polymeric nature and charge density | Limited to specific small molecule applications |
Experimental Protocols: Synthesizing this compound-Based Quaternary Ammonium Salts
The synthesis of quaternary ammonium salts from this compound typically follows the Menschutkin reaction, a nucleophilic substitution where the tertiary amine displaces a halide from an alkyl halide.
Synthesis of Diallyldimethylammonium Chloride (DADMAC)
A widely used monomer, diallyldimethylammonium chloride, can be synthesized from a precursor of this compound. A common industrial method involves the reaction of dimethylamine (B145610) with allyl chloride.[1][2][3] A high-purity product is crucial for effective polymerization.[4]
Materials:
-
Dimethylamine solution
-
Allyl chloride
-
Sodium hydroxide (B78521) solution
Procedure: [1]
-
A 33% solution of dimethylamine is charged to a reactor and heated to approximately 30°C with stirring.
-
Additional dimethylamine solution is added while controlling the temperature.
-
A 50% sodium hydroxide solution is added, and the mixture is heated to 85-100°C to facilitate the evaporation of excess dimethylamine.
-
In a separate three-necked flask equipped with a stirrer, thermometer, and condenser, the resulting dimethylamine solution is cooled to 0°C.
-
Allyl chloride is slowly added.
-
Allyl chloride and a 50% sodium hydroxide solution are then added dropwise simultaneously while maintaining the temperature between 3-5°C and a pH of 9.5-10.5.
-
After the addition is complete, the temperature is raised to 44°C for reflux until the pH drops to 6.4.
-
The reaction mixture is then cooled and filtered to remove sodium chloride, yielding an aqueous solution of diallyldimethylammonium chloride.
A reported yield for this process is approximately 97.65% based on the initial amine concentration.[1]
Experimental Workflows and Signaling Pathways
The biomedical utility of polymers derived from this compound-based quaternary ammonium salts stems from their cationic nature and polymeric structure. These characteristics govern their interaction with biological systems, primarily at the cellular level.
General Cellular Uptake Pathway for Cationic Polymers
Cationic polymers, such as PDADMAC, interact with the negatively charged cell membrane, initiating cellular uptake.[5] This process is generally believed to occur predominantly through endocytosis.[5] The specific endocytic pathway can be influenced by the polymer's properties, such as molecular weight and charge density, as well as the cell type.
Caption: Generalized pathway for the cellular uptake of cationic polymers.
Cyclopolymerization of Diallylmethylammonium Salts
The defining advantage of using this compound is the ability of the resulting quaternary ammonium salt to undergo cyclopolymerization. This free-radical polymerization mechanism involves an alternating intramolecular and intermolecular addition, leading to the formation of a linear polymer containing five- or six-membered rings.
Caption: Key steps in the cyclopolymerization of a diallylmethylammonium monomer.
References
- 1. Diallyldimethylammonium chloride synthesis - chemicalbook [chemicalbook.com]
- 2. What Is Diallyl Dimethyl Ammonium Chloride (DADMAC)? A Beginner’s Guide | Niran Chemical [niranchemical.com]
- 3. US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
A Structural Showdown: Poly(diallylamine) vs. Poly(diallylmethylamine) for Advanced Drug Delivery
A comprehensive guide for researchers and drug development professionals on the structural and functional comparison of polymers derived from diallylamine (B93489) and diallylmethylamine. This report details their synthesis, physicochemical properties, and performance in drug and gene delivery applications, supported by experimental data and protocols.
In the realm of polymer-based drug delivery systems, poly(diallylamine) (PDAA) and its methylated counterpart, poly(this compound) (PDMAA), have emerged as promising cationic polymers. Their unique structures, characterized by repeating pyrrolidinium (B1226570) rings, offer a versatile platform for encapsulating and delivering therapeutic payloads. This guide provides a detailed structural and functional comparison of these two polymers to aid researchers in selecting the optimal backbone for their specific drug delivery applications.
Unveiling the Monomers: Diallylamine and this compound
The fundamental difference between PDAA and PDMAA lies in their monomeric precursors: diallylamine and this compound, respectively. Diallylamine is a secondary amine with two allyl groups, while this compound is a tertiary amine with a methyl group in addition to the two allyl functionalities. This seemingly minor distinction at the monomer level translates into significant structural and behavioral differences in the resulting polymers.
The Resulting Polymers: A Tale of Two Amines
The polymerization of these monomers via radical cyclopolymerization yields water-soluble cationic polymers. PDAA is a secondary polyamine, while PDMAA is a tertiary polyamine. This difference in the amine functionality along the polymer backbone has profound implications for their physicochemical properties and their interactions with biological systems.
Physicochemical Properties: A Head-to-Head Comparison
The structural variance between PDAA and PDMAA directly influences their key physicochemical properties, which are critical for their performance as drug carriers.
| Property | Poly(diallylamine) (PDAA) | Poly(this compound) (PDMAA) | Significance in Drug Delivery |
| Amine Type | Secondary | Tertiary | The presence of a secondary amine in PDAA allows for further chemical modification and potential for pH-responsive behavior. The tertiary amine in PDMAA offers a more stable cationic charge. |
| Charge Density | High | High | A high positive charge density facilitates condensation of negatively charged molecules like DNA and RNA for gene delivery applications. |
| pKa | ~8-9 | Not readily available, expected to be slightly lower than PDAA | The pKa value influences the degree of protonation at physiological pH, affecting the polymer's interaction with cells and its buffering capacity, which is crucial for endosomal escape in gene delivery. |
| Biocompatibility | Generally considered biocompatible, but can exhibit cytotoxicity at high concentrations.[1][2] | Limited data available, but the permanent positive charge might lead to higher cytotoxicity compared to PDAA. | Lower cytotoxicity is essential for in vivo applications. |
| Solubility | Water-soluble.[3] | Water-soluble.[4] | Water solubility is a prerequisite for most biomedical applications. |
Performance in Drug and Gene Delivery
Both PDAA and PDMAA have been explored as non-viral vectors for drug and gene delivery, leveraging their cationic nature to form complexes with therapeutic molecules.
Gene Delivery: The primary amino groups of PDAA can be protonated, leading to a high cationic charge density that enables efficient complexation with negatively charged nucleic acids (DNA and siRNA) to form polyplexes.[1][2] These polyplexes can protect the genetic material from degradation and facilitate its entry into cells. However, the high charge density can also lead to cytotoxicity.[1] The tertiary amine in PDMAA provides a permanent positive charge, which could potentially lead to more stable polyplexes. However, this may also increase cytotoxicity.
Drug Delivery: Both polymers can be modified to encapsulate hydrophobic drugs within a hydrophilic shell, enhancing their solubility and bioavailability.[5] The secondary amine groups in PDAA offer reactive sites for conjugation with targeting ligands or other functional moieties to create more sophisticated drug delivery systems.[5]
Experimental Protocols
Synthesis of Poly(diallylamine) Hydrochloride (PDAA·HCl)
A detailed protocol for the synthesis of poly(allylamine) hydrochloride, a related polymer, can be adapted for diallylamine.[6]
Materials:
-
Diallylamine
-
Hydrochloric acid (HCl)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBME) (initiator)
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
In a reaction flask, dissolve diallylamine in deionized water.
-
Slowly add an equimolar amount of concentrated HCl to the solution while stirring in an ice bath to form the diallylamine hydrochloride monomer.
-
Add the initiator, AIBME (typically 1-5 mol% with respect to the monomer).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 60-80°C and maintain the temperature for 24-48 hours under an inert atmosphere.
-
After polymerization, cool the solution to room temperature.
-
Purify the polymer by dialysis against deionized water for 48-72 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the final PDAA·HCl polymer as a white powder.
Synthesis of Poly(this compound) (PDMAA)
The synthesis of high-molecular-weight PDMAA can be achieved through radical polymerization in the presence of an acid.[4]
Materials:
-
N,N-Diallyl-N-methylamine (DAMA)
-
Trifluoroacetic acid (TFA)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBME) (initiator)
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Prepare an aqueous solution of DAMA.
-
Add an equimolar amount of TFA to the DAMA solution.
-
Add the initiator, AIBME.
-
The polymerization can be initiated either thermally (30-50°C) or through photoinduction.[4]
-
Follow the polymerization, purification (dialysis), and isolation (lyophilization) steps as described for PDAA·HCl.
Characterization of Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the monomers and the resulting polymers.[7][8] The disappearance of the vinyl proton signals from the monomer spectrum and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectroscopy is employed to identify the functional groups present in the monomers and polymers.[9][10] The disappearance of the C=C stretching vibration of the allyl groups and the presence of characteristic N-H (for PDAA) and C-N stretching vibrations confirm polymerization.
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.[11] This is crucial as the molecular weight of the polymer can significantly impact its transfection efficiency and cytotoxicity.[5]
Experimental Workflow
Conclusion: Choosing the Right Polymer for the Job
The choice between PDAA and PDMAA for a specific drug delivery application depends on a careful consideration of their structural and functional differences.
-
Poly(diallylamine) (PDAA) , with its secondary amine groups, offers greater flexibility for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties. Its pH-responsive nature could also be exploited for controlled drug release in specific cellular compartments. However, its potential for higher cytotoxicity at increased concentrations needs to be carefully managed.
-
Poly(this compound) (PDMAA) provides a more stable and permanent cationic charge due to its tertiary amine structure. This may lead to the formation of more robust polyplexes for gene delivery. However, this permanent charge might also contribute to increased cytotoxicity, and the lack of a reactive secondary amine limits the options for further functionalization.
Ultimately, the selection will be guided by the specific requirements of the therapeutic agent, the desired release profile, and the biological target. Further head-to-head comparative studies are warranted to fully elucidate the structure-property-function relationships of these promising polymers and to unlock their full potential in the field of advanced drug delivery.
References
- 1. An overview of polyallylamine applications in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 62238-80-6: Poly(diallylamine) | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.com [scientificlabs.com]
Diallylmethylamine-Derived Polymers: A Comparative Analysis of Efficacy in Biomedical Applications
For researchers, scientists, and drug development professionals, the quest for novel polymeric carriers with enhanced efficacy and biocompatibility is a continuous endeavor. This guide provides a comparative overview of diallylmethylamine-derived polymers against their commercial counterparts, focusing on their application in gene and drug delivery. While direct, comprehensive comparative studies are emerging, this analysis synthesizes available data on related polyallylamine structures and outlines the standardized methodologies for evaluating their performance.
This compound-based polymers are a class of cationic polymers that hold significant promise for various biomedical applications, owing to their potential for efficient nucleic acid condensation and drug encapsulation. Their performance is often benchmarked against commercially available reagents such as polyethyleneimine (PEI) and liposomal formulations like Lipofectamine.
Gene Delivery Efficiency: A Head-to-Head Look
The primary measure of success for a non-viral gene delivery vector is its transfection efficiency—the ability to introduce foreign genetic material into a host cell. This is often quantified by measuring the expression of a reporter gene, such as luciferase.
While specific quantitative data directly comparing this compound-derived polymers with commercial reagents remains limited in publicly accessible literature, studies on structurally similar polyallylamine (PAA) derivatives offer valuable insights. It is generally observed that modifications to the polymer backbone, such as the introduction of hydrophobic groups, can influence both transfection efficiency and cytotoxicity.[1]
Commercial standards like polyethyleneimine (PEI) are known for their high transfection efficiency, attributed to their "proton sponge" effect which facilitates endosomal escape. However, this high efficiency often comes at the cost of significant cytotoxicity.[2] Linear forms of PEI have been shown to have different transfection profiles compared to branched forms, with linear PEI sometimes demonstrating greater efficiency.[3]
A hypothetical comparison of a novel this compound-based polymer (PDMAA-X) with a commercial standard like 25 kDa branched PEI (bPEI) might yield results as summarized in the table below. Such a study would typically involve transfecting a cell line (e.g., HEK293 or HeLa) with a plasmid DNA encoding a reporter gene and measuring its expression.
| Vector | N/P Ratio | Transfection Efficiency (Relative Luciferase Units) | Cell Viability (%) |
| PDMAA-X | 10 | 1.2 x 10^6 | 85 |
| 20 | 2.5 x 10^6 | 78 | |
| 30 | 2.1 x 10^6 | 65 | |
| bPEI (25 kDa) | 10 | 3.0 x 10^6 | 60 |
| Lipofectamine 2000 | Manufacturer's Protocol | 4.5 x 10^6 | 55 |
Note: This table is illustrative and based on typical results seen in comparative studies of novel cationic polymers against established commercial reagents.
Drug Delivery: Encapsulation and Release Kinetics
In the realm of drug delivery, the key performance indicators for a polymeric carrier are its drug loading capacity, encapsulation efficiency, and the kinetics of drug release. These parameters determine the therapeutic efficacy and dosing regimen of the formulated drug.
For this compound-derived polymers, their potential as drug carriers would be evaluated by their ability to encapsulate a model drug and release it in a controlled manner. The release profile is often studied under different pH conditions to simulate physiological environments, such as the stomach (acidic) and intestines (neutral/alkaline).
Below is a representative table comparing a hypothetical this compound-based hydrogel (PDMAA-H) with a commercial equivalent like a poly(lactic-co-glycolic acid) (PLGA)-based nanoparticle formulation for the delivery of a model hydrophobic drug.
| Carrier | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) (%) | Cumulative Release at 24h (pH 5.5) (%) |
| PDMAA-H | 10 | 85 | 40 | 65 |
| PLGA Nanoparticles | 8 | 90 | 35 | 38 |
Note: This table is a hypothetical representation to illustrate a comparative analysis.
Experimental Protocols: A Blueprint for Evaluation
To ensure objective and reproducible comparisons, standardized experimental protocols are crucial. The following sections detail the methodologies for the key experiments cited in the evaluation of polymeric carriers.
Synthesis of this compound-Derived Polymers
The synthesis of this compound-based polymers typically involves the free radical polymerization of this compound hydrochloride or its derivatives. The molecular weight and architecture of the resulting polymer can be controlled by adjusting reaction conditions such as monomer concentration, initiator type, and temperature. Copolymers can also be synthesized by including other monomers to tailor the properties of the final polymer for specific applications.
Caption: Workflow for the synthesis and characterization of this compound-derived polymers.
Gene Transfection and Luciferase Assay Protocol
This protocol outlines the steps to assess the transfection efficiency of a polymeric vector using a luciferase reporter gene.
-
Cell Seeding: Plate cells (e.g., HEK293) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Polyplex Formation:
-
Dilute the this compound-derived polymer and a commercial standard (e.g., PEI) to the desired concentrations in a serum-free medium.
-
Dilute the luciferase reporter plasmid DNA in a separate tube of serum-free medium.
-
Add the polymer solution to the DNA solution to form polyplexes at various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with a fresh serum-free or complete medium.
-
Add the polyplex solution dropwise to the cells.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, replace the transfection medium with a fresh complete growth medium.
-
Luciferase Assay: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. Normalize the luciferase activity to the total protein concentration in each sample.[4][5][6][7][8]
Caption: Experimental workflow for evaluating gene transfection efficiency using a luciferase reporter assay.
Cytotoxicity Assay (MTT Assay) Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, expose the cells to various concentrations of the this compound-derived polymer and the commercial equivalent for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the absorbance of the untreated control cells.[9][10][11]
Drug Encapsulation Efficiency and In Vitro Release Protocol
This protocol is used to determine the amount of drug successfully loaded into a polymeric carrier and its release profile over time.
-
Drug Loading:
-
Prepare the this compound-based nanoparticles or hydrogel.
-
Incubate the polymer with a known concentration of the drug solution to allow for encapsulation.
-
-
Determination of Encapsulation Efficiency (EE):
-
Separate the drug-loaded polymer from the solution containing the free, unencapsulated drug using methods like ultracentrifugation or dialysis.[12][13][14]
-
Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[13][15]
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded polymer into a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 37°C). A dialysis bag method is commonly used.[15]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples.
-
Plot the cumulative percentage of drug released as a function of time.
-
References
- 1. An overview of polyallylamine applications in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different behavior of branched and linear polyethylenimine for gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Transient transfection and luciferase assay [protocols.io]
- 6. Transfection and luciferase reporter assay [bio-protocol.org]
- 7. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Transfecting RAW264.7 Cells with a Luciferase Reporter Gene [jove.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 14. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diallylmethylamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of diallylmethylamine, a highly flammable and corrosive compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.
This compound is a hazardous chemical requiring careful handling and a specific disposal protocol.[1] It is classified as a highly flammable liquid and vapor, and can cause severe skin burns and eye damage.[1] Adherence to the following step-by-step guidance is critical for minimizing risks and ensuring proper disposal.
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][3][5]
-
Body Protection: A fully-buttoned lab coat or chemical-resistant clothing is required.[2][4]
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[5]
II. This compound Waste Disposal Procedure
The primary method for the disposal of this compound waste is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[6][7]
Step 1: Waste Collection
-
Collect this compound waste in a designated, compatible, and properly sealed container.[5] The container should be made of a material that will not react with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
-
Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[2][6]
-
The storage area should be secure and accessible only to authorized personnel.[6]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the specific hazards associated with the chemical: "Flammable Liquid" and "Corrosive".
-
Include the date when the waste was first added to the container.
Step 3: Storage and Pickup
-
Store the labeled waste container in a designated hazardous waste accumulation area.
-
Follow your institution's procedures for scheduling a pickup by a licensed hazardous waste disposal company.
-
Do not allow the container to become overfilled; a general guideline is to not fill beyond 90% capacity.[8]
In Case of a Spill:
-
Small Spills: If a small amount of this compound is spilled and you are trained to handle it, absorb the spill with an inert, dry material (e.g., sand, diatomite, or universal binders).[5][9] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[5] Ensure adequate ventilation and wear all required PPE during cleanup.
-
Large Spills: For large spills, immediately evacuate the area and prevent others from entering. If safe to do so, remove all sources of ignition. Contact your institution's emergency response team or environmental health and safety (EH&S) office immediately.[5]
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, critical for understanding its physical properties and hazards.
| Property | Value | Source |
| Molecular Formula | C7H13N | [1] |
| Molecular Weight | 111.18 g/mol | |
| Boiling Point | 111 °C | |
| Flash Point | 7.2 °C (closed cup) | |
| Density | 0.789 g/mL at 25 °C |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and waste disposal protocols. Always consult the Safety Data Sheet (SDS) for this compound and your facility's environmental health and safety office for comprehensive guidance.
References
- 1. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. alkylamines.com [alkylamines.com]
Essential Safety and Operational Guide for Handling Diallylmethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the operational handling and disposal of Diallylmethylamine. Following these procedural steps is critical for ensuring laboratory safety and regulatory compliance.
I. Understanding the Hazard: this compound Properties
This compound is a highly flammable and corrosive liquid that requires stringent safety measures.[1] Understanding its properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [1][2] |
| Molecular Weight | 111.18 g/mol | [1][2] |
| Appearance | Colorless to Yellow Liquid | TCI |
| Boiling Point | 111-112 °C | [2] |
| Flash Point | 7 °C (44.6 °F) | [2] |
| Density | 0.789 g/mL at 25 °C | [2] |
| Signal Word | Danger | [1][2] |
| GHS Hazard Statements | H225, H314 | [2][3] |
GHS Hazard Statement Codes:
II. Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling this compound. Engineering controls, such as a chemical fume hood, should always be the primary means of exposure control.
A. Recommended PPE:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact, which can cause severe burns. While specific breakthrough times for this compound are not readily available, studies on similar aliphatic amines show that nitrile rubber provides slower permeation compared to latex or vinyl.[4] Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and in the event of a fire. |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent. | Necessary when working outside of a fume hood or in case of a spill to protect against harmful vapors.[2] |
B. Glove Selection Considerations:
The breakthrough time of a glove material is influenced by several factors, including the thickness of the glove, the concentration of the chemical, the duration of exposure, and the temperature. For aliphatic amines, nitrile gloves generally offer better resistance than latex. However, it is crucial to consult the glove manufacturer's specific chemical resistance data.
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
A. General Handling:
-
Work Area Preparation: Always handle this compound inside a certified chemical fume hood. Ensure the work area is clean and free of incompatible materials.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[5][6]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[6]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]
B. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5]
-
Keep in a flammable liquids storage cabinet.
IV. Emergency Procedures: Immediate Response Plan
In the event of an emergency, a swift and informed response is critical.
A. Spill Response:
A minor spill can be managed by trained laboratory personnel, while a major spill requires an emergency response team.
B. Exposure Response:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
C. Fire Response:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.[6][7]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]
V. Disposal Plan: Step-by-Step Deactivation and Disposal
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
A. Experimental Protocol for Neutralization (Adapted from a similar amine):
Disclaimer: The following protocol is adapted from a procedure for a similar secondary amine. It is essential to perform a small-scale trial to validate this procedure for this compound before scaling up.
-
Preparation:
-
Work in a chemical fume hood.
-
Wear all recommended PPE.
-
Prepare a 1M solution of a weak acid, such as citric acid.
-
-
Neutralization:
-
Place the this compound waste in a suitable container equipped with a magnetic stirrer.
-
Begin stirring the waste solution.
-
Slowly add the 1M citric acid solution to the stirring this compound waste.
-
Monitor the temperature of the reaction mixture. If the temperature increases by more than 10°C, pause the addition of the acid until the solution cools.
-
Periodically check the pH of the solution using a pH meter or pH paper.
-
-
Endpoint Determination:
-
Continue adding the citric acid solution until the pH of the mixture is between 6.0 and 8.0.
-
Once the desired pH is reached, stop adding the acid and allow the solution to return to room temperature.
-
-
Disposal:
-
The neutralized solution should be collected in a properly labeled hazardous waste container.
-
Dispose of the container through your institution's hazardous waste management program.
-
B. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Decontaminated containers can then be disposed of according to institutional and local regulations, which may involve puncturing to prevent reuse.
By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 1. Determination of alkylamine permeation through protective gloves using aliphatic amine pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Alkylamine Permeation Through Protective Gloves Using Aliphatic Amine Pads [stacks.cdc.gov]
- 3. usascientific.com [usascientific.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. sgnitrilegloves.com [sgnitrilegloves.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
